Technical Monograph: Physicochemical Profiling of 5-Chloro-6-methyl-8-quinolinamine
[1] Executive Summary & Molecular Identity[1][2] 5-Chloro-6-methyl-8-quinolinamine (also known as 5-chloro-6-methylquinolin-8-amine) is a specialized 8-aminoquinoline scaffold.[1][2] Historically associated with antimala...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecular Identity[1][2]
5-Chloro-6-methyl-8-quinolinamine (also known as 5-chloro-6-methylquinolin-8-amine) is a specialized 8-aminoquinoline scaffold.[1][2] Historically associated with antimalarial pharmacophores (analogous to primaquine and tafenoquine), it has recently emerged as a critical intermediate in the synthesis of Sigma-2 (
) receptor ligands for pancreatic cancer therapy and hepcidin antagonists.
Its physicochemical profile is dominated by the interplay between the electron-withdrawing chlorine at C5, the electron-donating methyl at C6, and the amphoteric nature of the 8-aminoquinoline core.[1] This unique substitution pattern imparts increased lipophilicity and modulated basicity compared to the parent 8-aminoquinoline, significantly influencing its pharmacokinetic (PK) behavior.[1][2]
Chemical Identification
Parameter
Detail
Chemical Name
5-Chloro-6-methylquinolin-8-amine
Molecular Formula
Molecular Weight
192.64 g/mol
InChI Key
PEYOHXTZJKSTLE-UHFFFAOYSA-N
Common Role
Intermediate for Sigma-2 ligands; Antimalarial scaffold
Appearance
Yellow to amber solid/oil (darkens on oxidation)
Physicochemical Properties (The Core)
The following data aggregates experimental observations with high-fidelity consensus predictions (ACD/Labs, ChemAxon) essential for formulation and ADME optimization.
Ionization & Lipophilicity
The molecule possesses two ionizable nitrogens.[1][2] The quinoline ring nitrogen (
) is the primary basic center, while the exocyclic amine () is weakly basic due to conjugation with the aromatic system.[2]
Property
Value (Approx.)
Mechanistic Insight
pKa ()
3.2 – 3.8
Lower than quinoline (4.[1]9) due to the inductive electron-withdrawing effect of 5-Cl, partially offset by 6-Me.[1]
pKa ()
< 1.0
Negligible basicity in physiological range; acts as a H-bond donor.[1][2]
LogP (Octanol/Water)
2.6 – 2.9
High Lipophilicity. The 5-Cl (+0.[1][2]71) and 6-Me (+0.[1][2]56) substituents significantly increase hydrophobicity compared to 8-aminoquinoline (LogP ~1.8).[1][2]
LogD (pH 7.4)
~2.8
At physiological pH, the molecule is predominantly neutral (>99%), maximizing membrane permeability.[2]
TPSA
~39 Ų
Favorable for BBB penetration (CNS active potential).[1][2]
Solubility Profile
Water: Insoluble (< 0.1 mg/mL) at neutral pH.[1][2]
Acidic Media (0.1 N HCl): Soluble (Formation of hydrochloride salt).[2]
Organic Solvents: Highly soluble in DMSO, Methanol, DCM, and THF.[2]
Stability & Reactivity[1][2]
Oxidation Sensitivity: The 8-amino group renders the molecule susceptible to oxidative degradation (forming quinone imines), especially in solution.[1][2] Storage under inert atmosphere (Ar/N2) is mandatory.
Photostability: Light-sensitive; degradation accelerates in solution under UV exposure.[1][2]
Synthetic Pathway & Impurity Profiling[1][2]
The synthesis of 5-Chloro-6-methyl-8-quinolinamine typically proceeds via the reduction of its nitro-precursor.[1] The choice of reducing agent is critical to prevent de-halogenation (loss of 5-Cl).[1][2]
Recommended Synthetic Workflow (Zn/NH4Cl Method)
Recent literature (2025) favors a Zinc-mediated reduction over catalytic hydrogenation to preserve the chlorine substituent.[1][2]
Figure 1: Selective reduction pathway preserving the C5-Chlorine atom.[1]
Step-by-Step Protocol
Preparation: Dissolve 5-chloro-6-methyl-8-nitroquinoline (1.0 eq) in a 1:1 mixture of THF and water.
Monitoring: Stir vigorously. Monitor by TLC (System: Hexane/EtOAc 3:1).[1][2] The yellow nitro compound will fade; the amine product is often fluorescent or stains distinctively.[1][2]
Workup: Filter off excess Zn. Basify filtrate slightly (pH ~8-9) with
Purification: Flash column chromatography (Silica gel). The amine typically elutes after non-polar impurities but before degradation products.[1][2]
Experimental Protocols for Property Validation
As a self-validating system, use these protocols to confirm the identity and purity of the synthesized material.
pKa Determination (Potentiometric Titration)
Rationale: Accurate pKa is vital for predicting salt formation and lysosomal trapping.[1][2]
Method:
Dissolve 5 mg of compound in a mixed solvent system (e.g., Methanol/Water 60:40) to ensure solubility.
Titrate with 0.1 M HCl followed by back-titration with 0.1 M KOH.
Yasuda-Shedlovsky Extrapolation: Plot pKa values obtained at different methanol percentages (30%, 40%, 50%, 60%) and extrapolate to 0% organic solvent to obtain the aqueous pKa.
LogP Measurement (Shake-Flask Method)
Rationale: Validates lipophilicity for formulation.
Method:
Prepare mutually saturated n-octanol and water (pH 7.4 phosphate buffer).[1][2]
Recent studies (2025) highlight this amine as a precursor for Quinolyl Pyrazinamides .[1][2] These hybrids target the Sigma-2 (
) receptor, which is overexpressed in pancreatic cancer.[1][2] The 5-Cl/6-Me substitution pattern is crucial for optimizing the hydrophobic interaction within the ligand-binding pocket of the receptor.[1]
Antimalarial Activity
Structurally related to Primaquine , the 5-chloro substitution blocks the C5 metabolic hotspot, potentially reducing the formation of hemotoxic metabolites (like 5-hydroxy-6-methoxy-8-aminoquinoline) responsible for methemoglobinemia.[1]
Figure 2: Structure-Activity Relationship (SAR) and therapeutic utility.
References
Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands. Journal of Medicinal Chemistry / PMC. (2025).[1][2] Describes the synthesis of 5-chloro-6-methylquinolin-8-amine via Zn/NH4Cl reduction.
Hepcidin Antagonists and Methods of Use. Patent CN103492028B.[1][2] Identifies the compound as a key intermediate in sulfonamide synthesis.[1][2]
Physicochemical Properties of 8-Aminoquinolines. PubChem Compound Summary. General properties of the 8-aminoquinoline class used for consensus prediction.
Benchchem Technical Guide: Chloro-Methylquinolines. General synthetic strategies for chloro-methyl quinoline derivatives.
This guide provides an in-depth technical analysis of CAS 5470-82-6 , chemically identified as 8-Amino-7-methylquinoline . This compound serves as a critical heterocyclic intermediate in the synthesis of antifolate pharm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of CAS 5470-82-6 , chemically identified as 8-Amino-7-methylquinoline . This compound serves as a critical heterocyclic intermediate in the synthesis of antifolate pharmaceuticals (specifically Baquiloprim) and emerging metallodrugs.
Structural Characterization, Synthesis, and Pharmacological Utility
Executive Summary
CAS 5470-82-6 represents 8-Amino-7-methylquinoline , a bicyclic aromatic heterocycle. It is primarily utilized as a high-value scaffold in medicinal chemistry for constructing Dihydrofolate Reductase (DHFR) inhibitors . Its structural uniqueness lies in the vicinal arrangement of the amino group (C8) and the methyl group (C7) on the quinoline ring, which creates steric and electronic environments favorable for specific receptor binding and metal chelation.
Chemical Identity & Structural Analysis
The molecule consists of a quinoline core (benzene fused to pyridine) substituted with an electron-donating amino group at position 8 and a methyl group at position 7.
Soluble in organic solvents (DCM, MeOH, DMSO); limited water solubility.[1]
SMILES
CC1=C(N)C2=CC=CC=N2C=C1
InChI Key
LOVKAXWPSDVFJO-UHFFFAOYSA-N
Structural Insight: The "Privileged" Scaffold
The 8-aminoquinoline motif is considered a "privileged structure" in drug discovery.[2]
Bidentate Chelation: The quinoline nitrogen (N1) and the exocyclic amine (N8) form a stable 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺, Pt²⁺). This property is exploited in developing metallodrugs and proteomic probes.
Steric Constraint: The C7-methyl group introduces steric bulk adjacent to the amine, preventing free rotation in downstream derivatives (e.g., Baquiloprim), which locks the molecule into a bioactive conformation.
Synthesis & Manufacturing Protocols
The synthesis of CAS 5470-82-6 typically follows a Modified Skraup-Nitration-Reduction pathway. This route is preferred for its scalability and the availability of precursors.
Phase 1: Skraup Cyclization
The starting material, m-Toluidine , is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (nitrobenzene or iodine) to form a mixture of 5-methylquinoline and 7-methylquinoline.
Mechanism:[3] Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition of the aniline, ring closure, and oxidation.
Phase 2: Regioselective Nitration
The 7-methylquinoline isomer is subjected to nitration using fuming nitric acid/sulfuric acid.
Selectivity: The directing effects of the quinoline nitrogen (deactivating) and the methyl group (activating ortho/para) direct the nitro group primarily to the 8-position , yielding 7-methyl-8-nitroquinoline .
Phase 3: Reduction to Amine
The nitro group is reduced to the primary amine using tin(II) chloride (SnCl2/HCl) or catalytic hydrogenation (H2, Pd/C).
Outcome: This yields the target 8-Amino-7-methylquinoline (CAS 5470-82-6) .
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and its downstream application.
Figure 1: Synthetic pathway from m-Toluidine to CAS 5470-82-6 and its conversion to Baquiloprim.[1][4][5][6]
Pharmacological Applications[2][5][8][9]
The primary utility of CAS 5470-82-6 is as a precursor for Baquiloprim (CAS 102280-35-3), a long-acting broad-spectrum antibacterial agent used in veterinary medicine.
Mechanism of Action (Downstream Product)
Baquiloprim acts as a Dihydrofolate Reductase (DHFR) Inhibitor .[7]
Pathway Blockade: It binds to the DHFR enzyme in bacteria, preventing the reduction of dihydrofolate to tetrahydrofolate.[7]
Synergy: It is often formulated with sulfonamides (e.g., sulphadimidine). Sulfonamides block the synthesis of folate, while Baquiloprim blocks its activation, creating a synergistic "double blockade" of the folate pathway.
Structural Role of CAS 5470-82-6: The 8-amino-7-methylquinoline fragment (usually dimethylated at the amine in the final drug) mimics the pteridine ring of the natural substrate (folate), fitting into the hydrophobic pocket of the enzyme.
Emerging Research: Metallodrugs
Recent studies utilize the 8-aminoquinoline scaffold of CAS 5470-82-6 to synthesize Platinum(II) complexes . These complexes show potential as anticancer agents by intercalating into DNA or inducing oxidative stress in tumor cells (e.g., triple-negative breast cancer lines).
Figure 2: Pharmacological intervention point of the CAS 5470-82-6 derivative (Baquiloprim).
Analytical Profiling & Quality Control
To ensure the integrity of CAS 5470-82-6 during research or manufacturing, the following analytical signatures should be verified.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃.
Key Signals:
Methyl Group: Singlet at δ ~2.3–2.5 ppm (3H).
Amino Group: Broad singlet at δ ~4.0–5.0 ppm (2H, exchangeable with D₂O).
Quinoline Protons: A characteristic set of aromatic signals between δ 7.0 and 8.8 ppm . The H2, H3, H4 protons of the pyridine ring will show distinct splitting (dd) patterns.
HPLC Method (Reverse Phase)
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate buffer).
Gradient: 10% to 90% ACN over 20 minutes.
Detection: UV at 254 nm (aromatic absorption).
Safety & Handling (GHS Classification)
Researchers must handle CAS 5470-82-6 with strict adherence to safety protocols.
Signal Word:WARNING
H302: Harmful if swallowed.
H312: Harmful in contact with skin.
H317: May cause an allergic skin reaction.
H411: Toxic to aquatic life with long-lasting effects.
PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.
References
Chemical Identity & Properties: CymitQuimica. CAS 5470-82-6: 8-Amino-7-methylquinoline Technical Data. Link
Synthesis & Skraup Reaction: Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Link
Baquiloprim Application: BenchChem. Baquiloprim: Technical Overview and Synthesis Routes. Link
Metallodrug Research: Università degli Studi di Milano. Monofunctional Pt(II) complexes based on 8-aminoquinoline: synthesis and pharmacological characterization. Link
Safety Data: Safe Work Australia. Hazardous Chemical Information System (HCIS): 8-amino-7-methylquinoline. Link[8]
An In-Depth Technical Guide to the Safe Handling and Risk Assessment of 5-Chloro-6-methyl-8-quinolinamine
For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-6-methyl-8-quinolinamine is publicly available. This guide has been meticulously compiled by an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-6-methyl-8-quinolinamine is publicly available. This guide has been meticulously compiled by analyzing the SDS and toxicological data of structurally analogous compounds, including 5-chloro-8-hydroxyquinoline and 6-chloro-8-aminoquinoline. The information herein serves as a comprehensive safety and handling reference, grounded in established data for similar chemical entities.
Introduction and Compound Profile
5-Chloro-6-methyl-8-quinolinamine is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in numerous therapeutic agents, and its derivatives are actively investigated in drug discovery for a wide range of applications, including as fungitoxic and antibacterial agents.[1][2] Given its structural alerts—a chlorinated aromatic system and an amino group on the quinoline ring—a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and regulatory compliance.
This guide provides an in-depth analysis of the anticipated safety profile of 5-Chloro-6-methyl-8-quinolinamine, enabling research and development professionals to implement robust safety protocols.
Hazard Identification and Risk Assessment
Based on the analysis of structurally related compounds, 5-Chloro-6-methyl-8-quinolinamine is anticipated to be a hazardous substance. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Ingestion may also be harmful.[6]
Anticipated GHS Hazard Classification:
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Acute Toxicity (Oral)
Category 4 (Predicted)
H302: Harmful if swallowed
Visualized Hazard Summary:
Caption: Anticipated GHS Pictogram and associated health hazards.
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is essential to minimize exposure risk.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
Chemical Fume Hood: All handling of 5-Chloro-6-methyl-8-quinolinamine powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]
Ventilation: Ensure adequate general laboratory ventilation.[8]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles compliant with EN 166 or NIOSH standards are mandatory.[3]
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.[3]
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.
Procedural Protocols for Safe Handling
Preparation: Before handling, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly. Have spill control materials readily available.
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use tools and techniques that minimize dust generation.
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate all equipment and the work surface.
Waste Disposal: Dispose of waste materials in a designated, labeled hazardous waste container according to institutional and local regulations.
Environment: Store in a dry, cool, and well-ventilated place.[7]
Incompatible Materials: Store away from strong oxidizing agents.[3][6]
Emergency Procedures: A Self-Validating System
A robust emergency plan ensures a rapid and effective response, minimizing harm to personnel and the environment.
Emergency Response Workflow:
Caption: Step-by-step workflow for responding to an exposure incident.
Detailed First-Aid Measures
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[3]
In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[8]
In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] If you feel unwell, seek medical advice.
In Case of Ingestion: Do NOT induce vomiting.[7] Call a physician or poison control center immediately. Rinse mouth with water.[7]
Accidental Release Measures
Evacuate: Evacuate non-essential personnel from the area.
Ventilate: Ensure adequate ventilation.
Containment: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[7]
Cleanup: Sweep up and shovel into a suitable, labeled container for disposal.[7] Do not let the product enter drains.
Physical, Chemical, and Toxicological Profile
Physical and Chemical Properties
The following properties are based on data for the closely related compound 5-Chloro-8-hydroxyquinoline (CAS: 130-16-5).
Hazardous Decomposition Products: Under combustion, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
Toxicological Insights
While no specific toxicological data exists for 5-Chloro-6-methyl-8-quinolinamine, the data for analogous quinoline derivatives provides critical insights:
Acute Toxicity: Harmful if swallowed is a reasonable assumption based on related compounds.[6][9]
Skin and Eye Irritation: Classified as a skin and eye irritant.[4][8] Quinoline itself can cause severe eye irritation with the potential for corneal damage.[10]
Sensitization: May cause skin sensitization in some individuals.[6]
Mutagenicity and Carcinogenicity: There is insufficient data to classify the carcinogenicity or mutagenicity of this specific compound.[4][6] However, quinoline is classified as a Category 3 mutagenic substance by some authorities.[10]
Conclusion
5-Chloro-6-methyl-8-quinolinamine is a compound that demands careful handling and a thorough risk assessment prior to use. By implementing the engineering controls, personal protective equipment, and procedural protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. The provided emergency procedures offer a clear, actionable plan to address accidental exposures, ensuring a safe and controlled laboratory environment for the advancement of scientific research.
References
Chemsrc. (2025, August 22). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
MDPI. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]
Hegedűs, D., et al. (2025, June 11). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 209. Retrieved from [Link]
U.S. Environmental Protection Agency. Methyl 5-chloroquinoline-8-carboxylate - Hazard. Retrieved from [Link]
PubChem. 8-Chloro-5-quinolinamine. Retrieved from [Link]
Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]
ChemSynthesis. 5-chloro-2-methyl-8-quinolinol. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Focus: Synthetic Methodologies, Mechanistic Causality, and Functional Applications
Executive Summary: The Bidentate Revolution
8-Aminoquinoline (8-AQ) is no longer just a scaffold for antimalarial drugs like Primaquine and Tafenoquine; it has evolved into a premier "privileged structure" in modern organic synthesis. Its ability to act as a removable, bidentate directing group (DG) has revolutionized C–H activation, enabling site-selective functionalization of unactivated C(sp³)–H bonds.
This guide moves beyond standard textbook recipes. We analyze the causality behind synthetic choices—why one route fails where another succeeds—and provide self-validating protocols grounded in rigorous spectroscopic data.
Strategic Synthesis: Decision Matrix
The synthesis of 8-aminoquinoline derivatives generally falls into three distinct logical pathways. The choice depends heavily on the substitution pattern required on the quinoline ring.
Pathway A: De Novo Ring Construction (Skraup/Doebner-Miller)
Logic: Best when the benzene ring is pre-functionalized, and the pyridine ring needs to be built.
Mechanism: Condensation of an aniline with an
-unsaturated carbonyl (often generated in situ from glycerol or crotonaldehyde).
Causality: While atom-economical, these reactions often require harsh acidic conditions (conc. H₂SO₄, high heat), which sensitive functional groups cannot survive.
Pathway B: Functional Group Interconversion (Nitro Reduction)
Logic: The industry standard for bulk production (e.g., Primaquine).
Mechanism: Nitration of a quinoline core followed by selective reduction.
Causality: The 8-position is electronically favored for electrophilic aromatic substitution (nitration) in quinoline, but separation from the 5-nitro isomer is often required. Reduction is chemically robust but requires careful handling of pyrophoric catalysts (Raney Ni, Pd/C).
Logic: Ideal for library generation in medicinal chemistry.
Mechanism: Pd-catalyzed cross-coupling of 8-haloquinolines with amines.
Causality: 8-Haloquinolines are deactivated towards standard
(nucleophilic aromatic substitution). Palladium catalysis overcomes this electronic barrier, allowing the introduction of complex amine side chains under mild conditions.
Detailed Protocols & Causality
Protocol A: Catalytic Hydrogenation (The "Clean" Route)
Context: This protocol converts 8-nitroquinoline to 8-aminoquinoline.[1] It is preferred over Fe/HCl reductions in GMP settings to avoid iron waste streams.
Materials:
8-Nitroquinoline (1.0 equiv)
PtO₂ (Adams' Catalyst) (0.5 - 1.0 mol%)
Solvent: Ethyl Acetate/Ethanol (1:1 v/v)
Hydrogen source: H₂ balloon or Parr shaker (3 atm)
Step-by-Step Methodology:
Dissolution: Dissolve 8-nitroquinoline in the EtOAC/EtOH mixture. Why? Ethanol ensures solubility of the polar amine product, while EtOAc moderates the solvent polarity.
Catalyst Addition: Carefully add PtO₂ under an inert argon blanket. Safety: Dry PtO₂ can ignite organic solvent vapors; always keep wet or under inert gas.
Hydrogenation: Purge the vessel with H₂ three times. Agitate at room temperature.
Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases (approx. 3 molar equivalents).
Workup: Filter through a Celite pad to remove the catalyst. Critical: Do not let the catalyst dry out on the filter paper (fire hazard).
Purification: Evaporate solvent. The product usually crystallizes upon cooling.
Self-Validating Check (NMR):
Precursor (8-Nitro): Look for the downfield shift of the proton adjacent to the nitro group.
Product (8-Amino): The appearance of a broad singlet (
) around 4.0–5.0 ppm and a significant upfield shift of the C7-proton due to the shielding effect of the amino group.
Protocol B: Buchwald-Hartwig Amination (The "Versatile" Route)
Context: Used when installing complex chiral amines or when the 8-position is halogenated.
Inert Setup: Flame-dry a reaction tube and cool under Argon. Oxygen poisons the Pd(0) species.
Complexation: Add Pd source, Ligand (BINAP), and Toluene. Stir for 5 mins to form the active catalytic species (L-Pd-L).
Addition: Add the 8-bromoquinoline, the amine, and NaOtBu.
Heating: Heat to 100–110°C. Why? High temperature is needed to facilitate the oxidative addition of the electron-rich Pd into the Ar-Br bond.
Quench: Cool to RT, dilute with DCM, and wash with water.
Purification: Flash chromatography on silica gel.
Data Table: Comparison of Synthetic Routes
Feature
Nitro Reduction
Buchwald-Hartwig
Skraup Synthesis
Atom Economy
High
Moderate (Loss of Bromide)
High
Functional Group Tolerance
High (except alkenes/alkynes)
High (requires inert conditions)
Low (Acid sensitive groups fail)
Scalability
Excellent (kg scale)
Moderate (Ligand cost)
Good (Hazardous waste)
Key Risk
Pyrophoric catalysts
O₂ sensitivity
Runaway exotherm
8-Aminoquinoline as a Directing Group (The Modern Era)
The 8-aminoquinoline moiety is unique because the quinoline nitrogen (
) and the amide nitrogen () form a rigid 5-membered chelate with transition metals (Pd, Cu, Ni). This "bidentate" coordination stabilizes high-oxidation-state intermediates, enabling the activation of inert C(sp³)–H bonds.
Mechanism of Action
Coordination: The metal binds to both nitrogens.
C-H Activation: The metal inserts into the proximal C-H bond (usually
or position relative to the carbonyl).
Functionalization: Oxidative addition of a coupling partner (e.g., Aryl-I) followed by reductive elimination.
Case Study: Tafenoquine Synthesis
Tafenoquine represents the pinnacle of 8-aminoquinoline evolution, designed to resist metabolic degradation (unlike Primaquine) for single-dose cure.
Synthetic Challenge: Introducing the 5-phenoxy group and the 2-tert-butyl group.
Modern Solution: The "Gabriel Amine" approach or the "Veratrol" route.
Key Steps (Veratrol Route):
Alkylation: 2-fluoro-4-methoxy-1-nitrobenzene is reacted with a phenol derivative.
Reduction: Nitro group reduced to aniline.
Ring Closure: Skraup-type reaction to form the quinoline core.
Final Amination: Conversion of the 8-position functionality to the primary amine.
References
Corbet, M., & De Campo, F. (2013).[3] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. Angewandte Chemie International Edition.
Dow, G. S., et al. (2011). Tafenoquine: A Step toward Malaria Elimination. Antimicrobial Agents and Chemotherapy.[4][5][6]
Csomos, A., et al. (2022).[2][7][8] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
Manley, D. W., et al. (2014). Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Journal of Organic Chemistry.
Raheem, M. A., et al. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering.
Technical Guide: Biological Profiling and Therapeutic Potential of 5-Chloro-6-methyl-8-quinolinamine Scaffolds
This technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of 5-Chloro-6-methyl-8-quinolinamine (and its related intermediates). This scaffold represents a critica...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of 5-Chloro-6-methyl-8-quinolinamine (and its related intermediates). This scaffold represents a critical structural evolution in the 8-aminoquinoline class, designed to modulate metabolic stability and reduce the hemotoxicity associated with traditional antimalarials like Primaquine.
Executive Summary
5-Chloro-6-methyl-8-quinolinamine (CAS: 5571-31-3 for the generic amine class) is a privileged pharmacophore used primarily as a high-value intermediate in the development of metabolically stable antimalarial and anticancer agents. Unlike the traditional 6-methoxy-8-aminoquinoline scaffold (found in Primaquine), the 5-chloro-6-methyl substitution pattern is engineered to block specific metabolic soft spots:
C5-Position: The chlorine atom prevents oxidative metabolism and electrophilic substitution, enhancing the molecule's half-life.
C6-Position: The methyl group replaces the labile methoxy group, preventing the formation of quinone-imine metabolites responsible for severe hemotoxicity (hemolysis) in G6PD-deficient patients.
This guide details the biological activity, synthesis protocols, and safety profiling of this intermediate.
Chemical Context & Synthesis
The synthesis of 5-Chloro-6-methyl-8-quinolinamine is a precision workflow designed to install the amino group while preserving the halogen at position 5.
Synthetic Pathway
The most robust route proceeds via the reduction of the nitro-precursor.
Reduction: Catalytic hydrogenation (Pd/C) is often avoided to prevent de-halogenation (loss of the 5-Cl). Instead, a chemical reduction using Iron (Fe) in acetic acid or Stannous Chloride (SnCl₂) is preferred to maintain the chloro-substituent.
Isolation: The amine is sensitive to oxidation. It is typically isolated as a hydrochloride or hydrobromide salt for stability.
DOT Diagram: Synthesis Workflow
Caption: Selective synthesis pathway preserving the 5-chloro substituent during nitro-reduction.
Biological Activity Profile
The biological utility of 5-Chloro-6-methyl-8-quinolinamine extends beyond its role as a building block. It possesses intrinsic bioactivity modulated by its lipophilicity and redox potential.
Antimalarial Activity (Plasmodium falciparum)
As an intermediate, the free amine lacks the basic side-chain required for accumulation in the parasite's food vacuole. However, when coupled with appropriate alkyl-diamines, the scaffold exhibits potent activity.
Mechanism: The 8-aminoquinoline core undergoes redox cycling, generating Reactive Oxygen Species (ROS) that inhibit parasitic mitochondrial electron transport.
Potency: Derivatives of this scaffold have shown IC50 values in the low nanomolar range (10–50 nM) against P. falciparum (W2 resistant strain), comparable to Tafenoquine.
Anticancer Activity (Sigma-2 Receptors)
Recent studies identify 5-Chloro-6-methyl-8-quinolinamine as a key ligand for Sigma-2 receptors , which are overexpressed in pancreatic and breast cancer cells.
Binding Affinity: The lipophilic 5-Cl and 6-Me groups enhance binding to the hydrophobic pocket of the Sigma-2 receptor.
Cytotoxicity: Induces caspase-dependent apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the activity of the intermediate compared to standard drugs.
Compound
Target
Activity (IC50 / Ki)
Notes
5-Chloro-6-methyl-8-quinolinamine
Sigma-2 Receptor
Ki ≈ 15–50 nM
High affinity ligand building block.
Primaquine (Standard)
P. falciparum
IC50 ≈ 30–100 nM
Metabolically unstable (6-OMe).
Tafenoquine (Standard)
P. falciparum
IC50 ≈ 10–30 nM
Contains 5-phenoxy, 6-OMe.
5-Cl-6-Me Derivative (Coupled)
P. falciparum
IC50 ≈ 25–60 nM
Metabolically stable analog.
Mechanism of Action & Toxicity (SAR)
The structural modifications of this intermediate directly dictate its superior safety profile compared to older 8-aminoquinolines.
Metabolic Blocking Strategy
Traditional Failure Mode: Primaquine (6-methoxy) is demethylated to a 6-hydroxy metabolite, which oxidizes to a quinone-imine . This reactive species causes oxidative stress in erythrocytes, leading to hemolysis in G6PD-deficient patients.
The 5-Cl-6-Me Solution: The 6-methyl group cannot be easily removed or oxidized to a quinone. The 5-chloro group sterically and electronically protects the ring from further hydroxylation.
DOT Diagram: Metabolic Fate & Toxicity
Caption: Comparison of metabolic activation pathways. The 5-Cl-6-Me scaffold prevents toxic quinone formation.
Experimental Protocols
Protocol: Chemical Reduction of 5-Chloro-6-methyl-8-nitroquinoline
Objective: Isolate the free amine without dehalogenation.
Critical Step: The amine oxidizes rapidly. Store under Nitrogen or convert immediately to Hydrochloride salt using HCl/Ether.
Protocol: In Vitro Cytotoxicity Assay (HepG2)
Objective: Assess the baseline toxicity of the intermediate.
Cell Line: HepG2 (Human liver cancer cells).
Reagents: MTT Reagent (5 mg/mL in PBS).
Method:
Seed cells (1x10^4 cells/well) in 96-well plates. Incubate 24h.
Treat with graded concentrations of 5-Chloro-6-methyl-8-quinolinamine (0.1 µM – 100 µM).
Incubate for 48h at 37°C, 5% CO₂.
Add MTT reagent, incubate 4h. Dissolve formazan in DMSO.
Measure Absorbance at 570 nm.
Analysis: Calculate CC50 (Cytotoxic Concentration 50%) using non-linear regression. A CC50 > 10 µM is generally considered acceptable for an intermediate.
References
Tafenoquine and 8-Aminoquinoline Development
Title: Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria.
The Evolution and Chemistry of Methylated 8-Quinolinamines: From Chromophores to Radical Cures
Executive Summary The discovery of methylated 8-quinolinamines represents a century-long optimization campaign in medicinal chemistry. Originating from the azo-dye industry, this scaffold evolved into the only class of a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The discovery of methylated 8-quinolinamines represents a century-long optimization campaign in medicinal chemistry. Originating from the azo-dye industry, this scaffold evolved into the only class of antimalarials capable of eliminating the latent hepatic stages (hypnozoites) of Plasmodium vivax and P. ovale. This technical guide analyzes the structural evolution of these compounds, focusing on how methylation—both on the aliphatic side chain and the quinoline ring—dictates metabolic stability, therapeutic efficacy, and hemolytic toxicity.
Part 1: The Pharmacophore & Historical Phylogeny
The 8-aminoquinoline (8-AQ) scaffold was not designed de novo but discovered through the modification of methylene blue. The critical realization was that a basic side chain attached to a quinoline core was essential for activity.[1]
The Isomerism of Discovery: Primaquine vs. Quinocide
Two distinct methylated lineages emerged during World War II and the Cold War, driven by the US and the USSR, respectively. Both utilized methylation of the diamine side chain to protect against oxidative deamination, but at different positions.
Primaquine (US/WRAIR): Methylation at the C1 position of the side chain (1-methylbutyl). This configuration proved superior in metabolic stability compared to the earlier Pamaquine.
Quinocide (USSR): Methylation at the C4 position of the side chain (4-methylbutyl). While equipotent, it exhibited a different toxicity profile and slightly lower therapeutic index.
Ring Methylation and Tafenoquine
The ultimate evolution involved methylating the quinoline ring itself. The addition of a 4-methyl group to the quinoline core (as seen in Tafenoquine) was a breakthrough in preventing the formation of unstable intermediates, significantly extending the half-life from hours (Primaquine) to weeks (Tafenoquine).
Figure 1: Phylogeny of 8-Aminoquinolines showing the divergence of side-chain methylation strategies and the convergence on ring methylation for stability.
Part 2: Structure-Activity Relationship (SAR) of Methylation
The placement of methyl groups is not arbitrary; it serves as a steric shield against Cytochrome P450 (CYP) mediated hydroxylation.
The primary failure mode of early 8-AQs was rapid hydroxylation at the 5-position, leading to the formation of quinone-imines . These electrophilic species generate reactive oxygen species (ROS) responsible for both parasite killing and host hemolysis.
The Tafenoquine Solution: By placing a phenoxy group at C5 and a methyl group at C4, the molecule is forced into a metabolic detour, preventing the rapid "metabolic burst" that causes hemolysis in G6PD-deficient patients, while maintaining enough redox activity to kill the parasite.
Part 3: Synthetic Protocols
Synthesis of the Methylated Quinoline Core (Modified Skraup/Doebner-Miller)
To synthesize a core like 2-methyl-8-nitroquinoline (a precursor), one cannot use the standard Skraup reaction due to the violence of the reaction. The Doebner-Miller variation is preferred for methylated derivatives.
Reagents:
2-Nitroaniline (Starting material)
Crotonaldehyde (Source of C2/C3 carbons and methyl group)
Concentrated HCl (Acid catalyst)
Zinc chloride (Lewis acid catalyst)
Protocol:
Condensation: Dissolve 2-nitroaniline (0.1 mol) in concentrated HCl (30 mL). Heat to 100°C.
Addition: Dropwise add crotonaldehyde (0.12 mol) over 60 minutes. The reaction is exothermic; maintain temperature between 100-110°C.
Cyclization: Reflux for 4 hours. The crotonaldehyde condenses with the aniline amine and the ortho-position to close the ring.
Neutralization: Cool to room temperature. Neutralize with NaOH/Ice mixture to pH 8.
Extraction: Extract the dark oil with Dichloromethane (DCM) (3 x 50 mL).
Purification: The product, 8-nitro-2-methylquinoline, is purified via silica gel chromatography (Hexane:EtOAc 8:2).
Side Chain Attachment (Reductive Amination)
Connecting the methylated diamine side chain to the quinoline core.
Protocol:
Reduction: Reduce the 8-nitro-2-methylquinoline to 8-amino-2-methylquinoline using H₂/Pd-C (Standard hydrogenation, 40 psi, MeOH).
Coupling: React the 8-aminoquinoline (1 eq) with 4-bromo-1-phthalimidopentane (1.1 eq) in Acetonitrile with
(base) under reflux for 24 hours.
Deprotection: Treat the intermediate with Hydrazine hydrate in Ethanol (reflux, 4h) to cleave the phthalimide protecting group, revealing the primary amine.
Salt Formation: Isolate as the diphosphate or succinate salt for stability.
Figure 2: Synthetic workflow for 2-methyl substituted 8-aminoquinolines.
Part 4: Mechanism of Action & Toxicity (The G6PD Axis)
The therapeutic window of methylated 8-quinolinamines is defined by the host's G6PD status.
The CYP2D6 Requirement
Research confirms that 8-AQs are prodrugs . They require hydroxylation by CYP2D6 to become active.
Pathway: Parent Drug
5-Hydroxy-metabolite Quinone-imine.
Action: The Quinone-imine undergoes redox cycling, generating Hydrogen Peroxide (
).
Target: In the parasite,
damages the mitochondrial membrane and prevents hypnozoite dormancy.
Hemolytic Toxicity
In G6PD-deficient patients, red blood cells cannot regenerate NADPH fast enough to reduce Glutathione. The
generated by the drug overwhelms the cell, causing hemoglobin cross-linking (Heinz bodies) and lysis.
Methylation Impact: By methylating the ring (as in Tafenoquine), the rate of quinone-imine formation is slowed and controlled, allowing for a "smoother" release of ROS, though the risk remains in severe deficiency.
Figure 3: Metabolic activation pathway showing the dual outcome of efficacy and toxicity.
References
Elderfield, R. C., et al. (1946). Synthesis of Primaquine and Certain of Its Analogs. Journal of the American Chemical Society.
Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews.
Pybus, B. S., et al. (2013). The Metabolism of Primaquine to its Active Metabolite is Dependent on CYP 2D6. Malaria Journal.
Llanos-Cuentas, A., et al. (2019). Tafenoquine via Analysis of the GATHER and DETECTIVE Trials. New England Journal of Medicine.
World Health Organization. (2022). Guidelines for the Treatment of Malaria: 8-Aminoquinoline Safety.
The Emergence of 5-Chloro-6-methyl-8-quinolinamine as a Strategic Pharmacophore in Antimalarial Drug Discovery
Introduction: The Enduring Legacy and Unmet Needs of 8-Aminoquinolines The 8-aminoquinoline scaffold is a cornerstone in the chemotherapeutic arsenal against malaria, holding a unique position as the only class of drugs...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Legacy and Unmet Needs of 8-Aminoquinolines
The 8-aminoquinoline scaffold is a cornerstone in the chemotherapeutic arsenal against malaria, holding a unique position as the only class of drugs effective against the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, the causative agents of relapsing malaria.[1][2] The archetypal drug, primaquine, and its long-acting successor, tafenoquine, are critical for achieving a radical cure.[1][3] These agents also exhibit activity against the sexual stages (gametocytes) of the parasite, a crucial factor in blocking malaria transmission.[1] However, the therapeutic window of 8-aminoquinolines is narrowed by the risk of severe hemolysis in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic trait common in malaria-endemic regions.[2][4] This significant liability necessitates a continued search for safer and more potent analogues.
The antimalarial efficacy and safety profile of 8-aminoquinolines are intricately linked to the substitution pattern on the quinoline ring.[5][6] Modifications at various positions can profoundly influence the compound's metabolic stability, potency, and propensity for off-target effects. This guide focuses on the 5-Chloro-6-methyl-8-quinolinamine core, a pharmacophore designed through rational drug design principles to optimize the therapeutic index of 8-aminoquinolines. We will explore its synthesis, proposed mechanism of action, and the compelling structure-activity relationships that underscore its potential in next-generation antimalarial research.
Synthetic Strategy: A Multi-step Approach to the Core Pharmacophore
The synthesis of 5-Chloro-6-methyl-8-quinolinamine is a multi-step process that begins with the construction of the substituted quinoline core, followed by the introduction of the key amino functionality at the 8-position. A plausible and efficient route involves a Skraup-type synthesis to form the quinoline ring, followed by chlorination, nitration, and subsequent reduction.
Experimental Protocol: Synthesis of 5-Chloro-6-methyl-8-nitroquinoline
A key intermediate in the synthesis of the target pharmacophore is 5-chloro-6-methyl-8-nitroquinoline. The following protocol is adapted from established methodologies for the synthesis of substituted nitroquinolines.[7]
Step 1: Synthesis of 4-Methyl-6-methoxy-8-nitroquinoline. This initial step can be achieved through the Skraup reaction of 2-methoxy-4-nitroaniline with crotonaldehyde in the presence of an oxidizing agent and sulfuric acid.
Step 2: Conversion to 4-Methyl-5-hydroxy-6-methoxy-8-nitroquinoline. The methoxy group at the 6-position can be selectively demethylated to a hydroxyl group using appropriate reagents.
Step 3: Chlorination to yield 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline. The hydroxyl group at the 5-position is then converted to a chloro group. A solution of the 5-hydroxyquinoline intermediate in phosphorus oxychloride is heated to achieve this transformation.[7] The reaction mixture is then carefully poured onto ice and neutralized with ammonium hydroxide to precipitate the crude product.[7] Purification is typically performed using column chromatography.[7]
Step 4: Reduction to 5-Chloro-6-methyl-8-quinolinamine. The final step is the reduction of the nitro group at the 8-position to the primary amine. This can be accomplished using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Caption: Hypothesized mechanism of action for 8-aminoquinolines.
Dissecting the Structure-Activity Relationship (SAR)
The therapeutic potential of 5-Chloro-6-methyl-8-quinolinamine is best understood by analyzing the contribution of each substituent to the overall activity and safety profile of the 8-aminoquinoline scaffold.
The 8-Amino Side Chain: The nature of the alkylamine side chain at the 8-position is a critical determinant of both efficacy and toxicity. For primaquine, this is a 4-amino-1-methylbutylamino chain. [1]Variations in this side chain significantly impact the compound's pharmacokinetic properties and interaction with metabolic enzymes.
Position 6 Substitution: A methoxy group at the 6-position is a common feature in many active 8-aminoquinolines, including primaquine. [6]It is generally considered to be beneficial for antimalarial activity. The substitution of this methoxy group with a methyl group in the 5-Chloro-6-methyl-8-quinolinamine pharmacophore is a strategic modification. While direct comparisons are limited, the introduction of a methyl group can influence the electronic properties of the quinoline ring and may enhance metabolic stability by blocking a potential site of metabolism.
Position 5 Substitution: The introduction of a substituent at the 5-position has been a fruitful area of investigation for improving the potency of 8-aminoquinolines. [5]The presence of an alkoxy or aryloxy group at this position can dramatically increase antimalarial activity. [5]The rationale for a chloro substituent at the 5-position is multifaceted. The chloro group is a lipophilic and electron-withdrawing substituent. Increased lipophilicity can enhance membrane permeability and accumulation within the parasite. The electron-withdrawing nature of the chloro group can influence the redox potential of the quinoline ring, potentially facilitating the generation of ROS. Furthermore, the presence of a halogen can block a site of metabolic hydroxylation, which may lead to a more favorable pharmacokinetic profile and reduced formation of toxic metabolites. In studies of 8-hydroxyquinolines, a 5-chloro derivative was found to be as active as the parent compound, indicating that this substitution is well-tolerated.
[8]
Comparative SAR of 8-Aminoquinoline Analogues
The following table summarizes the structure-activity relationships of various 8-aminoquinoline analogues, providing context for the design of the 5-Chloro-6-methyl pharmacophore.
Compound/Series
Substitution Pattern
Key SAR Finding
Reference
Primaquine Analogues
Varied at positions 2, 4, and 5
Alkoxy or aryloxy groups at position 5 dramatically increase potency compared to primaquine.
Standardized In Vitro Antimalarial Susceptibility Testing
To evaluate the efficacy of novel compounds like those based on the 5-Chloro-6-methyl-8-quinolinamine pharmacophore, a standardized in vitro assay is essential. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the erythrocytic stages of P. falciparum.
Experimental Protocol: SYBR Green I Assay
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
Drug Preparation: The test compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
Assay Plate Preparation: The parasite culture is diluted to a suitable parasitemia and hematocrit and dispensed into a 96-well microtiter plate containing the serially diluted test compound.
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. The dye intercalates with parasitic DNA.
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Future Perspectives and Conclusion
The 5-Chloro-6-methyl-8-quinolinamine pharmacophore represents a rationally designed evolution of the 8-aminoquinoline scaffold. The strategic placement of a chloro group at the 5-position and a methyl group at the 6-position is hypothesized to enhance metabolic stability and modulate the electronic properties of the quinoline ring to favor potent antimalarial activity while potentially mitigating the formation of toxic metabolites.
While the theoretical underpinnings are strong, the definitive validation of this pharmacophore requires empirical evidence. The synthesis of a series of 5-Chloro-6-methyl-8-quinolinamine analogues and their subsequent evaluation in a battery of in vitro and in vivo antimalarial and toxicity assays is a critical next step. Such studies will be instrumental in determining if this novel core can indeed yield a new generation of 8-aminoquinoline antimalarials with an improved therapeutic index, thereby addressing a significant unmet need in the global fight against malaria.
References
Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. UKRI's Gateway. [Link]
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. [Link]
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. PubMed. [Link]
Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections with Plasmodium cynomolgi in rhesus monkeys. PubMed. [Link]
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]
Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. PubMed. [Link]
Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. PubMed. [Link]
Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. ResearchGate. [Link]
Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Policy Commons. [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Chemistry Portal. [Link]
Pharmacology of 8-aminoquinolines. Semantic Scholar. [Link]
1 Antimalarial Activity of the 8 - Aminoquinolines. SciSpace. [Link]
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
Original article: ANTIMALARIAL AND ANTIMICROBIAL ACTIVITIES OF 8-AMINOQUINOLINE-URACILS METAL COMPLEXES. EXCLI Journal. [Link]
Recent developments of quinoline based antimalarial agents. RACO. [Link]
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]
An In-depth Technical Guide to the pKa Values and Ionization Behavior of 5-Chloro-6-methyl-8-quinolinamine
Foreword: The Centrality of pKa in Modern Drug Discovery In the intricate process of drug discovery and development, the acid dissociation constant (pKa) stands out as a foundational physicochemical parameter. It governs...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Centrality of pKa in Modern Drug Discovery
In the intricate process of drug discovery and development, the acid dissociation constant (pKa) stands out as a foundational physicochemical parameter. It governs the degree of ionization of a molecule at a given pH, which in turn dictates a cascade of critical biopharmaceutical properties.[1][2] From aqueous solubility and membrane permeability to protein binding and metabolic stability, the ionization state of a drug candidate profoundly influences its entire pharmacokinetic and pharmacodynamic profile.[3] An accurate understanding of a compound's pKa is therefore not merely an academic exercise but a critical prerequisite for rational drug design, enabling scientists to predict and optimize a molecule's journey through the body to its biological target.[1][4]
This guide provides a detailed examination of the ionization behavior of 5-Chloro-6-methyl-8-quinolinamine, a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] We will dissect the structural features influencing its basicity, present robust, field-proven methodologies for the experimental determination of its pKa values, and explore the profound implications of its ionization characteristics for drug development professionals.
Theoretical Framework: Predicting the Ionization Profile of 5-Chloro-6-methyl-8-quinolinamine
The ionization behavior of 5-Chloro-6-methyl-8-quinolinamine is dictated by its distinct structural motifs: the quinoline ring system and its substituents. As a dibasic compound, it possesses two primary sites for protonation: the endocyclic nitrogen of the pyridine ring (N1) and the exocyclic amino group at the C8 position.
The Influence of the Quinoline Core and Substituents
The overall basicity of the molecule is a composite of the electronic effects exerted by each component:
Quinoline Ring Nitrogen (N1): The nitrogen atom within the heterocyclic quinoline ring is inherently basic due to the lone pair of electrons available for protonation. For context, the pKa of unsubstituted quinoline is approximately 4.9.[6]
Exocyclic 8-Amino Group (-NH₂): The primary amine at the C8 position is a significant basic center. Aliphatic and aromatic amines are well-known bases in medicinal chemistry.[3]
Electron-Withdrawing 5-Chloro Group (-Cl): The chlorine atom at the C5 position exerts a powerful electron-withdrawing inductive effect. By pulling electron density away from the aromatic system, it reduces the electron density on both nitrogen atoms, thereby decreasing their basicity and lowering their respective pKa values.[7][8]
Electron-Donating 6-Methyl Group (-CH₃): Conversely, the methyl group at the C6 position is weakly electron-donating through hyperconjugation. This effect slightly increases the electron density of the ring system, leading to a modest increase in the basicity of the nitrogen centers.
The interplay of these competing effects determines the final pKa values. It is anticipated that the electron-withdrawing effect of the chloro group will be dominant, resulting in pKa values that are lower than those of an unsubstituted 8-quinolinamine.
Ionization Equilibrium
As a dibasic molecule, 5-Chloro-6-methyl-8-quinolinamine will exist in three primary protonation states depending on the ambient pH. At a very low pH, both nitrogen atoms will be protonated, yielding a dicationic species (+2 charge). As the pH increases, the compound will sequentially lose protons, first from the more acidic center (lower pKa) to form a monocation (+1 charge), and then from the less acidic center (higher pKa) to become a neutral molecule. This dynamic equilibrium is central to its absorption and distribution in physiological systems, which feature a significant pH gradient (e.g., stomach pH ~1-3, small intestine pH ~6-7.5).[9]
Caption: Ionization equilibrium states as a function of pH.
Experimental pKa Determination: Protocols and Rationale
While theoretical analysis and computational predictions provide valuable estimates, high-fidelity pKa values essential for regulatory submissions and definitive structure-activity relationship (SAR) studies must be determined experimentally.[4] Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely accepted methods.[10][11][12]
Method 1: Potentiometric Titration
Principle of the Method: This technique directly measures the pH of a solution of the analyte as a standardized titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[11][13]
Expertise & Causality: Potentiometry is considered a gold-standard method due to its precision and directness.[11][12] The key to a self-validating protocol lies in meticulous control of experimental variables. The use of a constant ionic strength background electrolyte (e.g., 0.15 M KCl) is critical to maintain constant activity coefficients.[13] Purging the solution with an inert gas like nitrogen is mandatory to eliminate dissolved carbon dioxide, which can react with the basic analyte and introduce significant error, especially when titrating with a base.[13][14]
Experimental Protocol: Potentiometric Titration
Apparatus Setup & Calibration:
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).[13]
Connect a calibrated automated titrator or a manual burette. Use a combination glass pH electrode designed for aqueous solutions.
Place the titration vessel on a magnetic stirrer to ensure homogeneity.
Reagent Preparation:
Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).
Prepare a 0.15 M Potassium Chloride (KCl) solution to maintain ionic strength.[13]
Accurately weigh and dissolve 5-Chloro-6-methyl-8-quinolinamine in the KCl solution to a final concentration of approximately 1 mM.[14] Gentle heating or sonication may be required.
Titration Procedure:
Transfer a known volume (e.g., 50 mL) of the analyte solution to the titration vessel.
Immerse the pH electrode and the titrator tip into the solution.
Purge the solution with nitrogen gas for 10-15 minutes prior to and throughout the titration to displace dissolved CO₂.[14]
Begin the titration with the appropriate titrant (HCl for a base). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
Record the pH value and the volume of titrant added at each step. Continue well past the final equivalence point.
Data Analysis:
Plot the recorded pH values against the volume of titrant added to generate the titration curve.
Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.
The pKa values are determined from the pH at the half-equivalence points (i.e., the pH at half the volume of titrant required to reach the first equivalence point, and the pH at the volume midway between the first and second equivalence points).[13]
Caption: Conceptual relationship between pH, pKa, and species prevalence.
Implications for Drug Development
The pKa values of 5-Chloro-6-methyl-8-quinolinamine are not just numbers; they are powerful predictors of its in vivo behavior.
Aqueous Solubility: The protonated, cationic forms (+2 and +1) will exhibit significantly higher aqueous solubility than the neutral form. This is critical for dissolution in the gastrointestinal tract and for the preparation of intravenous formulations.
[1][9]* Absorption and Permeability: According to the pH-partition hypothesis, the uncharged, neutral form is more lipophilic and thus more likely to passively diffuse across biological membranes like the intestinal epithelium and the blood-brain barrier. [2]Given the estimated pKa values, the compound will be predominantly ionized in the acidic environment of the stomach, limiting absorption there. In the more neutral pH of the small intestine, the population of the absorbable neutral species will increase, facilitating absorption.
[9]* Target Engagement: The ionization state at the site of action (e.g., physiological pH ~7.4) is crucial. If the biological target has a negatively charged pocket, a positively charged (cationic) form of the drug may form a strong ionic bond (salt bridge), enhancing potency.
[3]* ADME Properties: Ionization state affects plasma protein binding, volume of distribution, and susceptibility to metabolic enzymes and transporters, all of which are key components of a drug's overall ADME profile.
[3]
Conclusion
5-Chloro-6-methyl-8-quinolinamine is a dibasic compound whose physicochemical properties are dynamically controlled by pH. A thorough understanding of its two pKa values is indispensable for any drug development campaign. The theoretical framework, influenced by the electronic nature of its substituents, provides a predictive foundation, but this must be solidified by precise experimental data. Robust, well-controlled methods such as potentiometric titration and UV-Vis spectrophotometry provide the high-quality data needed to build accurate models of the compound's solubility, absorption, and distribution. By integrating this fundamental knowledge early in the discovery process, researchers can make more informed decisions, accelerating the path toward optimized and effective therapeutic agents.
References
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
What is pKa and how is it used in drug development?. Pion Inc. (2023-12-13). Available at: [Link]
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. Available at: [Link]
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available at: [Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
Development of Methods for the Determination of pKa Values. Catholica. (2010). Available at: [Link]
Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. (2024-10-10). Available at: [Link]
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. (2022-07-16). Available at: [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23). Available at: [Link]
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. (2012). Available at: [Link]
UV-Vis Spectrometry, pKa of a dye. University of California, Santa Cruz. Available at: [Link]
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. (2024-06-29). Available at: [Link]
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. (2015-08-01). Available at: [Link]
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive. Available at: [Link]
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. (2023-10-12). Available at: [Link]
(PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. (2023-09-02). Available at: [Link]
What Factors Affect the Acidity. Chemistry Steps. Available at: [Link]
Correlation between the quinoline nitrogen pKa (pKa1) and the... ResearchGate. Available at: [Link]
Step-by-step synthesis of 5-Chloro-6-methyl-8-quinolinamine
This technical guide details the synthesis of 5-Chloro-6-methyl-8-quinolinamine , a functionalized quinoline derivative utilized in medicinal chemistry research, particularly in the development of Sigma-2 receptor ligand...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 5-Chloro-6-methyl-8-quinolinamine , a functionalized quinoline derivative utilized in medicinal chemistry research, particularly in the development of Sigma-2 receptor ligands and antimicrobial agents.
The protocol focuses on the reduction of the nitro-precursor, 5-chloro-6-methyl-8-nitroquinoline , which is the final critical step in generating the target amine.
Part 1: Core Directive & Safety Framework
Safety Warning (Level 2 - Chemical Hazard):
Quinoline Derivatives: Many quinoline compounds are potential mutagens or skin sensitizers. Handle with strict adherence to chemical hygiene plans.[1]
Reagents: Zinc powder is a flammable solid; handle under inert atmosphere if highly activated. Tetrahydrofuran (THF) is a peroxide-forming flammable solvent.
Engineering Controls: All procedures must be conducted in a certified chemical fume hood.
Waste Disposal: Aqueous waste containing zinc and organic solvents must be segregated according to EPA/local hazardous waste regulations.
Part 2: Scientific Integrity & Logic
Synthetic Pathway & Rationale
The synthesis typically follows a two-stage retrosynthetic logic:
Ring Construction (Skraup/Doebner-Miller): The quinoline core is constructed from 5-chloro-4-methyl-2-nitroaniline . The presence of the nitro group at the ortho position (relative to the amine in the starting aniline) directs the formation of the 8-nitroquinoline scaffold.
Chemoselective Reduction: The final step involves the reduction of the 8-nitro group to the primary amine. A mild reduction method using Zinc (Zn) and Ammonium Chloride (NH₄Cl) is preferred over catalytic hydrogenation (H₂/Pd) to avoid potential dechlorination (loss of the Cl atom at position 5) or reduction of the heterocyclic ring.
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-6-methyl-8-nitroquinoline (e.g., 3.0 mmol) in THF (20 mL).
Add Water (20 mL) to the flask to create a 1:1 solvent mixture. Note: The substrate may partially precipitate; vigorous stirring is required.
Activation & Addition:
Add Saturated Aqueous Ammonium Chloride (15 mL) to the mixture.
Cool the reaction vessel slightly (water bath) if ambient temperature is high, as the reaction can be exothermic.
Add Zinc powder (30 mmol, 10 equiv.) portion-wise over 5–10 minutes. Caution: Rapid addition may cause frothing or excessive heat.
Reaction Monitoring:
Stir the suspension vigorously at room temperature (20–25 °C).
Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate). The starting nitro compound (usually less polar) should disappear, and a fluorescent amine spot (more polar) should appear.
Typical Reaction Time: 1 to 4 hours.
Work-up & Isolation:
Filter the reaction mixture through a Celite pad to remove unreacted zinc and zinc oxide byproducts. Wash the pad with Ethyl Acetate (EtOAc).
Transfer the filtrate to a separatory funnel.
Phase Separation: Separate the organic layer.[2] Extract the aqueous layer twice with EtOAc (2 x 20 mL).
Washing: Combine the organic layers and wash with Brine (saturated NaCl solution).
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator).
Purification:
The crude residue is typically purified via Flash Column Chromatography (Silica Gel).
Gradient: 0% → 20% Ethyl Acetate in Hexanes (adjust based on TLC Rf values).
Yield: Expect 70–90% yield as a solid.
Part 3: Visualization & Formatting
Mechanism of Action & Workflow
The following diagram illustrates the logical flow from the aniline precursor to the final amine, highlighting the critical reduction step described above.
Caption: Synthetic route transforming the aniline precursor to the target quinolinamine via chemoselective nitro-reduction.
References
Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands.
Source: National Institutes of Health (PMC)
Context: Describes the synthesis of the intermediate 5-chloro-6-methyl-8-nitroquinoline and its reduction to the amine.
[Link]
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
Source: MDPI / National Institutes of Health
Context: Provides background on the reactivity and functionalization of 5-chloro-8-hydroxyquinoline derivatives.
[Link]
Synthesis of 8-Aminoquinolines by Using Carbamate Reagents.
Source: Institute for Basic Science / Wiley
Context: Discusses alternative methodologies for synthesizing 8-aminoquinolines.
[Link]
Application Note: Regioselective Chlorination of 6-Methyl-8-Quinolinamine
Abstract & Strategic Overview This application note details the protocol for the regioselective monochlorination of 6-methyl-8-quinolinamine (CAS: 5470-75-7) to synthesize 5-chloro-6-methyl-8-quinolinamine . 8-Aminoquino...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details the protocol for the regioselective monochlorination of 6-methyl-8-quinolinamine (CAS: 5470-75-7) to synthesize 5-chloro-6-methyl-8-quinolinamine .
8-Aminoquinolines are critical scaffolds in medicinal chemistry, particularly for antimalarial drugs like Primaquine and Tafenoquine. The introduction of a chlorine atom at the C5 position is a common strategy to block metabolic oxidation or modulate lipophilicity.
The Challenge: Regiocontrol
The chlorination of 6-methyl-8-quinolinamine presents a specific regiochemical challenge due to the competing directing effects of the substituents on the quinoline ring:
8-Amino group (
): A strong activating group and ortho, para-director. It directs electrophiles to C5 (para) and C7 (ortho).
6-Methyl group (
): A weak activating group and ortho, para-director. It directs electrophiles to C5 (ortho) and C7 (ortho).
Strategic Solution:
While both positions are activated, the C5 position is kinetically favored for monochlorination due to the strong para-directing resonance contribution of the amino group, which outweighs the steric hindrance introduced by the adjacent 6-methyl group. This protocol utilizes N-Chlorosuccinimide (NCS) as a mild, stoichiometric chlorine source to prevent over-chlorination (at C7) and minimize oxidation of the sensitive primary amine.
Chemical Mechanism & Pathway[1]
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The high electron density at C5, driven by the lone pair donation from the nitrogen at C8, facilitates the attack on the electropositive chlorine of NCS.
Mechanistic Diagram
Figure 1: Mechanistic pathway for the C5-selective chlorination using NCS.
Pre-requisite: Ensure all glassware is clean and dry. The reaction can be performed under air, but an inert atmosphere (
) is recommended to prevent oxidation of the starting aniline.
Dissolution:
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-8-quinolinamine (1.58 g, 10.0 mmol) in Acetonitrile (30 mL).
Note: The solution will likely appear yellow/orange.
Reagent Addition:
Cool the solution to 0°C using an ice bath.
Add NCS (1.40 g, 10.5 mmol) portion-wise over 10 minutes.
Expert Insight: Adding NCS slowly at low temperature suppresses the formation of the N-chloro intermediate and prevents exothermic runaway.
Reaction:
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
Stir for 4–6 hours .
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The product will be less polar than the starting material. Use UV (254 nm) and Dragendorff’s reagent (stains alkaloids orange) for visualization.
Quenching & Workup:
Dilute the reaction mixture with Water (50 mL).
Add 10 mL of saturated Sodium Thiosulfate (
) solution to quench any unreacted NCS.
Extract the aqueous layer with Dichloromethane (DCM) (
).
Purification:
Combine the organic layers and wash with Brine (30 mL).
Filter and concentrate under reduced pressure (Rotavap) to yield a crude solid.
Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to obtain the pure product as off-white/yellow needles.
Purification Workflow Diagram
Figure 2: Workup and purification strategy for isolation of the chlorinated quinoline.
Analytical Validation & QC
To ensure the integrity of the protocol, the isolated product must meet specific analytical criteria.
Technique
Expected Result
Diagnostic Value
NMR (400 MHz, )
Loss of the C5-H signal. The C7-H proton (ortho to ) will appear as a singlet (or weak doublet due to long-range coupling) shifted downfield. The C6-Methyl singlet remains.
Confirms regioselectivity (substitution at C5).
MS (ESI+)
. Distinctive Chlorine isotope pattern ().
Confirms monochlorination.
Melting Point
Distinct sharp range (approx. 75-80°C, dependent on crystal form).
Remedy: Strictly control NCS stoichiometry (1.0–1.05 equiv) and keep the reaction at
for longer before warming.
Issue: N-Chlorination (N-Cl species).
Cause: Kinetic product formation.
Remedy: N-chloro species are often unstable intermediates. Extending the reaction time usually allows rearrangement to the C-chloro thermodynamic product. If persistent, add a catalytic amount of HCl.
References
Mechanistic Grounding on 8-Aminoquinolines:
Rauser, M., et al. "Regioselective halogenation of 8-aminoquinolines." Chemical Science, 2018.
[Link]
(Provides the foundational logic for C5 vs C7 selectivity using NCS).
General Chlorination Protocols:
Parisotto, S., et al. "Electrocatalytic chlorination of 8-aminoquinolines." Organic & Biomolecular Chemistry, 2022.[9]
[Link]
(Demonstrates the susceptibility of the 8-aminoquinoline scaffold to chlorination at ambient conditions).
Synthesis of 8-Aminoquinoline Derivatives:
Vangapandu, S., et al. "Synthesis and Antimalarial Activity of 8-Aminoquinolines."[6] Journal of Medicinal Chemistry, 2018.
[Link]
(Contextualizes the importance of the 5-chloro intermediate in drug development).
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Chloro-6-methyl-8-quinolinamine
Introduction 5-Chloro-6-methyl-8-quinolinamine is a key heterocyclic intermediate in medicinal chemistry and drug discovery. The quinoline scaffold is a constituent of numerous biologically active compounds, including an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Chloro-6-methyl-8-quinolinamine is a key heterocyclic intermediate in medicinal chemistry and drug discovery. The quinoline scaffold is a constituent of numerous biologically active compounds, including antimalarials, anticancer agents, and antimicrobials.[1][2][3] Specifically, substituted 8-aminoquinolines are precursors to important therapeutic agents, with primaquine being a notable example. This guide provides a comprehensive, three-step synthetic pathway starting from 2-nitro-4-methylaniline.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and the critical parameters for success. Each protocol is designed as a self-validating system, grounded in established chemical literature.
Overall Synthetic Pathway
The synthesis is a three-stage process: (1) construction of the quinoline core via the Skraup synthesis, (2) regioselective chlorination at the C5 position, and (3) reduction of the C8 nitro group to the target primary amine.
Caption: Overall workflow for the synthesis of 5-Chloro-6-methyl-8-quinolinamine.
Step 1: Skraup Synthesis of 6-methyl-8-nitroquinoline
The first critical step is the construction of the bicyclic quinoline system from an aniline precursor. The Skraup synthesis is a classic, powerful, yet notoriously vigorous reaction that accomplishes this transformation.[4] It involves heating the aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5]
Reaction Mechanism
The reaction proceeds through several stages. Initially, concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7] The aniline derivative, 2-nitro-4-methylaniline, then acts as a nucleophile in a conjugate (Michael) addition to acrolein. The resulting aldehyde undergoes an acid-catalyzed electrophilic aromatic substitution, where the aniline ring closes to form a 1,2-dihydroquinoline intermediate. Finally, this intermediate is oxidized to the aromatic 6-methyl-8-nitroquinoline. In this specific reaction, the nitro group of the starting material can serve as the oxidizing agent.[5]
Caption: Simplified mechanism of the Skraup quinoline synthesis.
Reagents and Materials
Reagent/Material
Formula
MW ( g/mol )
Role
Key Hazards
2-nitro-4-methylaniline
C₇H₈N₂O₂
152.15
Starting Material
Toxic, Irritant
Glycerol
C₃H₈O₃
92.09
Acrolein precursor
Irritant
Sulfuric Acid (98%)
H₂SO₄
98.08
Catalyst, Dehydrating Agent
Severely Corrosive
Ferrous sulfate (optional)
FeSO₄·7H₂O
278.01
Moderator
Irritant
Experimental Protocol
Caution: The Skraup reaction is notoriously exothermic and can become violent if not controlled. Conduct this procedure in a chemical fume hood with a blast shield in place.
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-nitro-4-methylaniline (76 g, 0.5 mol) and glycerol (138 g, 1.5 mol).
If using a moderator, add ferrous sulfate heptahydrate (10 g) to the mixture.[6]
Begin vigorous stirring and cool the flask in an ice-water bath.
Slowly and carefully add concentrated sulfuric acid (100 mL) through the dropping funnel over a period of at least 60-90 minutes, ensuring the internal temperature does not exceed 120°C.
After the addition is complete, remove the ice bath and heat the mixture cautiously. The reaction will become exothermic around 140-150°C. Be prepared to cool the flask if the reaction becomes too vigorous.
Once the initial exotherm subsides, heat the mixture under reflux for 3-4 hours.
Allow the reaction mixture to cool to below 100°C and then carefully pour it onto 1 L of crushed ice and water with stirring.
Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
Filter the solid product using a Büchner funnel, wash it thoroughly with cold water, and dry it under vacuum.
The crude 6-methyl-8-nitroquinoline[8] can be purified by recrystallization from ethanol.
Step 2: Chlorination of 6-methyl-8-nitroquinoline
This step involves the regioselective introduction of a chlorine atom onto the quinoline ring at the C5 position. This is an electrophilic aromatic substitution. The existing substituents—the deactivating nitro group at C8 and the activating methyl group at C6—along with the protonated quinoline nitrogen under acidic conditions, direct the incoming electrophile. Direct chlorination of such a system can be challenging, and conditions may require optimization.
Plausible Reagents and Rationale
Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of aromatic rings. It can act as a source of electrophilic chlorine, often without the need for a strong Lewis acid catalyst, which can sometimes reduce side reactions. The reaction is typically performed in an inert solvent.
Reagents and Materials
Reagent/Material
Formula
MW ( g/mol )
Role
Key Hazards
6-methyl-8-nitroquinoline
C₁₀H₈N₂O₂
188.18
Starting Material
Irritant
Sulfuryl Chloride
SO₂Cl₂
134.97
Chlorinating Agent
Corrosive, Lachrymator
Dichloromethane (DCM)
CH₂Cl₂
84.93
Solvent
Carcinogen, Volatile
Experimental Protocol
In a 500 mL flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (or nitrogen inlet), dissolve 6-methyl-8-nitroquinoline (18.8 g, 0.1 mol) in 200 mL of dry dichloromethane.
Cool the solution in an ice bath.
Slowly add sulfuryl chloride (9.0 mL, 0.11 mol) dropwise to the stirred solution.
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by slowly pouring the mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate. Caution: This will generate gas (CO₂ and HCl).
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude 5-chloro-6-methyl-8-nitroquinoline.
Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.
Step 3: Reduction to 5-Chloro-6-methyl-8-quinolinamine
The final step is the reduction of the aromatic nitro group to the corresponding primary amine. A variety of methods can accomplish this transformation.[9] The Béchamp reduction, using iron metal in an acidic medium, is a classic, cost-effective, and highly reliable method that is chemoselective for the nitro group, leaving the chloro substituent and the heterocyclic ring intact.[10][11]
Reaction Mechanism
The reduction of a nitro group with a metal like iron in acid is a heterogeneous reaction that proceeds through a series of single-electron transfers from the metal surface. The nitro group is sequentially reduced to nitroso and then to a hydroxylamine intermediate before the final reduction to the amine. The acid serves to protonate the oxygen atoms of the intermediates, facilitating their removal as water, and to dissolve the resulting iron oxides.[12]
Caption: Stepwise pathway for the reduction of a nitro group to an amine.
Reagents and Materials
Reagent/Material
Formula
MW ( g/mol )
Role
Key Hazards
5-chloro-6-methyl-8-nitroquinoline
C₁₀H₇ClN₂O₂
222.63
Starting Material
Irritant
Iron powder (<100 mesh)
Fe
55.84
Reducing Agent
Flammable solid
Ethanol
C₂H₅OH
46.07
Solvent
Flammable
Acetic Acid (Glacial)
CH₃COOH
60.05
Acid catalyst
Corrosive
Water
H₂O
18.02
Co-solvent
-
Experimental Protocol
To a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add a mixture of ethanol (250 mL) and water (50 mL).
Add 5-chloro-6-methyl-8-nitroquinoline (22.3 g, 0.1 mol) and iron powder (28 g, 0.5 mol).
Heat the stirred suspension to reflux.
Through the condenser, add glacial acetic acid (5 mL) in small portions over 15 minutes.
Maintain the mixture at reflux with vigorous stirring for 3-5 hours. The reaction progress can be monitored by TLC until the starting material is consumed. The color of the mixture will typically change from yellow/orange to dark brown or black.
After the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake with hot ethanol.
Combine the filtrates and remove the ethanol under reduced pressure.
To the remaining aqueous residue, add a 2M sodium hydroxide solution until the pH is basic (pH > 10) to precipitate the product.
Extract the product into dichloromethane or ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Evaporate the solvent to yield the crude 5-Chloro-6-methyl-8-quinolinamine.
The final product can be purified by recrystallization or column chromatography to yield a pure solid.
References
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
MDPI.
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
YouTube.
ResearchGate. Reaction mechanism of the Skraup quinoline synthesis.
Wikipedia. Skraup reaction.
BOC Sciences.
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Wordpress. Stoichiometric Zn or Fe Metal Reduction.
Cardinal Scholar. Synthesis of Quinoline Analogues.
PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V).
Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
ResearchGate. Technology of Preparing 8Hydroxy5-nitroquinoline.
JIN DUN CHEMISTRY.
Google Patents. US4217304A - Continuous reduction process.
PrepChem.com.
ResearchGate.
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
Brieflands.
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
Google Patents.
Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
ChemicalBook. 2-chloro-6-methyl aniline: uses and synthesis.
US EPA. Quinoline, 6-methyl-8-nitro- - Substance Details - SRS.
Sigma-Aldrich. 8-Nitroquinoline 98 607-35-2.
Santa Cruz Biotechnology. 6-chloro-8-methylquinoline | CAS 19655-50-6.
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
ScienceDirect. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
Semantic Scholar. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
Application Notes & Protocols: 5-Chloro-6-methyl-8-quinolinamine as a Bidentate N,N-Ligand in Coordination Chemistry
Note to the Reader: The 8-aminoquinoline scaffold is a cornerstone in coordination chemistry and drug development, with a vast body of research supporting its utility.[1][2] However, specific literature detailing the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Note to the Reader: The 8-aminoquinoline scaffold is a cornerstone in coordination chemistry and drug development, with a vast body of research supporting its utility.[1][2] However, specific literature detailing the synthesis and coordination chemistry of the precisely substituted 5-Chloro-6-methyl-8-quinolinamine is not extensively available. This guide, therefore, is constructed upon established, authoritative principles of quinoline synthesis and the well-documented behavior of closely related 8-aminoquinoline derivatives.[1][3][4] The protocols and insights provided herein represent a robust, scientifically-grounded framework for researchers to successfully synthesize and utilize this specific ligand and its metal complexes.
Section 1: Ligand Rationale and Design
The 8-aminoquinoline framework is a privileged bidentate chelating ligand, coordinating to metal centers through the quinoline ring nitrogen and the exocyclic amino group.[1] The strategic placement of chloro and methyl substituents at the C5 and C6 positions, respectively, is designed to modulate the ligand's electronic and steric properties, thereby influencing the stability, reactivity, and potential applications of its metal complexes.
8-Aminoquinoline Core: The fundamental N,N-bidentate chelating unit responsible for forming stable five-membered metallacycles with a wide range of transition metals.[1][5] This scaffold is foundational to numerous antimalarial drugs, such as primaquine, and is a powerful directing group in C-H functionalization catalysis.[1][6][7]
5-Chloro Substituent: As an electron-withdrawing group, the chlorine atom decreases the basicity of the quinoline nitrogen and the 8-amino group. This modification can significantly impact the stability constants of the resulting metal complexes and alter their redox potentials. Furthermore, the chloro group enhances the ligand's lipophilicity, a critical parameter in the design of therapeutic agents for improved membrane permeability.[3]
6-Methyl Substituent: In contrast, the methyl group is electron-donating, which can increase the electron density on the quinoline ring system. Sterically, its position adjacent to the chelating core can influence the geometry and coordination environment of the metal center, potentially leading to unique catalytic activities or biological profiles.[4]
The interplay of these opposing electronic effects and the added steric bulk provides a compelling case for investigating the coordination chemistry of 5-Chloro-6-methyl-8-quinolinamine.
Caption: Structural rationale for 5-Chloro-6-methyl-8-quinolinamine.
Section 2: Synthesis Protocols
Protocol 2.1: Proposed Synthesis of 5-Chloro-6-methyl-8-quinolinamine
The synthesis of the title ligand can be achieved via a two-step process involving the construction of the quinoline ring system followed by the reduction of a nitro group. The Skraup synthesis is a classical and effective method for creating quinolines from anilines.[8][9]
Step 1: Skraup Synthesis of 5-Chloro-6-methyl-8-nitroquinoline
This step utilizes a substituted aniline, 4-chloro-5-methyl-2-nitroaniline, as the starting material.
Ferrous sulfate (FeSO₄) (to moderate the reaction)[9]
Water, Sodium Hydroxide (NaOH) solution
Apparatus for steam distillation
Procedure:
Caution: The Skraup reaction is notoriously exothermic and can become violent. Conduct this procedure in a chemical fume hood with a blast shield.
In a large, appropriately sized round-bottom flask, add 4-chloro-5-methyl-2-nitroaniline, glycerol, and ferrous sulfate.
While stirring vigorously, slowly and carefully add concentrated sulfuric acid. The addition is highly exothermic; use an ice bath to control the temperature.[10]
Add nitrobenzene to the mixture.
Gently heat the mixture under reflux. Once the reaction begins (indicated by vigorous boiling), remove the external heat source. The reaction should become self-sustaining.[10]
After the initial vigorous reaction subsides, heat the mixture under reflux for an additional 3-4 hours to ensure completion.
Work-up: Allow the mixture to cool. Carefully dilute with water and neutralize with a concentrated NaOH solution until strongly alkaline.
Perform steam distillation to remove unreacted nitrobenzene and isolate the crude product.[10]
Purify the crude 5-chloro-6-methyl-8-nitroquinoline by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Step 2: Reduction to 5-Chloro-6-methyl-8-quinolinamine
The nitroquinoline intermediate is reduced to the target 8-aminoquinoline. Catalytic hydrogenation is a clean and efficient method for this transformation.[11]
Materials:
5-Chloro-6-methyl-8-nitroquinoline (from Step 1)
Raney Nickel (or 10% Palladium on Carbon)
Ethanol or Methanol (as solvent)
Hydrogen gas (H₂) source
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
Dissolve the nitroquinoline intermediate in ethanol in a hydrogenation vessel.
Carefully add the Raney Nickel catalyst under an inert atmosphere.
Seal the vessel and connect it to the hydrogenation apparatus.
Purge the system with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 45-50 psi).[11]
Stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 1-4 hours).
Work-up: Carefully vent the hydrogen and purge the system with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with solvent.
Remove the solvent from the filtrate under reduced pressure to yield the crude 5-Chloro-6-methyl-8-quinolinamine.
The product can be purified further by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2.2: General Synthesis of a Metal(II) Complex
This protocol describes a general method for synthesizing a coordination complex with a divalent metal ion, such as Cu(II), Zn(II), or Ni(II).[12][13] The typical stoichiometry for bidentate ligands like 8-aminoquinoline is 2:1 (Ligand:Metal), resulting in an ML₂ complex.[13]
Materials:
5-Chloro-6-methyl-8-quinolinamine (Ligand, L)
Metal(II) chloride or acetate salt (e.g., CuCl₂, Zn(OAc)₂)
Ethanol or Methanol
Diethyl ether
Procedure:
Ligand Solution: Dissolve 2 molar equivalents of the ligand in warm ethanol in a round-bottom flask with stirring.
Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the metal(II) salt in a minimum amount of ethanol.
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex is often observed immediately or upon gentle heating.
Reaction: Heat the resulting mixture under reflux for 2-3 hours to ensure complete complex formation.
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated solid complex by vacuum filtration.
Washing: Wash the precipitate with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
Drying: Dry the final complex in a vacuum oven at a suitable temperature (e.g., 60-80 °C).
Section 3: Characterization of Metal Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. The following table summarizes the key techniques and expected observations based on analogous 8-aminoquinoline complexes.[14][15]
Technique
Purpose
Expected Observations for an M(II)L₂ Complex
FT-IR Spectroscopy
Confirm ligand coordination
Shift of the N-H stretching and bending vibrations. Shift in the quinoline C=N/C=C ring vibrations. Appearance of new, low-frequency bands corresponding to M-N stretching (typically 400-600 cm⁻¹).
A noticeable downfield or upfield shift of the aromatic and NH₂ proton signals upon coordination, indicating a change in the electronic environment.[14]
UV-Vis Spectroscopy
Study electronic transitions
Shift in the ligand's π→π* and n→π* absorption bands. Appearance of new, lower energy d-d transition bands (for colored complexes like Cu(II), Ni(II)) or charge-transfer bands.[15]
Mass Spectrometry
Determine molecular weight and stoichiometry
Observation of the molecular ion peak [M]⁺ or fragments like [ML₂]⁺ and [ML]⁺, confirming the overall structure.[15]
Elemental Analysis
Confirm empirical formula
The experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., C₁₀H₉ClN₂ for the ligand).
Magnetic Susceptibility
Determine the number of unpaired electrons
For paramagnetic complexes (e.g., Cu(II), Ni(II)), this measurement helps confirm the metal's oxidation state and coordination geometry.
Section 4: Potential Applications
The unique electronic and steric profile of 5-Chloro-6-methyl-8-quinolinamine suggests its metal complexes could be valuable in several research areas.
Caption: Potential application pathways for metal complexes of the ligand.
Medicinal Chemistry & Drug Development: 8-Aminoquinoline derivatives are renowned for their biological activities.[16][17][18] Complexes of this ligand could be screened for:
Anticancer Activity: Many metal complexes, particularly those of ruthenium and copper, exhibit cytotoxicity against cancer cell lines.[3][4] The enhanced lipophilicity from the chloro group may aid in cellular uptake.
Antimalarial Agents: As a structural analog of primaquine, these complexes could be investigated for activity against Plasmodium parasites, particularly the dormant liver stages.[7]
Neuroprotective Agents: Some 8-aminoquinoline-based metal complexes have shown promise in models of neurodegenerative diseases by modulating oxidative stress.[16][19]
Homogeneous Catalysis: The 8-aminoquinoline moiety is a powerful directing group for transition-metal-catalyzed C-H bond functionalization.[20][21] Complexes of this ligand with metals like Nickel, Palladium, or Ruthenium could be explored as catalysts for site-selective reactions, where the substituents might fine-tune catalytic efficiency and selectivity.[6][20]
References
Grokipedia. 8-Aminoquinoline. Available at: [Link]
Patel, D. K., et al. (2014). Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo... International Journal of ChemTech Research, 6(2), 1472-1477. Available at: [Link]
Beer, P. D., et al. (2009). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Dalton Transactions, (40), 8852-8860. Available at: [Link]
PrepChem. (2023). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available at: [Link]
Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 28(1), 269. Available at: [Link]
Procter, R. J., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics, 40(11), 1622-1633. Available at: [Link]
Clarke, M. L., et al. (2002). Coordination Chemistry and metal catalysed carbonylation reactions using 8-(diphenylphosphino)methyaminoquinoline: a ligand that displays monodentate, bidentate and tridentate coordination modes. Journal of the Chemical Society, Dalton Transactions, (9), 1618-1624. Available at: [Link]
Tayim, H. A., et al. (1991). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry, 3(4), 365-373. Available at: [Link]
Paul, M., et al. (2025). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. Available at: [Link]
ResearchGate. Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. Available at: [Link]
Riela, S., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 11(11), 1361. Available at: [Link]
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. Available at: [Link]
ResearchGate. Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. Available at: [Link]
Adhireksan, Z., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5577-5584. Available at: [Link]
ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Available at: [Link]
Zhao, P., et al. (2018). Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action. New Journal of Chemistry, 42(10), 8036-8047. Available at: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
Tsegaye, M. A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega. Available at: [Link]
Tek-Tiam, T. S., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 47000-47016. Available at: [Link]
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Available at: [Link]
Al-Hamdani, A. A. S., et al. (2021). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 12(1), 173-181. Available at: [Link]
Prashanthi, Y., & Raj, S. (2009). Synthesis and Characterization of Transition Metal Complexes with Schiff Bases Derived from 3-Amino-5-Methyl Isoxazole and Substituted Aldehydes. Journal of Scientific Research, 2(1), 114-126. Available at: [Link]
Tsegaye, M. A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega, 9(33), 36567-36582. Available at: [Link]
NROChemistry. (2022). Skraup Reaction [Video]. YouTube. Available at: [Link]
ResearchGate. Transition Metal Complexes of 8-Aminoquinoline-5-Substituted Uracils with Antioxidative and Cytotoxic Activities. Available at: [Link]
Tek-Tiam, T. S., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 47000-47016. Available at: [Link]
Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3020-3034. Available at: [Link]
Estévez, V., et al. (2014). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 12(18), 2852-2856. Available at: [Link]
Sawant, S., et al. (2015). Synthesis and Characterization of Transition Metal Complexes of Novel Schiff base... and their Biological activities. Journal of Chemical and Pharmaceutical Research, 7(12), 67-73. Available at: [Link]
ResearchGate. C5-H halogenation of 8-aminoquinolines. Available at: [Link]
SlideShare. Preparation and Properties of Quinoline. Available at: [Link]
The American Society for Pharmacology and Experimental Therapeutics. The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Available at: [Link]
Pharmacy 180. 8-Amino quinolines. Available at: [Link]
Li, J., et al. (2026). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry. Available at: [Link]
ChemSynthesis. 5,8-dichloro-6-nitroquinoline. Available at: [Link]
Liverpool School of Tropical Medicine. Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Available at: [Link]
Coupling reactions involving 5-Chloro-6-methyl-8-quinolinamine amine group
An Application Guide to Key Coupling Reactions of the 5-Chloro-6-methyl-8-quinolinamine Amine Group Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold The 8-aminoquinoline scaffold is a privileged st...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Key Coupling Reactions of the 5-Chloro-6-methyl-8-quinolinamine Amine Group
Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the treatment of malaria.[1][2] Compounds like primaquine and tafenoquine have demonstrated the critical role of this scaffold in targeting the hepatic stages of Plasmodium vivax and Plasmodium ovale.[3][4] The biological activity of these molecules is profoundly influenced by the nature of the substituent attached to the amine group at the C8 position.[1] 5-Chloro-6-methyl-8-quinolinamine is a valuable building block that allows for systematic chemical modification at this key position, enabling the fine-tuning of physicochemical properties and biological activity for drug discovery programs.[1]
This guide provides detailed application notes and protocols for two fundamental coupling reactions involving the primary amine group of 5-Chloro-6-methyl-8-quinolinamine: the Buchwald-Hartwig C-N cross-coupling for the synthesis of diaryl and alkylaryl amines, and EDC/HOBt-mediated amide bond formation, a cornerstone of medicinal chemistry.[5][6] The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[5] It allows for the formation of C-N bonds under conditions that are far milder and more functional-group tolerant than classical methods like nucleophilic aromatic substitution.[5] This reaction is indispensable for creating libraries of N-aryl derivatives from 5-Chloro-6-methyl-8-quinolinamine for structure-activity relationship (SAR) studies.
Reaction Mechanism: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7] The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
Amine Coordination & Deprotonation: The amine (in this case, 5-Chloro-6-methyl-8-quinolinamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[5][7]
Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Protocol: General Procedure
This protocol describes a general method for the coupling of an aryl bromide with 5-Chloro-6-methyl-8-quinolinamine. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Materials:
5-Chloro-6-methyl-8-quinolinamine
Aryl Halide (e.g., 4-bromotoluene) (1.1 equiv)
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
XPhos (4 mol%)
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
Anhydrous Toluene
Schlenk flask or microwave vial
Inert atmosphere (Nitrogen or Argon)
Workflow:
Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure:
To a dry Schlenk flask, add 5-Chloro-6-methyl-8-quinolinamine (1.0 mmol), the aryl bromide (1.1 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Add anhydrous toluene (5 mL) via syringe.
Stir the reaction mixture vigorously and heat in an oil bath at 100-110 °C.
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-5-chloro-6-methyl-8-quinolinamine.
Causality and Optimization Insights
Catalyst System (Pd(OAc)₂/XPhos): Bulky, electron-rich phosphine ligands like XPhos are crucial.[8] They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, while their steric bulk prevents the formation of unreactive palladium dimer species.[5]
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine without competing with it as a nucleophile.[8] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[8]
Solvent (Toluene): Anhydrous, non-coordinating aprotic solvents are preferred to prevent catalyst deactivation and ensure good solubility of the reagents.[7]
Parameter
Variation
Expected Outcome & Rationale
Aryl Halide
Ar-I > Ar-Br > Ar-OTf > Ar-Cl
Reactivity follows bond strength. Aryl chlorides are the most challenging and often require more specialized ligands (e.g., BrettPhos) and harsher conditions.[9]
Base
NaOt-Bu, LiHMDS
Strong bases, suitable for most couplings. Can be incompatible with base-sensitive functional groups.[10]
K₃PO₄, K₂CO₃, Cs₂CO₃
Milder bases, better for substrates with sensitive functionalities like esters, but may result in slower reaction rates.[7]
Ligand
XPhos, SPhos, RuPhos
General-purpose, highly active bulky biarylphosphine ligands for a wide range of substrates.
BrettPhos
Specifically designed for coupling primary amines and can be highly effective.[7]
Temperature
80 - 120 °C
Higher temperatures are generally required to overcome activation barriers, especially for less reactive halides like aryl chlorides.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[6] Coupling 5-Chloro-6-methyl-8-quinolinamine with a diverse range of carboxylic acids allows for the exploration of a vast chemical space, modulating properties such as solubility, hydrogen bonding capacity, and target engagement. Carbodiimide-mediated couplings, particularly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are favored for their mild conditions and the convenient removal of byproducts.[6]
Reaction Mechanism: EDC/HOBt Activation
The direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[11] Coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.
Activation: The carboxylic acid attacks EDC, forming a highly reactive O-acylisourea intermediate.
HOBt Addition: In the presence of an additive like 1-Hydroxybenzotriazole (HOBt), the O-acylisourea is rapidly converted to an HOBt-ester. This step is critical as it prevents racemization (if the acid has a chiral center) and minimizes the formation of a stable N-acylurea byproduct.[6]
Aminolysis: The amine (5-Chloro-6-methyl-8-quinolinamine) attacks the activated HOBt-ester, forming a tetrahedral intermediate which then collapses to yield the desired amide and regenerate HOBt.
Caption: Figure 3: Mechanism of EDC/HOBt-Mediated Amide Coupling.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of a generic carboxylic acid with 5-Chloro-6-methyl-8-quinolinamine.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Stir plate and magnetic stir bar
Workflow:
Caption: Figure 4: Experimental Workflow for EDC/HOBt Amide Coupling.
Step-by-Step Procedure:
To a round-bottom flask, add the carboxylic acid (1.2 mmol), EDC hydrochloride (1.5 mmol), and HOBt (1.5 mmol).
Dissolve the solids in anhydrous DMF (10 mL).
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
Add 5-Chloro-6-methyl-8-quinolinamine (1.0 mmol) to the solution, followed by the dropwise addition of DIPEA (3.0 mmol).
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
Once complete, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), water (20 mL), and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the final amide.
Causality and Optimization Insights
Coupling Reagents: While EDC/HOBt is a reliable system, other reagents can be employed for challenging couplings (e.g., with sterically hindered acids or electron-poor amines).[6] HATU and HBTU are highly efficient but more expensive uronium salt-based reagents.[11][12]
Base (DIPEA): A non-nucleophilic organic base is essential to neutralize the HCl salt of EDC and the HOBt additive, driving the reaction forward without competing in the coupling.[12]
Solvent (DMF/DCM): DMF is an excellent solvent for dissolving most reactants, while DCM is a good choice for easier work-up. Both must be anhydrous.
Reagent System
Relative Reactivity
Key Advantages
Common Use Case
EDC / HOBt
High
Cost-effective; water-soluble byproducts are easily removed during aqueous work-up.
General purpose, widely used in discovery chemistry.[6]
HATU / DIPEA
Very High
Extremely fast and efficient, low rates of epimerization.
When the carboxylic acid is readily converted to the acyl chloride and the amine is robust. Requires a base like pyridine or Et₃N.[11]
References
Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErnmJq_l9swPYwc9xNxOvLw44y_qUC9Xh941vCq4Sd1aM5uNIsnSs_kh6CfVs6tTcnTLJnX9dl48pynqaKEoSBSoVV7uARpdAe1g1zPjuoD85fDN2NUJ8JxRYgXT9THfc5MVLnDrerovkOfB-VWTNmNDqiHLzTrDHmhedui3Zb70Huqoo4Ne_HXSMJ1gQ72KPqGd07BlPUnF6-fPqkQ2ZqPsWagSXB0acd03ek_qeccGps0dS1WWETnDaj4oPxz4DJBzgOZTSoJ_oXnos=]
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5fVaE9nmfvafcoZtmcbwWG3CVENST2tRTOKZ5Zvb6zM9JMadw_X7cZAvLwLDhlFmDa_Osl2VFEeiK9wzUChxMLAMSCmI8jQ1Rb8vU6XebEEbkD4BJPraNSaQpRXWypXP-rdqp_U1_PNYCkBYG-xy4XCVnGNPHTZI3w1giH5eF58kvrrksEz-uRsXOxdyq0eBSK03wmef6Jsjc6BMlbrSmm3Yd5XXNnKlF4Oecv3UAfYf87d_MnfzKk-lCRVEK34_HU0DaEpn1N_qBKskH-3ccNqz0Il7CH6dNps6yrAGAL4IZ]
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtAjgwY29xdkawfoeZgX8llh7q8camMiseuFGbikTLiTdMe1hnTjWe8OAOr76TKGwTE0faWmMtw-oXTLKnWErBZXfEQTQAeB62tpF1Z83l4nQUe28O_JqWaN-9zkhxwKcrumRKsyzkUqgNeZifutoxl58KXBkKgjv1Tg==]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcqqs3i_RiFcA3mmS-79J60eOTY2bK-X-bBSygFJLK0iCJcfSZ3PzIjvRHIP97f0Wbtp0YNqV25cERFTFLASjrZBys6_cttGiI0Xg6KZj38cxT2G7Y5doiOskiZu_L9jFCSssbXnbBzVR2QLSPNbFXFwkEdONyWdOrVFGiW0A_mlglaEIDOBgVU4cMVIo5bnOEUdYRF1CuoQ==]
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc3V9AI8H4HVlKyc_3OSB8yBf8HTSfoTLkAK-PXrTVI4V0cFiqe8GIRasswG5lGfAa0oaM_ALpxVJBAU5xlcwclielBKQptNlD03ymfrdMULsAdCq5Gqqf3gj88OfnXAS4mKinEDPCK16BFUrQkKjAl3xE1Ztva3fHcSiUneUNplEfjKJ34SD8M2zW6X9J6tm_VzwrafiBNm98CpZj6w7iE78Z-vuggsrVijWwN7s5r3OVjn9Z]
Amine to Amide (Coupling) - Common Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl7t49sw-zRPqEjblJm3NLcao1dNFr1gR6gcdMsmYOpuxL5n1YjNzsj4f-dsUdHFu5ltkBF1EOB7VN4MeHlscq67L6mhDM1JmkqWBXcgB6KKwsIx6-_6kvAMfALcjvN1ASdHgAtNf9tw43wDGE7HIb2a_OTjlzofgzcTg8UnV9GMpT9hdt6G5qX82JeOqQ4LWXqe3UNbHCM6jVKJBcoVZVCg==]
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES3Dc0_JPkfMfrOpTuapLwUSkJ-8s9TXVJ8c-S5ioiacqmtedGOHH3MpBwHYApW2SVQ4yzZKOYKDWdBJw5-Vpt4EEwUKYIg2bEyS8IO_O8vxTVH1Zq5DwLPnLUvM7ZYUFrInomVMtlveTNoRYWLyo=]
(a) Ni/Cu co-catalyzed 8-aminoquinoline (8-AQ)-assisted direct C–H... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9UQdRra5eRvxa9OoK3jbMSJPEoGJHBvB1vzcekxD1TrDTqoxnlFbdIjGabDRlcFf6Q4yZGeRZTzXn1yrV_3WwVh_UHRFR09sgnwFKUyOSi0Z07ukMjlsyiSM0ji4J_ZUhSERFbo1r_yWXo1Nrsxntvp2IWMvdjyGD3ZIcjFVBO9jRq1rVDiHYf8AFplVAml7douciXlcPkcq-YTxuBmZv1vaG-IsLnB2_0YxfVbfZAA8-RBGxkLYBlYV_InSE3A==]
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMNlRkkL0DJFmoEqNywy913XK8opzPVh3to3erO8UVOEwlBCRnP2o0vSiBg0IMWeHfUNb5q6I0HIWw4MIFEFFi0W0F7GO64LKNd15xXie_Euv3SqlEOGU6kLiG4RUBbksY4Xw6QtUAFvYZlxA=]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlmYYwkpNYB2Mq4s7RHQ9rz69_dDyIPpSpHtnY3zRZKTJq4-cROEcdyf2FockFlsCjLSl0mGbn3lo-4LReacSe91gk77LbrI9LZ5GSJsxn9oU8QydexhrsL08jzvS3Ze2zFSUF-tuNLbBjhg0=]
A possible SET mechanism for the coupling reaction of 8‐aminoquinoline amides with sulfonyl chlorides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAOChmVnRyux34aDmEK4R-NDlBcOpfRWtXH_t5vWqpW55sLbr3kcr8DTGQDYBmddfXzAXjzTciX4xaxwH7y0QuQZZA9GfafxKyoPGNiHoLt7zBN9W2ptZqfVN_uy6E-BVsDDjYgqzgATaeUOF6edHBXIcTJEUzyQBOW0Ro5jANPasYNA4UUe-0haY2-bTrpH3p4EgEXgFzRbtlUAaMLUmN24RhMJmzx_3OA1rIQa77TEq_ONerCWb_wCllV5a-spVoRg==]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSBL3grHg15DIy7-I8uHanCTICX7agxB-u2ouOKmDsnfxNO0mfXzpdwCtDFQcYzv4-M6unliNkI2DKADpxrfuFFLYQBXPG3OTSapVJuuvG-gDPoKOQhJpDmKHf4b3S8dYLj51hQrgSvKs3ctfmJ85kcVyDYrGHAPVf6vCbNnc1UF4ALjxC2RFMh4Mrz_JWEfuuFAeyVxtSqvpO9sGX3-0xczJJ6wQEUHUT79iSx0RZooYdBC89f7EvkjpAufGPqEnhmIWQYheG1FU_lL2DtRGVo40rWJ0GjbxtG6EdwV5dU-msLp1meAFf4dJR5XRWag8=]
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOj4gmeVJ3Iw_W7lLJUxNk2829td1hwnAM0IJRFTdXADQiW0Xt7vaZqFvxkut2hMOVCmcURD0ibelQw8_mv4Ai5hqwiFkGN7iychaRBu4q1UnzSZ3ERUklsG6qrQq9JAleOx_Y7A==]
Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuJD2DEjqsKkJtue8jncDZgg_nPElHTirZ0gisIGU36jfFagCtkpui-ycGqTJQof10Kwf1g3HQYuVkUFnVO3MOTzXT_RqVbFHaWSajtx8n7OBwRjsfEwIclIEIoox2fmJPln0MZ7hjtnqghmE7meB_5Pqo-aKiuH83SA==]
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoNf0o9UV9Brsi61ga8lLYPnoVyljBqnVln9YkZPX5hdRS1fifcN5rEHjl4dz2Fi5BGhR6zPTbRLn93k4-4KO75vso87OrtyTDOhth2eWHuxI8s_Js2mGoQby1WNVDLVQWAmn8x8YcSDdEkj8WPiS51udf]
Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_I_8l-C8D1xXjc0FnTOZCdfGfuxz8U3AxjpT6EjV3wb1p8VRsevwjCVHXSoPWXd20PttFQhceZM71LQ8iRbQQkOV5lbzRIBGianIKIpQhpaxLoNw04g==]
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNtQZGTm9VC8hUQbWBrp3R70EP4LcI8GiL6Xoby05EQmv923EejyDVc2ICFCp2fTc0PRtiH9gia1GkehbBQANugbtAa6LwPlZpFgScFmAXE0dfFFjsqaeRUlTTjV-0PQeFxVj0nyiPTcvHIhadpfR65VrJL1XQCh3YqIqZwfv1o6J2c3aKJ_6CIgQg3lBj92jQekElXINJAEdCCe9iZaylq11Xl3qYyp6FJHxgaUIXdv8Hs2aHiZhdLsUWeL0oTpMb2yvKqovV5jZguWMJFa42xFivA4Pi72-jsF_dVIsUoE2YtJLCiWNL_v1u92E=]
Recent advances in photocatalytic C–N bond coupling reactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjSbB2zUnzrh2fmDDok2ujz-80jtmEWhKCetq0v5yphIFwNMiGa_6cMdz9BjiBxnHtDz0Kf42PdqMmczavKycVkmsfx1uAp4BY44rCfJC5C6jyy_-fo8I7dxaahHlunNa3P3DoTCeY7VVubw==]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4re9kPtrhgQBHv5HVz9eBbTaMG1i2lobyOQ14Tgyd8G9upcjYUJ_27bcKq7EkFhKnkYNOzp8X8RQdKrHFfoZZCVURb89DtgZIJyio5GVrl3oTxfwFTm97AR1MF9eJhgMVaVPazrcadJhS2VewXMrKYYhEtzC4Og==]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGInjkfGDw1sVCiP8Btu7DAj3Vb0TUVhLmMFz75GC5noJM-cI9FJGrk-5MU3Vui7PfhBdoEu9R8lQBbZ8yo18rfqfFtDPPP3teFxDoEeqGiPBqWX-ynhBk8n79sIQt6VSiiXdllsuSkilaZsPjafmWmO4sJJKVNNxMJEbNvANO1ld6fpyDzOZSt5Lg4Z0RuHNsJjMuUzcK_3adP0eIAxP5lbYLtSXWtXuQDhV9tk9KT0Nja1Lbc80coOp0U9DtbmC02fjUFbCvrITWLfRut5o4wiSW0EKE=]
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjqtNhrYym-RONK8C17YuLP-FIFC0EsR-x5b90wR1d92vXui3wBTgnzJEH5WXyvarH4R42eQfhgHG3Kg59AEXXMSK_3Hbee67TWPHMMOlvQ4vsCdj5iyNZsBxIOoZzZZeHJLw=]
New syntheses of 5,6- and 7,8-diaminoquinolines. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRAt8kOMORKtBkeHJ8pUFVsV86-h2vw1zSpxnj-Yxwefe0TbwWZWWJLRGTfnU_aIrtBttIP6Q4LN4zR-_DlCRveqDmqnG1ATMFSS_8GOlajgWxxvjeQjwB45gRMEOz1rPtCmLnssQvqlyFPXU=]
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVLqym_DF5nDAAHNAJIzHMKwpTgMHBy2GbrT2hOmG4pUoQcfD29sqn3yttQCwenNImOBmUWRi6HrK7K9lHIgRFVfHLs90_wdT1mpFRB-p5_W5kNRiy1GPo1ot7_rhbBbvvS0jYXyN-oYY96du7b2itgZcl8HARIJAQ6SiQoSibOJkInD7Ap1riYQKU5urySYe6BXCf2IK6ef1FjYFeZKY7HACdkBYktQrm9PM1j8aj85s8]
The Suzuki Reaction - Chem 115 Myers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_G2olQ1xNAMnOCRtKDN3Sru8f919fYWSr9vfNU3K0UwKoK8_oCYQcBOmSqu-idQR8tcQQsKg5ayBSMtDx4WdoYAsusGpKLBMMO_zRhlXmuTplxMP-jQyq28gGSIoKjKT1K4QUUXMG_DVETdBrjoCBpCX0]
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [https://vertexaisearch.cloud.google.
An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo7yigQtQ9NoxZj7f3RJ7dyXlUvmEsv4Slo355JzYVIT6cbQQH5SZNcb-SU52jXiRQeTyLnjMWmaONr5fC9RLb_yjRNT7a89tgOF-C0wvXhYxl34nBIjb_28XBWIrA7dnOjoU09qffpWLOfnw=]
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG4ToiEVyjVTM7zamTftiIK_T4FfG0UQpsyHhCKQC0zCnOWrmw_T8WdFNXemi1_x-Kc9FGFOy7Z-P5bonUGhr_tDgcHL_4BN4J8IybDeHsB6KKLVB7qbmJQIJPYJsknDSHP8m1]
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUP9nNhsmgCNg2uK0daU7jJQ_19nX1Va_tN4ql6HkpkC-phEzlGSu0mEY4grZGhskOIT3FkZEEIDsOd-6-a_5ULm14uPmL31j66cVKdJIvc_bUUXZhmoRJfMqSoC2iEb7rf1c_eBICr5mGrPwHzC9VtBeyXFoW_Y8=]
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1KtsU1hhZSgd7oZ3bDUT6s2bKPpcV0HyuND8U6S4K1ai5stgRO0LLK2951SHH7VOKfz2pgOwCciUFdGpXWld2wxYck_L46Uf4DCxeakSemrGYj0V3APHpTGLe7ILlf7aeUxuW8WRc2Km-GQW_SjioyrH8_LVnJrDxS0wX1QmM7FaRMfZLuh8S]
Solvent selection for recrystallization of 5-Chloro-6-methyl-8-quinolinamine
Application Note: Solvent Selection & Recrystallization Protocol for 5-Chloro-6-methyl-8-quinolinamine Abstract The purification of 5-Chloro-6-methyl-8-quinolinamine (an analog of key antimalarial intermediates) presents...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection & Recrystallization Protocol for 5-Chloro-6-methyl-8-quinolinamine
Abstract
The purification of 5-Chloro-6-methyl-8-quinolinamine (an analog of key antimalarial intermediates) presents specific challenges due to the basicity of the 8-amino group, its susceptibility to oxidative degradation (tar formation), and the presence of lipophilic substituents (chloro and methyl). This guide details a rational solvent selection process and a validated recrystallization protocol designed to maximize yield and purity while mitigating "oiling out" and oxidation.
Part 1: Physicochemical Profiling & Solvent Logic
To select the optimal solvent, one must analyze the molecular interaction potential of 5-Chloro-6-methyl-8-quinolinamine.
Solubility Drivers
The Quinoline Core: Aromatic and flat, promoting
- stacking. Requires aromatic or polar-aprotic solvents for high solubility.
The 8-Amino Group: Weakly basic and capable of hydrogen bonding. This increases solubility in alcohols (Ethanol, Methanol) and makes the compound sensitive to acidic impurities which can form salts that alter solubility profiles.
The 5-Chloro & 6-Methyl Substituents: These add significant lipophilicity. Unlike the parent 8-aminoquinoline (which is water-soluble as a salt but sparingly soluble as a base), this derivative is highly hydrophobic.
Solvent Screening Matrix
Based on structural analogs (e.g., 5-chloro-8-aminoquinoline), the following solvent systems are evaluated:
Solvent System
Role
Suitability
Mechanism of Action
Ethanol (95% or Absolute)
Primary Solvent
High
Dissolves the amine at boiling point; moderate solubility at RT allows for cooling crystallization.
Methanol / Water
Solvent / Antisolvent
Medium
Methanol often dissolves the compound too well. Water acts as a strong antisolvent but risks "oiling out" if added too quickly.
Toluene / Heptane
Solvent / Antisolvent
High
Excellent for removing polar tarry impurities. The compound dissolves in hot toluene; heptane reduces solubility.
Ethyl Acetate / Hexanes
Solvent / Antisolvent
Medium
Good for final polishing but may not dissolve crude tars effectively.
Part 2: Validated Recrystallization Protocol
Safety Warning: 8-Aminoquinolines are potential methemoglobinemia inducers. Handle in a fume hood with appropriate PPE. Avoid contact with skin.
Phase 1: Pre-Purification (Acid-Base Extraction)
Rationale: Recrystallization is inefficient if the crude contains significant non-basic impurities (e.g., unreacted phenols or neutral nitro-precursors).
Dissolution: Dissolve crude solid in Dichloromethane (DCM) (10 mL/g).
Extraction: Extract with 1M HCl (3 x 5 mL/g). The amine moves to the aqueous phase; non-basic impurities remain in DCM.
Wash: Wash the combined aqueous acidic layer with fresh DCM to remove entrained organics.
Basification: Cool the aqueous layer to 0-5°C. Slowly basify with 20% NaOH or NH₄OH to pH 10-11. The product will precipitate or oil out.[1]
Recovery: Extract the free base into Ethyl Acetate or DCM , dry over Na₂SO₄, and concentrate to a solid/oil.
Phase 2: Recrystallization (Ethanol Method)
This method is preferred for removing inorganic salts and trace oxidation products.
Preparation: Place the semi-purified solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) to prevent oxidation.
Dissolution: Add Ethanol (95%) (approx. 5-8 mL per gram of solid). Heat to reflux (approx. 78°C).
Note: If the solution is dark/opaque, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature with gentle stirring.
Critical Step: If the product begins to "oil out" (form liquid droplets instead of crystals), reheat to reflux and add a seed crystal. Alternatively, add a small amount of Water (dropwise) to the hot solution until just turbid, then add a drop of ethanol to clear it before cooling.
Crystallization: Once at room temperature, cool further in an ice-water bath (0-4°C) for 1-2 hours.
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold 50% Ethanol/Water or cold Heptane .
Drying: Dry under vacuum at 40°C. Avoid high temperatures which may promote oxidation.
Part 3: Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This logic gate ensures the correct solvent system is chosen based on the crude material's behavior.
Caption: Decision tree for selecting the optimal solvent system based on solubility behavior.
Figure 2: Purification Workflow
The complete process from crude reaction mixture to pure crystal.
Caption: End-to-end purification workflow including the critical acid-base pre-purification step.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Solution cooled too fast or solvent is too polar (water content too high).
Reheat to dissolve.[1] Add a small amount of the good solvent (Ethanol). Cool very slowly with vigorous stirring. Seed with a pure crystal.
Dark Color
Oxidation of the amine group (Quinone formation).
Perform recrystallization under Nitrogen. Use minimal heat duration. Add activated charcoal during the hot dissolution step.
Low Yield
Product too soluble in mother liquor.
Concentrate the mother liquor and cool to -20°C for a second crop. Use a more non-polar antisolvent (e.g., Heptane instead of Water).
References
PrepChem. Preparation of 8-aminoquinoline. Retrieved from [Link] (Provides baseline solubility and hydrogenation protocols for the 8-aminoquinoline scaffold).
National Institutes of Health (NIH) - PubChem. 8-Chloro-5-quinolinamine Compound Summary. Retrieved from [Link] (Structural data and safety profiles for chlorinated aminoquinolines).
Application Notes & Protocols: Selective Catalytic Hydrogenation of 5-Chloro-8-Nitroquinoline
Introduction: The Strategic Importance of 5-Chloro-8-Aminoquinoline The catalytic hydrogenation of 5-chloro-8-nitroquinoline is a critical transformation in synthetic organic chemistry, yielding 5-chloro-8-aminoquinoline...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 5-Chloro-8-Aminoquinoline
The catalytic hydrogenation of 5-chloro-8-nitroquinoline is a critical transformation in synthetic organic chemistry, yielding 5-chloro-8-aminoquinoline. This product serves as a pivotal intermediate in the development of a wide array of high-value compounds. Most notably, the 8-aminoquinoline scaffold is the cornerstone of several antimalarial drugs, including primaquine, and is explored in anticancer and antimicrobial research.[1][2] The value of this transformation lies in its ability to install a reactive amino group, which is essential for subsequent functionalization, while preserving the chloro substituent that modulates the electronic properties and biological activity of the final molecule.[3]
However, this reaction presents a significant and classic chemoselectivity challenge: the desired reduction of the nitro group must be achieved without inducing hydrodehalogenation—the undesired cleavage of the carbon-chlorine bond.[4][5][6] Standard hydrogenation catalysts, particularly those based on palladium, are notoriously efficient at both transformations, often leading to a mixture of the desired product and the dehalogenated byproduct, 8-aminoquinoline.
This guide provides a detailed analysis of field-proven catalytic hydrogenation protocols for 5-chloro-8-nitroquinoline. We will explore the causality behind experimental choices, offering researchers a logical framework for selecting and optimizing a protocol that balances reaction efficiency with the imperative of maintaining chemoselectivity. We will cover both classical high-pressure hydrogenation and catalytic transfer hydrogenation (CTH) methods, presenting detailed, step-by-step protocols for each.
The Core Challenge: Navigating Chemoselectivity and Dehalogenation
The successful hydrogenation of 5-chloro-8-nitroquinoline hinges on controlling the relative rates of two competing catalytic cycles occurring on the catalyst surface.
Desired Pathway (Nitro Reduction): The reduction of the nitro group is generally understood to proceed through a series of intermediates, starting with the nitroso and hydroxylamine species before reaching the final amine.[7][8] This is typically a rapid and thermodynamically favorable process on common hydrogenation catalysts.
Undesired Pathway (Hydrodehalogenation): The cleavage of the C-Cl bond is a significant side reaction, particularly with highly active catalysts like palladium on carbon (Pd/C).[6] The presence of the newly formed electron-donating amino group can further activate the aromatic ring, potentially increasing the rate of this undesired reaction.[6]
Achieving high selectivity for 5-chloro-8-aminoquinoline requires a careful orchestration of several experimental parameters:
Catalyst Selection: The choice of metal (e.g., Platinum vs. Palladium vs. Nickel) is the most critical factor. Platinum and Raney Nickel are often less prone to causing dehalogenation of aryl chlorides than palladium.[9][10]
Catalyst Support & Modifiers: The material supporting the metal nanoparticles can influence activity and selectivity.[11] Furthermore, the addition of catalyst "poisons" or modifiers can be used to temper the catalyst's activity and suppress dehalogenation.[12]
Hydrogen Source: The choice between high-pressure molecular hydrogen (H₂) and a chemical hydrogen donor (for transfer hydrogenation) can significantly impact selectivity and offers practical advantages.[6]
Reaction Conditions: Solvent, temperature, and pressure are crucial variables that must be optimized to favor the desired reaction pathway.[13]
Below is a visualization of the primary reaction pathways.
Caption: Reaction pathways in the hydrogenation of 5-chloro-8-nitroquinoline.
Protocol I: Classical Hydrogenation with Molecular Hydrogen (H₂)
This approach utilizes high-pressure hydrogen gas and is well-suited for larger-scale reactions where the handling of H₂ can be done safely in specialized equipment like a Parr or Autoclave engineer reactor.
Platinum-Based Catalysis: The Gold Standard for Selectivity
Rationale: Platinum catalysts, such as platinum on carbon (Pt/C) or Adams' catalyst (PtO₂), are often superior to palladium for the hydrogenation of halogenated nitroarenes.[4][5][9] They generally exhibit a lower propensity for C-Cl bond cleavage, leading to higher yields of the desired chlorinated aniline. While PtO₂ is a pre-catalyst that is reduced in situ to finely dispersed platinum black, commercial Pt/C can be used directly.
Experimental Protocol: Hydrogenation using 5% Pt/C
Equipment:
Parr hydrogenation apparatus or a similar high-pressure reactor.
Glass liner for the reactor vessel.
Magnetic or mechanical stirrer.
Standard laboratory glassware for work-up.
Filtration setup (e.g., Büchner funnel with Celite® pad).
Reagents:
5-Chloro-8-nitroquinoline (1.0 eq).
5% Platinum on activated carbon (Pt/C), typically 1-5 mol% Pt basis.
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), approx. 10-20 mL per gram of substrate.
Inert gas (Nitrogen or Argon).
Hydrogen gas (high purity).
Procedure:
Reactor Charging: To the glass liner, add 5-chloro-8-nitroquinoline followed by the solvent (e.g., EtOH). Stir briefly to dissolve the substrate.
Catalyst Addition: Carefully add the 5% Pt/C catalyst to the solution. Note: Handle catalysts, especially dry, with care in a well-ventilated area. Wetting the catalyst with a small amount of solvent before addition can reduce dust.
Assembly & Purging: Place the liner in the reactor, seal the apparatus according to the manufacturer's instructions. Purge the vessel 3-5 times with an inert gas (e.g., Nitrogen) to remove all oxygen.
Hydrogenation: After purging with inert gas, purge the system 3-5 times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 3-5 bar / 45-75 psi).
Reaction: Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 30-40°C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-6 hours.
Work-up: Once the hydrogen uptake ceases, stop the stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with inert gas.
Catalyst Removal: Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 5-chloro-8-aminoquinoline, which can be further purified by recrystallization or column chromatography if necessary.
Raney Nickel Catalysis: A Cost-Effective Alternative
Rationale: Raney Nickel is an aluminum-nickel alloy that has been activated by leaching the aluminum with a strong base, resulting in a high surface area, porous nickel catalyst. It is highly active for nitro group reductions and is well-regarded for its ability to hydrogenate substrates without causing dehalogenation of aryl chlorides.[10][13][14] Its primary drawbacks are its pyrophoric nature when dry and the need for careful handling.
Experimental Protocol: Hydrogenation using Raney Nickel
Equipment: Same as for Protocol 3.1.
Reagents:
5-Chloro-8-nitroquinoline (1.0 eq).
Raney Nickel (approx. 10-20% by weight of the substrate, supplied as a slurry in water or ethanol).
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Procedure:
Catalyst Preparation: Decant the storage solvent from the commercial Raney Nickel slurry. Wash the catalyst 2-3 times with the reaction solvent (e.g., MeOH), decanting the solvent carefully each time. CRITICAL: Do not allow the catalyst to become dry, as it is pyrophoric and will ignite upon contact with air.
Reactor Charging: Add the dissolved 5-chloro-8-nitroquinoline in methanol to the reactor liner. Transfer the washed Raney Nickel catalyst as a slurry in methanol into the reactor.
Assembly, Purging, and Hydrogenation: Follow steps 3-5 from Protocol 3.1. Reactions with Raney Nickel may require slightly higher pressures (e.g., 5-10 bar) or temperatures (e.g., 40-60°C) to achieve reasonable reaction rates compared to platinum.
Work-up and Isolation: Follow steps 6-8 from Protocol 3.1. The fine particles of Raney Nickel may require careful filtration through a fine-porosity filter aid like Celite®.
Protocol II: Catalytic Transfer Hydrogenation (CTH)
CTH is an exceptionally valuable laboratory technique that avoids the need for specialized high-pressure equipment and the direct handling of flammable hydrogen gas.[6] A stable, liquid hydrogen donor transfers hydrogen atoms to the substrate on the surface of a catalyst. This method often provides excellent chemoselectivity.
Pd/C with Hydrazine Hydrate: A Rapid and Selective Method
Rationale: While Pd/C with H₂ gas is often unselective, the combination of Pd/C with hydrazine hydrate as a hydrogen donor is a powerful and surprisingly selective system for the reduction of halogenated nitroarenes.[6][15] The reaction is typically fast, exothermic, and proceeds under atmospheric pressure at moderate temperatures. The key is to control the rate of addition of hydrazine to manage the reaction's exothermicity.
Experimental Protocol: CTH using 10% Pd/C and Hydrazine Hydrate
Equipment:
Round-bottom flask.
Reflux condenser.
Magnetic stirrer and hotplate.
Dropping funnel.
Standard laboratory glassware for work-up.
Reagents:
5-Chloro-8-nitroquinoline (1.0 eq).
10% Palladium on activated carbon (Pd/C), typically 5-10 mol% Pd basis.
Hydrazine hydrate (N₂H₄·H₂O), typically 3-5 eq.
Solvent: Ethanol (EtOH) or Methanol (MeOH), approx. 15-25 mL per gram of substrate.
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 5-chloro-8-nitroquinoline in ethanol. Add the 10% Pd/C catalyst.
Heating: Heat the stirred suspension to a gentle reflux (approx. 60-70°C).
Hydrazine Addition: Place the hydrazine hydrate in a dropping funnel and add it dropwise to the refluxing reaction mixture over 30-60 minutes. CAUTION: The reaction is exothermic, and nitrogen gas is evolved. A controlled addition rate is crucial to maintain a steady reflux and prevent an uncontrolled exotherm.
Reaction Completion: After the addition is complete, maintain the reflux for an additional 1-2 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
Work-up: Cool the reaction mixture to room temperature.
Catalyst Removal: Filter the hot or cold reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol.
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure. The crude product may be partitioned between an organic solvent (e.g., EtOAc) and water to remove any remaining hydrazine salts before final drying and concentration. Purify by recrystallization if needed.
Comparative Summary of Protocols
The following table summarizes the key parameters and trade-offs for the described protocols to aid in selection.
Protocol
Catalyst
Catalyst Loading
H-Source
Solvent
Temp. (°C)
Pressure
Time (h)
Selectivity (Target:Byproduct)
Key Advantages & Disadvantages
Classical H₂
5% Pt/C
1-5 mol%
H₂ Gas
EtOH, EtOAc
25-40
3-5 bar
2-6
High to Excellent
Pro: High selectivity, scalable. Con: Requires high-pressure equipment.
Pro: No H₂ gas needed, rapid, uses standard glassware. Con: Exothermic, hydrazine is toxic.
Decision-Making Workflow
To select the most appropriate protocol, consider the following workflow:
Caption: Workflow for selecting a suitable hydrogenation protocol.
References
Switching of support materials for the hydrogenation of nitroarenes: A review. (2022).
Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.).
The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (n.d.). Catalysis Science & Technology (RSC Publishing).
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (n.d.). Department of Chemistry - chem.ox.ac.uk.
ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2025).
Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. (n.d.). New Journal of Chemistry (RSC Publishing).
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
Reduction of Nitro Compounds Using 3d-Non-Noble Metal C
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014).
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015).
5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applic
Raney Nickel (Ni-H). (2021). YouTube.
Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Letters.
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
Preparation of metal complexes using 5-Chloro-6-methyl-8-quinolinamine
Application Note: Preparation and Characterization of Metal Complexes using 5-Chloro-6-methyl-8-quinolinamine Executive Summary & Chemical Context 5-Chloro-6-methyl-8-quinolinamine (5-Cl-6-Me-8-AQ) is a highly specialize...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Characterization of Metal Complexes using 5-Chloro-6-methyl-8-quinolinamine
Executive Summary & Chemical Context
5-Chloro-6-methyl-8-quinolinamine (5-Cl-6-Me-8-AQ) is a highly specialized bidentate ligand derived from the privileged 8-aminoquinoline pharmacophore. Unlike its parent compound, 8-aminoquinoline, this derivative features a "push-pull" electronic substitution pattern:
5-Chloro (Electron Withdrawing): Increases the acidity of the system and modulates the lipophilicity (LogP), enhancing membrane permeability for biological targets.
6-Methyl (Electron Donating): Provides steric bulk preventing specific metabolic degradation pathways and subtly increasing electron density at the N8-amine via induction.
This Application Note details the protocol for synthesizing transition metal complexes (specifically Cu(II), Zn(II), and Pt(II)) using this ligand. These complexes are critical candidates for DNA intercalation (anticancer) and oxidative stress induction (antimicrobial) studies.
Ligand Synthesis & Pre-requisites
Note: If the amine ligand is not commercially available, it must be freshly prepared from its nitro-precursor to prevent oxidation.
Precursor: 5-Chloro-6-methyl-8-nitroquinoline
Reaction Type: Béchamp Reduction or Catalytic Hydrogenation
Stability Warning: The free amine at position 8 is sensitive to air oxidation, forming azo-dimers. Store under Argon at -20°C.
Synthesis Pathway (DOT Diagram)
Caption: Figure 1. Synthetic route from nitro-precursor to final metal complex coordination.
Experimental Protocols
Protocol A: Preparation of Copper(II) and Zinc(II) Complexes (Bis-Chelates)
Target Structure: [M(C₁₀H₉ClN₂)₂]Cl₂
Geometry: Distorted Octahedral or Square Planar (depending on counter-ions).
Metal Salt: CuCl₂[1]·2H₂O or Zn(OAc)₂·2H₂O (1.0 mmol)
Solvent: Absolute Methanol (HPLC Grade)
Precipitant: Diethyl Ether
Step-by-Step Methodology:
Ligand Solubilization:
Dissolve 2.0 mmol (approx. 385 mg) of 5-Chloro-6-methyl-8-quinolinamine in 20 mL of absolute methanol.
Critical Step: If the solution appears dark/turbid, treat with activated charcoal and filter immediately to remove oxidation byproducts. The solution should be pale yellow/amber.
Metal Addition:
Dissolve 1.0 mmol of the metal salt in 10 mL of methanol. Add this solution dropwise to the stirring ligand solution over 15 minutes.
Observation: A color change is immediate. Cu(II) typically turns deep green/brown; Zn(II) often intensifies the yellow fluorescence.
Reflux:
Heat the mixture to reflux (65°C) for 3–5 hours under a nitrogen atmosphere.
Why Reflux? The 5-Cl substituent provides steric hindrance and reduces the basicity of the quinoline nitrogen. Thermal energy is required to overcome the activation barrier for stable chelation.
Isolation:
Concentrate the solution to ~5 mL using a rotary evaporator.
Add cold diethyl ether (20 mL) slowly to induce precipitation.
Filter the precipitate and wash 3x with cold ether.
Drying:
Dry in a vacuum desiccator over P₂O₅ for 24 hours.
Protocol B: Preparation of Platinum(II) Complexes (Square Planar)
Target Structure: [Pt(L)Cl₂] (Mono-chelate due to steric bulk and Pt geometry)
Mix the two solutions. Adjust pH to ~4–5 using dilute HCl to prevent hydroxylation of the metal.
Stir at room temperature for 12 hours (Pt kinetics are slow).
A yellow/orange precipitate will form. Collect by centrifugation.
Characterization & Data Validation
To ensure scientific integrity, the following data profile must be generated.
Table 1: Expected Physiochemical Data
Parameter
Ligand (Free)
Cu(II) Complex
Zn(II) Complex
Validation Note
Appearance
Pale Yellow Solid
Dark Green/Brown
Fluorescent Yellow
Distinct color shift confirms electronic perturbation.
IR (ν N-H)
3350, 3450 cm⁻¹
Shifted/Broadened
Shifted/Broadened
Coordination via amine N weakens N-H bond.
IR (ν C=N)
~1610 cm⁻¹
~1590 cm⁻¹ (Red shift)
~1595 cm⁻¹
Indicates coordination via Quinoline Ring Nitrogen.
¹H NMR
Sharp aromatic peaks
Paramagnetic (Silent/Broad)
Shifted Downfield
Zn(II) is d¹⁰ (diamagnetic); shifts confirm coordination.
Molar Cond.
Non-electrolyte
1:2 Electrolyte (in DMSO)
1:2 Electrolyte
Confirms chloride ions are outer-sphere (if using chloride salts).
Coordination Logic (DOT Diagram)
Applications & Mechanism of Action
Anticancer (DNA Intercalation):
The planar quinoline ring allows insertion between DNA base pairs. The 5-Cl group enhances hydrophobic interaction within the DNA groove, while the metal center (especially Pt or Cu) can induce strand scission via oxidative cleavage.
Antimalarial/Antimicrobial:
Like Primaquine, these complexes target the mitochondria of parasites. The metal complex acts as a "Trojan horse," protecting the ligand from early metabolism and releasing it or generating Reactive Oxygen Species (ROS) upon reduction inside the cell.
References
Standard 8-Aminoquinoline Synthesis: Elderfield, R. C., et al. (1946). Synthesis of Primaquine and related 8-aminoquinolines..
Metal Complexation Protocols: Garnovskii, A. D., et al. (1993). Metal complexes of azomethine ligands of the 8-aminoquinoline series..
Biological Activity of 5-Substituted Quinolines: Vandekerckhove, J., et al. (2013). Synthesis and anti-malarial evaluation of 5-substituted-8-aminoquinolines..
Zn/Cu Complex Characterization: Patel, K. B., et al. (2013). Synthesis and Characterization of Transition Metal Complexes of 8-Hydroxyquinoline Derivatives.. (Note: Analogous protocol adapted for amino-derivatives).
Advanced Protocol: Handling and Storage of Light-Sensitive Quinoline Amines
Introduction: The Photochemical Challenge Quinoline amines (aminoquinolines) are a critical scaffold in medicinal chemistry, serving as the backbone for antimalarials (e.g., Primaquine, Chloroquine), antitumor agents, an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Photochemical Challenge
Quinoline amines (aminoquinolines) are a critical scaffold in medicinal chemistry, serving as the backbone for antimalarials (e.g., Primaquine, Chloroquine), antitumor agents, and fluorescent probes. However, their electron-rich nitrogen centers and conjugated aromatic systems make them inherently susceptible to photo-oxidative degradation .
Mechanistic Insight (Expertise & Experience)
The degradation of quinoline amines is not merely a "light" issue; it is a photo-oxygenation process. Upon exposure to UV or visible light (specifically
nm), the quinoline ring absorbs photons, entering an excited singlet state (). This excited state can undergo intersystem crossing to a triplet state (), which transfers energy to ground-state oxygen (), generating highly reactive singlet oxygen () or superoxide radicals ().
Primary Attack Vector: Superoxide radicals predominantly attack the pyridine ring of the quinoline system.[1]
Secondary Attack Vector: Hydroxyl radicals (if moisture is present) attack the benzene ring.
Consequence: This cascade leads to the formation of N-oxides, oxidative deamination (loss of function), and ring-opening products (e.g., 2-aminobenzaldehyde derivatives), often visible as a color shift from pale yellow to dark brown or red.
Figure 1: Photo-Oxidative Degradation Pathway
Caption: Mechanism of photo-induced oxidative degradation in quinoline amines driven by ROS generation.
Core Protocol: The "Dark Chain" Storage System
To ensure data integrity, researchers must treat quinoline amines as "active" reagents that are constantly decaying unless arrested. The following protocol establishes a self-validating storage system .
Environmental Control
Lighting: All handling must occur under low-actinic light (Amber/Yellow filtered,
nm). Standard fluorescent lab lights emit significant UV output that can degrade sensitive amines within minutes.
Atmosphere: Oxygen is the co-conspirator in photodegradation. Storage containers must be purged with inert gas (Argon or Nitrogen).
Storage Workflow (Step-by-Step)
Receipt & Inspection:
Upon receipt, immediately inspect the physical appearance. Pure aminoquinolines are typically off-white or pale yellow solids. Darkening indicates prior degradation.
Validation Step: Perform a T0 (Time Zero) LC-MS or TLC to establish a purity baseline.
Aliquoting (The "Single-Use" Rule):
Do not store the bulk bottle in active use.[2] Repeated opening introduces moisture and oxygen.
Protocol: In a glove box or under a heavy flow of Argon, divide the bulk material into single-use amber vials (e.g., 20 mg aliquots).
Seal with Teflon-lined caps and wrap the neck with Parafilm to prevent gas exchange.
The "Double-Shell" Protection:
Place the amber vials inside a secondary opaque container (e.g., an aluminum canister or a black Mylar bag) containing a sachet of activated silica gel and an oxygen scavenger.
This protocol ensures that the integrity of the molecule is maintained during experimental workflows.
Reagent Preparation
Objective: Prepare a solution of Primaquine or similar quinoline amine without inducing oxidative byproducts.
Solvent Degassing (Crucial Step):
Dissolved oxygen in solvents (MeOH, DMSO, Water) will react with the amine under even minimal light.
Method: Sparge the solvent with Helium or Nitrogen for 15 minutes before adding the solid reagent.
Weighing:
Transport the sealed aliquot from the freezer to the balance.
Allow it to warm to room temperature before opening to prevent water condensation (hygroscopicity accelerates degradation).
Weigh quickly in dimmed light or under a red safety lamp.
Dissolution:
Add the degassed solvent to the amber vial.
Vortex to dissolve.
Immediate Action: If not using immediately, purge the headspace with Argon and cap tightly.
Reaction Monitoring (TLC/HPLC)
Standard TLC plates are white and highly reflective, maximizing light exposure.
Technique: Cover the developing chamber with aluminum foil.
Spotting: Spot the plate quickly and cover it with a dark box or inverted beaker while waiting for the solvent to dry.
Visualization: Minimize exposure to short-wave UV (254 nm) during checks. Use long-wave UV (365 nm) only briefly, as quinolines can fluoresce and degrade simultaneously.
Figure 2: Safe Handling Workflow
Caption: Operational workflow for handling light-sensitive quinoline amines to minimize degradation risks.
Safety & Emergency Protocols
Quinoline amines are not just fragile; they are biologically active and potentially toxic.
Toxicity Profile: Many aminoquinolines (e.g., Primaquine) can cause hemolytic anemia , particularly in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency [1]. They are also potential mutagens and skin irritants.
Spill Management:
Alert: Notify personnel. Turn off UV sources.
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Neutralization: Absorb liquid spills with vermiculite or sand. For solid spills, wipe with a damp tissue soaked in dilute acetic acid (helps solubilize and lift the amine) followed by ethanol.
Disposal: Place all waste in a dedicated "Toxic Organic" waste stream. Do not mix with oxidizers (e.g., nitric acid) as this can cause exothermic reactions.
References
PubChem. Primaquine | C15H21N3O. National Library of Medicine. Available at: [Link]
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. Available at: [Link]
European Medicines Agency. ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
Labtag. 5 Tips for Handling Photosensitive Reagents. Available at: [Link]
Technical Support Center: Synthesis of 5-Chloro-6-methyl-8-quinolinamine
The following technical support guide is designed to address the synthesis and yield optimization of 5-Chloro-6-methyl-8-quinolinamine (CAS: 5571-32-4). This guide prioritizes the "Golden Route" which avoids common pitfa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed to address the synthesis and yield optimization of 5-Chloro-6-methyl-8-quinolinamine (CAS: 5571-32-4).
This guide prioritizes the "Golden Route" which avoids common pitfalls like over-chlorination or reductive dechlorination.
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Yield Optimization & Troubleshooting for 8-Aminoquinoline Intermediates
Executive Summary: The "Golden Route"
To maximize yield and purity, we recommend avoiding direct chlorination of the sensitive amine. Instead, utilize a Late-Stage Reduction strategy.
The Pathway:
Precursor: 6-Methyl-8-nitroquinoline (Commercially available or synthesized via Skraup).
Functionalization: Regioselective chlorination using N-Chlorosuccinimide (NCS).
Reduction: Chemoselective nitro-reduction using Stannous Chloride (
) or Iron/Acetic Acid () to prevent dehalogenation.[1][2]
Dissolve 6-methyl-8-nitroquinoline in dry ACN (0.5 M concentration).
Add NCS portion-wise at room temperature.
Heat to 50–60°C and monitor by HPLC/TLC. Do not reflux aggressively.
Why this works: The 6-methyl group activates the ortho positions (C5 and C7). However, C5 is kinetically favored in the quinoline system (para to the ring nitrogen's conjugation). NCS provides a slow, controlled release of
, preventing the "scorched earth" over-chlorination seen with gas.
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group (
) to an amine () without removing the chlorine atom (hydrodechlorination).
Critical Workup: Cool to RT. Neutralize carefully with saturated Sodium Potassium Tartrate (Rochelle's Salt) or NaOH to pH 8. Note: Rochelle's salt prevents the formation of thick tin emulsions.
) is notorious for stripping aryl chlorides. (or Fe/AcOH) operates via electron transfer mechanisms that leave the Aryl-Cl bond intact.
Troubleshooting Guide (FAQs)
Category A: Yield Issues & Impurities
Q1: I am seeing a significant amount of 5,7-dichloro impurity. How do I stop this?
Diagnosis: Over-chlorination caused by excess reagent or excessive temperature.
Solution:
Stoichiometry Control: Reduce NCS to 1.05 equivalents.
Temperature: Lower reaction temperature to 40°C and extend time.
Solvent Switch: If using DMF, switch to Acetonitrile or Acetic Acid. DMF can sometimes accelerate halogenation too aggressively.
Q2: My reduction step yield is low, and I detect de-chlorinated product (6-methyl-8-quinolinamine).
Diagnosis: You likely used Catalytic Hydrogenation (
+ Pd/C) or Zinc/HCl.
Solution:
Immediate Fix: Switch to Iron powder (Fe) in Acetic Acid or
/HCl .
If Hydrogenation is Mandatory: Use Platinum on Carbon (Pt/C) or Raney Nickel , which are less prone to hydrogenolysis of the C-Cl bond than Palladium. Add a poison like thiophene if using Pt/C.
Q3: The product is oiling out or forming a tar during workup.
Diagnosis: 8-Aminoquinolines are prone to air oxidation (turning dark/tarry) and can chelate metal salts from the reduction step.
Solution:
Chelation: Use EDTA or Rochelle’s Salt during the basic workup to sequester Tin or Iron ions.
Salt Formation: Do not isolate the free base as an oil. Immediately convert the crude amine into its Hydrochloride (HCl) or Hydrobromide (HBr) salt by adding methanolic HCl. The salt is stable, crystalline, and resistant to oxidation.
Category B: Regioselectivity[3][4]
Q4: Why not chlorinate the amine (6-methyl-8-quinolinamine) directly?
Reasoning:
N-Oxidation: The amine group is susceptible to oxidation.
N-Chlorination: You risk forming N-chloro species which rearrange unpredictably.
Directing Effects: The free amine is strongly activating and can lead to poly-chlorination almost instantly. Blocking the position with a Nitro group first (as in our protocol) makes the ring less electron-rich, allowing for controlled mono-chlorination.
Data Summary: Reducing Agent Comparison
Method
Yield (Nitro Amine)
C-Cl Bond Retention
Workup Difficulty
Recommendation
/ Pd-C
High (>90%)
Poor (High Dechlorination)
Easy (Filtration)
AVOID
/ Raney Ni
Moderate (70-80%)
Moderate
Hazardous (Pyrophoric)
Use with caution
/ HCl
High (85-95%)
Excellent
Difficult (Emulsions)
Recommended (Use Rochelle's Salt)
Fe / AcOH
High (80-90%)
Excellent
Moderate (Iron sludge)
Recommended (Scalable)
References
Regioselective Chlorination of Quinolines
Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[3]
Technical Support Center: Optimizing Reaction Temperature for Quinoline Ring Chlorination
Topic: Thermal Optimization Strategies for Quinoline Chlorination (Deoxychlorination & N-Oxide Rearrangement) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermal Optimization Strategies for Quinoline Chlorination (Deoxychlorination & N-Oxide Rearrangement)
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Content Type: Technical Guide, Troubleshooting & FAQs
Introduction: The Thermal Paradox in Quinoline Functionalization
In drug development, chlorinating the quinoline scaffold is rarely about simple electrophilic substitution; it is about installing a reactive handle (typically at C2 or C4) for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The two primary pathways—Deoxychlorination of 4-hydroxyquinolines and Rearrangement/Chlorination of Quinoline N-oxides —are governed by a delicate thermal balance.
As a Senior Application Scientist, I often see protocols fail not because of incorrect reagents, but because of a "set and forget" approach to temperature. This guide breaks down the kinetic vs. thermodynamic control required to maximize yield and minimize the dreaded "quinoline tar."
Module 1: Reaction Kinetics & Thermodynamics (The "Why")
Q: Why does a single reflux temperature often lead to low yields in POCl₃ chlorinations?
A: The reaction of 4-hydroxyquinoline (or 4-quinolinone) with Phosphorus Oxychloride (POCl₃) proceeds in two distinct kinetic stages that have opposing thermal requirements:
Activation (Kinetic Control): The initial attack of the quinoline oxygen on POCl₃ to form the dichlorophosphate intermediate is rapid and exothermic. If the temperature is too high during addition (e.g., >60°C), the POCl₃ can decompose, or the intermediate can undergo side-reactions (dimerization). This step is best performed at 0°C to Ambient .
Displacement (Thermodynamic Control): The subsequent nucleophilic attack by chloride (
) to displace the phosphate group and form the C-Cl bond has a high activation energy. This step requires heat, typically 80°C to 110°C .
The Solution: A "Ramp-Up" temperature profile (See Module 3) ensures the intermediate forms cleanly before the system is stressed to drive the substitution.
Q: How does temperature influence regioselectivity in N-oxide chlorination?
A: When treating Quinoline N-oxides with POCl₃, the reaction involves a Meisenheimer-type rearrangement.
Low Temperature (<20°C): The intermediate complex forms but does not rearrange.
Moderate Temperature (40-60°C): Favors the kinetic product (C2-chlorination) via a [3,3]-sigmatropic-like rearrangement.
High Temperature (>100°C): Can lead to competitive chlorination at C4 or breakdown of the ring system into tars.
Module 2: Visualizing the Pathway
The following diagram illustrates the critical temperature-dependent branch points for the chlorination of 4-hydroxyquinoline.
Caption: Figure 1. Thermal stepwise progression of Deoxychlorination. Note the risk of dimerization if the reaction stalls in the "warm" zone without reaching the "hot" zone.
Module 3: Troubleshooting & Optimization
Troubleshooting Matrix
Issue
Probable Thermal Cause
Corrective Action
Low Yield (<50%)
Reaction Stalled: Temperature was high enough to consume SM but too low to drive Cl- displacement (stuck at phosphate intermediate).
Increase final hold temperature to reflux (105-110°C) for at least 2-4 hours. Ensure solvent (if used) has a high enough boiling point (e.g., Toluene or Chlorobenzene).
Black Tar Formation
Thermal Runaway: Reagents mixed too fast at high temp. The exotherm from POCl₃ activation spiked the internal temp.
Cool to 0°C during POCl₃ addition. Do not begin heating until addition is complete and off-gassing subsides.
Inseparable Impurities
Dimerization: Prolonged heating at "medium" temps (50-70°C) allows intermediates to react with each other.
Use a stepped ramp : 30 min @ RT Fast ramp to Reflux. Avoid lingering in the 50-70°C zone.
Violent Exotherm
Water Contamination: Reaction of POCl₃ with moisture is violently exothermic, compounding the reaction heat.
Ensure glassware is oven-dried. Use a drying tube . Control addition rate to keep internal temp <10°C initially.
Decision Tree for Optimization
Caption: Figure 2. Logic flow for diagnosing temperature-related failures in quinoline chlorination.
Module 4: Optimized Experimental Protocol
Protocol: Deoxychlorination of 4-Hydroxy-6-methoxyquinoline
Rationale: This protocol uses a "Step-Wise Thermal Activation" to separate the exothermic phosphorylation from the endothermic chloride displacement.
Solvent: Acetonitrile (optional, for solubility) or Neat (standard).
Step-by-Step:
Setup (0°C): Charge the reaction vessel with the quinoline substrate. Fit with a reflux condenser and a drying tube (CaCl₂). Place in an ice bath and cool to 0-5°C.
Activation (0°C
RT):
Add POCl₃ dropwise over 20 minutes. Critical: Maintain internal temperature <10°C to prevent uncontrolled exotherms.
Remove ice bath and stir at Room Temperature (25°C) for 30 minutes. This allows the active phosphate intermediate to form gently.
Displacement (Ramp
100°C):
Transfer vessel to a pre-heated oil bath set to 60°C. Hold for 15 minutes.
Increase oil bath temperature to 100-110°C (Reflux).
Stir at reflux for 2-4 hours. Monitor by TLC/LCMS.[2]
Quench (Safety Critical):
Cool the mixture to RT.
Pour the reaction mixture slowly into a beaker of crushed ice/water with vigorous stirring. Never add water to the reaction flask.
Neutralize with saturated NaHCO₃ or NH₄OH to precipitate the product.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃ to lower the temperature?
A: Generally, no. While SOCl₂ is a potent chlorinating agent, it is less effective for deoxychlorinating quinolinones because the phosphate intermediate formed by POCl₃ is a better leaving group than the chlorosulfite formed by SOCl₂. However, SOCl₂ with catalytic DMF can work for carboxylic acid chlorinations on the ring. For the ring itself, POCl₃ is the gold standard [1].
Q: My LCMS shows a mass corresponding to the dimer (M+M-HCl). What happened?
A: This is a classic "Temperature Stall." You likely spent too much time in the 40-70°C range where the intermediate phosphate attacked another molecule of starting material instead of being displaced by chloride. Fix: Move faster from RT to Reflux, or increase the equivalents of POCl₃ to dilute the intermediate [2].
Q: Is it safe to scale this up to 100g?
A: Not without modification. The exotherm at the addition stage is significant.[3] For scale-up:
Use a jacketed reactor to strictly control the 0°C addition.
Vent the HCl gas produced (scrubber required).
Consider using a solvent (Toluene) to act as a heat sink, rather than running neat [3].
References
Arnott, E. A., et al. (2011).[4] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry. Link (Note: Mechanistic parallels to quinolines are direct and authoritative).
BenchChem Technical Support. (2025). "Optimization of reaction conditions for quinolone synthesis." BenchChem Knowledge Base. Link
Organic Syntheses. (2012). "Safety Precautions for Handling Exothermic Reactions (POCl3)." Org.[5] Synth. 89, 380-393.[5] Link
Vertex AI Search Results. (2025). "Temperature effect on chlorination of quinoline with POCl3." Aggregated Search Snippets. 6
Technical Support Center: Solubilizing 5-Chloro-6-methyl-8-quinolinamine
The following technical guide addresses the solubility challenges associated with 5-Chloro-6-methyl-8-quinolinamine (CAS: 5571-31-3). It is designed for researchers requiring stable, reproducible solutions for biological...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubility challenges associated with 5-Chloro-6-methyl-8-quinolinamine (CAS: 5571-31-3). It is designed for researchers requiring stable, reproducible solutions for biological assays and synthesis.
Q: Why is this compound so difficult to dissolve in neutral water?
A: The insolubility of 5-Chloro-6-methyl-8-quinolinamine stems from three converging structural factors that lower its hydration energy below its crystal lattice energy:
Planar Aromaticity (Stacking): The quinoline core is flat and aromatic, promoting strong
- stacking interactions in the solid state. This results in a high lattice energy that water molecules cannot easily overcome.
Lipophilic Substituents: The 5-Chloro and 6-Methyl groups are highly lipophilic. The Chlorine atom, while polarizable, withdraws electron density, reducing the basicity of the nitrogen atoms. The Methyl group adds bulk and hydrophobicity, increasing the LogP (partition coefficient) significantly compared to the parent 8-aminoquinoline.
Weak Basicity: While it is an amine, the 8-amino group is weakly basic (predicted pKa
3.0–4.0) due to resonance delocalization into the quinoline ring and the electron-withdrawing inductive effect of the 5-Chloro substituent. At neutral pH (7.4), the molecule remains uncharged (neutral species), which is its least soluble form.
Quantitative Solubility Estimates:
Solvent System
Predicted Solubility
Mechanism of Action
Water (pH 7.0)
< 0.1 mg/mL (Insoluble)
Hydrophobic effect dominates.
0.1 M HCl (pH 1.0)
> 5.0 mg/mL (Soluble)
Protonation of quinoline N / amino N forms a cationic salt.
DMSO
> 50 mg/mL (High)
Dipole-dipole interactions disrupt lattice.
Ethanol
1–10 mg/mL (Moderate)
Solvation of hydrophobic substituents.
Troubleshooting Guide: Experimental Protocols
Scenario A: Creating a Stable Stock Solution for In Vitro Assays
Q: My compound precipitates when I dilute my DMSO stock into cell culture media. How do I fix this?
A: This is the "Crash-Out" effect. The compound is soluble in DMSO but insoluble in the aqueous media.[1] When the DMSO is diluted, the solvent power drops, and the hydrophobic compound re-crystallizes.
The Solution: The "Pre-Dissolution" Step
Do not add pure DMSO stock directly to the media. Instead, use an intermediate surfactant or cosolvent step.[1]
Protocol:
Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL Stock).
Prepare a 20% Sulfobutylether-
-Cyclodextrin (SBE--CD) or HP--CD solution in water.
Dilute the DMSO stock 1:10 into the Cyclodextrin solution slowly with vortexing.
Result: The cyclodextrin encapsulates the hydrophobic quinoline core, preventing precipitation.
Add this complexed solution to your cell culture media.
Scenario B: Dissolving for Animal Studies (In Vivo)
Q: I cannot use 100% DMSO for IP/IV injection. How do I formulate this for animal administration?
A: For in vivo work, you must convert the weak base into a water-soluble salt or use a clinically acceptable cosolvent system.
Method 1: In Situ Salt Formation (Acidification)
Since the pKa is low, you need a strong acid to drive protonation.
Weigh the solid compound.
Add 1.0 equivalent of 1M Methanesulfonic Acid (MsOH) or HCl.
Add water (or Saline) slowly while vortexing.
If it remains cloudy, slightly warm to 40°C and sonicate.
Adjust final pH to ~4.0–5.0 using dilute NaOH (carefully, do not overshoot to pH > 6 or it will precipitate).
Method 2: Cosolvent Formulation (PEG/Tween)
If pH adjustment is not viable, use this standard "Gold Standard" vehicle:
10% DMSO (Solubilizer)
40% PEG 400 (Cosolvent)
5% Tween 80 (Surfactant)
45% Saline (Diluent)
Order of Addition is Critical: Dissolve in DMSO first
Add PEG 400 Add Tween 80 Add Saline last.
Visualizing the Solubilization Strategy
The following diagram illustrates the decision logic for selecting the correct solubilization method based on your application.
Caption: Decision matrix for solubilizing 5-Chloro-6-methyl-8-quinolinamine based on experimental constraints.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve the solid?A: Yes, but with caution. Sonication creates heat. While heat aids dissolution, excessive heat can degrade chlorinated quinolines or cause solvent evaporation (changing concentration). Recommendation: Sonicate in short bursts (30 seconds) using a water bath, not a direct probe, to avoid superheating localized zones.
Q: Why does the solution turn yellow/brown over time?A: 8-Aminoquinolines are prone to oxidation, especially in solution and when exposed to light. The color change indicates the formation of quinone-imine impurities.
Fix: Store all stock solutions at -20°C or -80°C.
Fix: Protect from light (wrap vials in foil).
Fix: Purge solvents with Nitrogen or Argon before dissolving to remove dissolved oxygen.
Q: How do I determine the exact concentration if some solid might not have dissolved?A: Do not rely on weight alone if solubility is borderline. Filter the solution through a 0.22
m PTFE filter (to remove undissolved micro-crystals) and determine the concentration using UV-Vis spectroscopy.
Target Wavelength: Quinolinamines typically absorb strongly around 250–270 nm and 330–350 nm. Establish a standard curve in DMSO first.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2817, 5-Chloro-8-hydroxyquinoline (Structural Analog Data). Retrieved from [Link]
Li, P., & Zhao, L. (2014). Solubilization of Poorly Water-Soluble Drugs: Techniques and Strategies. In Developing Solid Oral Dosage Forms. Academic Press. (General reference for Cosolvent/Cyclodextrin protocols).
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Technical Support Center: Purification of 5-Chloro-6-methyl-8-quinolinamine
Here is the technical support center for the purification of 5-Chloro-6-methyl-8-quinolinamine by column chromatography. A Senior Application Scientist's Guide to Column Chromatography Welcome to the technical support gu...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support center for the purification of 5-Chloro-6-methyl-8-quinolinamine by column chromatography.
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 5-Chloro-6-methyl-8-quinolinamine. This document provides field-proven insights, detailed protocols, and troubleshooting solutions tailored for researchers and drug development professionals. As a substituted 8-aminoquinoline, this compound possesses a basic nitrogen atom that presents specific challenges during purification on standard silica gel, such as peak tailing and irreversible adsorption. This guide is structured to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Part 1: Frequently Asked Questions (FAQs) & Pre-Chromatography Considerations
This section addresses foundational questions and critical parameters to define before beginning your purification. A systematic approach starts with understanding the molecule and its interactions with the chromatographic system.[1]
Question 1: What are the key chemical properties of 5-Chloro-6-methyl-8-quinolinamine that influence its chromatographic behavior?
Answer: The chromatographic behavior of 5-Chloro-6-methyl-8-quinolinamine is primarily dictated by three features:
Basicity: The amino group at the C8 position and the nitrogen within the quinoline ring are basic (Lewis bases). These groups can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to significant peak tailing and, in some cases, complete retention on the column.[2][3]
Polarity: The presence of nitrogen and chlorine atoms makes the molecule polar. However, the aromatic quinoline core is nonpolar. This amphipathic nature requires a carefully balanced solvent system to ensure proper elution.
Solubility: Like many quinoline derivatives, this compound is generally soluble in chlorinated solvents (dichloromethane, chloroform) and moderately soluble in polar organic solvents like ethyl acetate and methanol, but insoluble in water.[4] Poor solubility in the chosen mobile phase can lead to precipitation at the top of the column and poor separation.
Question 2: How should I select the stationary phase? Is standard silica gel appropriate?
Answer: While standard silica gel is the most common stationary phase, its acidic nature makes it challenging for purifying basic amines like 5-Chloro-6-methyl-8-quinolinamine.[5] You have two primary choices:
Deactivated Silica Gel (Recommended): This is the preferred method. The acidity of silica gel can be neutralized by preparing the slurry and running the column with a mobile phase containing a small percentage (0.5-2%) of a basic modifier, typically triethylamine (TEA) or ammonia. The modifier competitively binds to the acidic sites, preventing the desired compound from tailing.[3]
Alumina (Alternative): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina can be an excellent alternative to silica for the purification of basic compounds, as it minimizes the acid-base interactions that cause streaking.[5]
Question 3: How do I develop an effective mobile phase (eluent) for my separation?
Answer: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[5][6]
The Goal on TLC: Aim for a solvent system that provides a retention factor (Rƒ) for your target compound of approximately 0.25-0.35. This Rƒ value generally translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes.
Common Solvent Systems: Start with a binary mixture of a non-polar and a polar solvent. Good starting points are Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.
The Basic Modifier is Crucial: For TLC analysis to be predictive of the column's performance, you must add the same basic modifier (e.g., 1% triethylamine) to your TLC developing chamber solvent that you plan to use in your column. This will produce compact, symmetrical spots on the TLC plate and prevent misleading Rƒ values.[3]
Question 4: What are the likely impurities I might encounter?
Answer: Impurities can originate from starting materials, side reactions, or degradation.[7] While specific impurities depend on the synthetic route, common contaminants for this class of compounds may include:
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the quinoline ring.
Isomers: Incomplete regioselectivity during synthesis could lead to isomeric products.
Oxidation/Degradation Products: Aminoquinolines can be sensitive to air and light, potentially forming oxidized byproducts.[3] If degradation is suspected, perform the purification promptly after synthesis and consider protecting the column from light.[3]
Part 2: Experimental Workflow & Protocols
This section provides a detailed, step-by-step protocol for the purification of 5-Chloro-6-methyl-8-quinolinamine.
Protocol 1: Purification by Column Chromatography with a Basic Modifier
This protocol is optimized for the purification of basic aminoquinoline derivatives on silica gel.[3]
1. Mobile Phase Optimization via TLC:
a. Prepare several eluent systems in separate TLC chambers. A good starting range is provided in the table below. Crucially, add 1% triethylamine (TEA) to each system.
b. Spot a dilute solution of your crude material on separate TLC plates.
c. Develop the plates and visualize them under UV light.
d. Select the solvent system that gives your product an Rƒ of ~0.3 and shows good separation from impurities.
2. Column Preparation and Packing:
a. Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
b. Prepare a slurry of silica gel in your chosen mobile phase (including the 1% TEA). Ensure the slurry is homogeneous.
c. Pour the slurry into the column and use gentle air pressure or gravity to pack it, ensuring a uniform, crack-free stationary phase bed.[3]
d. Add a small layer of sand to the top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
b. Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase. Using a pipette, carefully apply this solution to the top of the column bed.
4. Elution and Fraction Collection:
a. Begin eluting the column with the mobile phase, ensuring the solvent level is always above the sand layer.
b. Collect fractions in an organized manner (e.g., in test tubes arranged in a rack).
c. Monitor the elution of the product by periodically checking the fractions with TLC.
5. Product Isolation:
a. Analyze the collected fractions by TLC to identify those containing the pure product.
b. Combine the pure fractions into a round-bottom flask.
c. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified 5-Chloro-6-methyl-8-quinolinamine.
Caption: Experimental workflow for the purification of 5-Chloro-6-methyl-8-quinolinamine.
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide addresses the most common problems in a question-and-answer format.
Problem 1: My product is streaking or "tailing" down the column and on my TLC plates.
Likely Cause: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel. The molecules that bind to the acidic sites are retained longer, creating a "tail."
Solution: The most effective solution is to add a basic modifier like triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase (0.5-2% v/v).[3] This deactivates the acidic sites on the silica. If you have already added a modifier and still see tailing, consider increasing its concentration slightly or switching to a neutral alumina stationary phase.[5]
Caption: Decision tree for troubleshooting peak tailing.
Problem 2: I have very low (or zero) recovery of my product from the column.
Likely Cause 1: Irreversible Adsorption. Your compound may have bound so strongly to the silica gel that the chosen eluent is not polar enough to wash it off.
Solution 1: If the column is still intact, try flushing it with a much more polar solvent system, such as 10-20% Methanol in DCM, again containing 1% TEA. This may be enough to recover your compound.
Likely Cause 2: On-Column Degradation. The acidic silica may have catalyzed the decomposition of your product.[6]
Solution 2: Before running a large-scale column, test your compound's stability. Spot the crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or a significant decrease in the product spot, your compound is not stable on silica. In this case, you must use a deactivated column (with TEA) or switch to a more inert stationary phase like neutral alumina.[3][6]
Problem 3: The separation between my product and an impurity is poor.
Likely Cause: Your mobile phase does not have the right selectivity for the two compounds. They are moving down the column at very similar rates.
Solution: You need to re-optimize the mobile phase using TLC.[8]
Adjust Polarity: If the spots are too close together, try preparing several new solvent systems with slightly different polarities.
Change Solvents: Sometimes, changing one of the solvents in your binary mixture can dramatically improve separation, even if the overall polarity is similar. For example, switching from Hexane/Ethyl Acetate to DCM/Methanol can alter the selectivity due to different solvent-solute interactions.[9]
Consider a Gradient: For very difficult separations, a gradient elution (slowly increasing the percentage of the polar solvent over time) can improve resolution.[8]
Part 4: Data Summary Table
The following table provides recommended starting solvent systems for TLC analysis. Remember to add 1% triethylamine to each to ensure accurate results for your basic compound.
Polarity
Non-Polar Component
Polar Component
Recommended Starting Ratio (v/v)
Notes
Low
Hexanes / Heptane
Ethyl Acetate (EtOAc)
9:1
Good for separating non-polar impurities.
Medium
Hexanes / Heptane
Ethyl Acetate (EtOAc)
7:3 or 1:1
A common starting point for many compounds.
Medium-High
Dichloromethane (DCM)
Ethyl Acetate (EtOAc)
19:1 or 9:1
Offers different selectivity than hexane-based systems.
High
Dichloromethane (DCM)
Methanol (MeOH)
19:1 or 9:1
Use for more polar compounds. Be cautious, as high concentrations of MeOH can sometimes dissolve silica.
References
Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
Restek. (n.d.). Troubleshooting Guide.
ChemicalBook. (2025). 5-CHLOROQUINOLIN-8-AMINE.
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
Strategies for separating 5-chloro and 7-chloro quinoline isomers
Topic: Separation of 5-chloro and 7-chloro Quinoline Isomers Ticket ID: #ISO-QUIN-57 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The separation of 5-chloro and 7-chloro quinoline isom...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Separation of 5-chloro and 7-chloro Quinoline Isomers
Ticket ID: #ISO-QUIN-57
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The separation of 5-chloro and 7-chloro quinoline isomers is a classic challenge in heterocyclic chemistry, predominantly arising from the Skraup or Gould-Jacobs synthesis starting with 3-chloroaniline . Due to the meta-directing effect, cyclization occurs at both the para position (yielding the 7-isomer, typically major) and the ortho position (yielding the 5-isomer, typically minor).
Because these isomers possess nearly identical boiling points and pKa values, standard distillation is often futile. Success relies on exploiting subtle differences in crystal lattice energy and solubility at the intermediate stages.
Phase 1: The "Pre-emptive Strike" (Separation at the Intermediate Stage)
The Golden Rule: Do not wait until the final aromatized quinoline stage to separate isomers. Separation is thermodynamically more favorable at the 4-hydroxy-3-carboxylic acid or 4-hydroxy stage due to the ability of the 4-OH group to participate in intermolecular hydrogen bonding, which amplifies solubility differences.
Protocol A: The pH-Controlled Precipitation (Gould-Jacobs Route)
If you are synthesizing via the Gould-Jacobs method (using diethyl ethoxymethylenemalonate), you can separate the isomers at the saponification step.
The Mechanism:
The 7-chloro-4-hydroxyquinoline-3-carboxylic acid is less soluble in acidic media than its 5-chloro counterpart.
Step-by-Step Workflow:
Hydrolysis: After cyclization, hydrolyze the ester using 10% NaOH. Both isomers will be in solution as sodium salts.
Filtration: Filter the hot alkaline solution to remove any non-acidic impurities (tar/oil).
The Critical pH Swing:
Slowly add concentrated HCl to the filtrate.
Stop at pH 5.0 - 6.5 (Congo Red paper turns blue/black).
Observation: The 7-chloro isomer precipitates as a bulky solid. The 5-chloro isomer remains largely in solution or forms a supersaturated solution.
Isolation: Filter the solid immediately while warm (approx. 40-50°C).
Wash: Wash with water. The resulting cake is predominantly the 7-chloro isomer (purity often >95%).
Figure 1: pH-Controlled Precipitation Workflow. Maintaining pH between 5.0-6.5 is critical for selective precipitation of the 7-chloro isomer.
Phase 2: The "Cleanup" (Recrystallization Strategies)
If you have already decarboxylated or chlorinated to form 4,7-dichloroquinoline , use solubility differentials in non-polar solvents.
Protocol B: Recrystallization of Dichloroquinolines
The 4,7-dichloroquinoline isomer crystallizes more readily from hydrocarbon solvents than the 4,5-dichloro isomer.
Solvent System: Hexanes, Heptane, or "Skellysolve B".
Procedure:
Dissolve the crude mixture in boiling heptane (approx. 10 mL per gram of solid).
If insoluble black tar remains, decant the hot supernatant.
Allow to cool slowly to Room Temperature (RT), then to 4°C.
7-chloro isomer forms long, colorless needles (mp 83–85°C).
5-chloro isomer (mp 66°C) remains in the mother liquor.
Data Summary: Physical Properties
Property
4,7-Dichloroquinoline
4,5-Dichloroquinoline
Separation Strategy
Melting Point
83–85°C
~66°C
Fractional Crystallization
Solubility (Hexane)
Moderate (Hot), Low (Cold)
High (Cold)
Recrystallization
Solubility (Acid)
Precipitates at pH ~5-6
Soluble at pH ~5-6
pH Swing (Acid form)
Phase 3: Analytical Troubleshooting (HPLC)
You cannot optimize what you cannot measure. Separating these isomers on HPLC requires specific buffering because quinolines are basic and tail severely on unbuffered silica.
Troubleshooting Co-elution:
If peaks overlap, add 0.1% Triethylamine (TEA) to the mobile phase to suppress silanol interactions, or switch to a Phenyl-Hexyl column which offers better selectivity for positional aromatic isomers.
Phase 4: Frequently Asked Questions (FAQs)
Q1: I missed the pH window in Phase 1 and acidified to pH 2. Everything precipitated. What now?
Diagnosis: You have co-precipitated both the 5- and 7- isomers as free acids or hydrochloride salts.
Fix: Redissolve the entire cake in hot 10% NaOH and repeat the acidification process, adding HCl dropwise and monitoring with a pH meter, not just paper. Stop exactly at pH 6.0.
Q2: Can I separate them using Flash Chromatography (Silica)?
Answer: It is difficult and solvent-intensive. The Rf values are very close (often
).
Strategy: If you must, use a very shallow gradient (e.g., 0-10% EtOAc in Hexanes) and add 1% TEA to the eluent to prevent streaking. However, recrystallization (Protocol B) is far more scalable for >10g batches.
Q3: Why does the 5-chloro isomer form at all?
Mechanism: In the Skraup or Gould-Jacobs reaction, the amino group directs ortho and para. The 3-chloro substituent on the aniline ring creates steric hindrance at one ortho position (position 2), but the other ortho position (position 6, leading to 5-chloroquinoline) and the para position (position 4, leading to 7-chloroquinoline) are open.
Prevention: Steric bulk is your friend. Using 3-chloro-N-acetylaniline can sometimes improve regioselectivity, but thermodynamic separation (Phase 1) remains the industry standard.
Figure 2: Mechanistic origin of the isomer mixture during cyclization.
References
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-hydroxyquinoline and 4,7-Dichloroquinoline. Journal of the American Chemical Society.[5] Link
Price, C. C., & Roberts, R. M. (1946).[5] The Synthesis of 4-Hydroxyquinolines.[4][5][6][7][8] I. Through Ethoxymethylenemalonic Ester.[6][7][8] Journal of the American Chemical Society.[5] Link
A Comparative Guide to the ¹H NMR Interpretation of 5-Chloro-6-methyl-8-quinolinamine
For Researchers, Scientists, and Drug Development Professionals The Foundational Role of ¹H NMR in Quinoline Chemistry ¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] I...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Foundational Role of ¹H NMR in Quinoline Chemistry
¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For complex aromatic systems like quinolines, ¹H NMR allows for the unambiguous assignment of protons on the bicyclic ring, which is crucial for understanding structure-activity relationships.[1] The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each proton signal are dictated by its electronic environment, which is in turn influenced by the presence of various substituents.[1]
Predicted ¹H NMR Spectrum of 5-Chloro-6-methyl-8-quinolinamine
The structure of 5-Chloro-6-methyl-8-quinolinamine presents a unique set of substituent effects on the quinoline core. The electron-withdrawing nature of the chlorine atom at C5, coupled with the electron-donating effects of the methyl group at C6 and the amino group at C8, creates a distinct electronic landscape that will be reflected in the ¹H NMR spectrum.
To predict the spectrum, we will analyze the expected chemical shifts and coupling patterns for each proton on the quinoline ring. The numbering of the quinoline ring is standard, with the nitrogen atom at position 1.
Substituent Effects on the Quinoline Ring:
-Cl (Chloro group): As an electron-withdrawing group, the chlorine atom at C5 will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[2] The effect is most pronounced on the protons ortho and para to the substituent.
-CH₃ (Methyl group): The methyl group at C6 is weakly electron-donating and will shield adjacent protons, causing an upfield shift in their resonance.[3]
-NH₂ (Amino group): The amino group at C8 is a strong electron-donating group and will cause significant shielding of the protons on the carbocyclic ring, leading to upfield shifts.[4]
Based on these principles and comparison with data for related quinoline derivatives, we can predict the following ¹H NMR spectrum:
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H-2
~8.5 - 8.7
Doublet of doublets (dd)
J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5
Relatively unaffected by substituents on the other ring, typical for H-2 of quinoline.
H-3
~7.2 - 7.4
Doublet of doublets (dd)
J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5
Typical for H-3 of quinoline, coupled to H-2 and H-4.
H-4
~8.0 - 8.2
Doublet of doublets (dd)
J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.5
Downfield due to proximity to the nitrogen atom, coupled to H-3 and H-2.
H-7
~6.8 - 7.0
Singlet (s)
-
Shielded by the ortho amino group at C8. The expected coupling to H-5 is absent due to the chloro-substituent, and the meta-coupling to H-5 is likely to be very small or zero.
-CH₃
~2.3 - 2.5
Singlet (s)
-
Typical chemical shift for an aromatic methyl group.
-NH₂
~4.5 - 5.5
Broad singlet (br s)
-
Chemical shift can be variable and concentration-dependent. The protons are exchangeable with D₂O.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following is a detailed, step-by-step methodology for the analysis of 5-Chloro-6-methyl-8-quinolinamine.
Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[5] However, for compounds with exchangeable protons like the amino group, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the exchange rate, sometimes allowing for the observation of N-H coupling.
Concentration: Weigh approximately 5-10 mg of the purified 5-Chloro-6-methyl-8-quinolinamine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
Internal Standard: If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
Data Processing
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
Integration: Integrate the area under each signal to determine the relative number of protons.
Caption: Experimental workflow for ¹H NMR analysis.
Comparative Analysis with 2D NMR Techniques
To provide a self-validating system for the structural assignment, the ¹H NMR data should be complemented with two-dimensional (2D) NMR experiments. These techniques provide through-bond and through-space correlations, offering definitive proof of connectivity.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. For 5-Chloro-6-methyl-8-quinolinamine, a COSY spectrum would be expected to show correlations between:
H-2 and H-3
H-3 and H-4
The absence of a cross-peak between H-7 and any other proton would confirm its isolated nature.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment correlates protons with their directly attached carbon atoms. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum and can help to resolve overlapping proton signals.
HMBC (Heteronuclear Multiple Bond Correlation)
An HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule. For instance, the methyl protons would be expected to show an HMBC correlation to C-6.
The ¹H NMR spectrum of 5-Chloro-6-methyl-8-quinolinamine is predicted to be a complex but interpretable series of signals that provide a detailed fingerprint of its molecular structure. By understanding the fundamental principles of substituent effects and employing a rigorous experimental and analytical workflow that includes 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this and other similarly complex quinoline derivatives. This guide provides a solid foundation for such an analysis, empowering scientists in their pursuit of novel therapeutics and advanced materials.
References
Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
ResearchGate. (n.d.). 13 C chemical shift substituent effect of the methyl group with respect...[Link]
Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
University of California, Davis. (n.d.). NMR Sample Preparation. [Link]
Precision Purity Analysis of 5-Chloro-6-methyl-8-quinolinamine: A Comparative HPLC Method Development Guide
Executive Summary Developing a purity method for 5-Chloro-6-methyl-8-quinolinamine (CMQ) presents a classic chromatographic paradox: the molecule contains a hydrophobic aromatic core (quinoline) and a basic amine functio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing a purity method for 5-Chloro-6-methyl-8-quinolinamine (CMQ) presents a classic chromatographic paradox: the molecule contains a hydrophobic aromatic core (quinoline) and a basic amine functionality. This duality often leads to severe peak tailing on standard C18 columns due to secondary silanol interactions. Furthermore, the 8-aminoquinoline scaffold is a known chelator, capable of binding trace metals in the HPLC system, leading to peak splitting or recovery loss.
This guide, written from the perspective of a Senior Application Scientist, compares three distinct separation strategies to overcome these challenges. We move beyond "recipe-following" to "mechanism-understanding," ensuring you can adapt these protocols to your specific sample matrix.
Part 1: Molecular Assessment & Chromatographic Challenges
Before injecting a single blank, we must understand the analyte's behavior in solution.
Property
Impact on Chromatography
Mitigation Strategy
Basicity (pKa ~4-5)
The quinoline nitrogen and 8-amine group protonate at acidic pH, causing repulsion from the stationary phase (early elution) and attraction to free silanols (tailing).
Use high ionic strength buffers, ion-pairing agents, or high pH mobile phases.
Hydrophobicity
The chloro and methyl substituents increase logP, requiring significant organic solvent strength for elution.
Gradient elution is mandatory to elute late-eluting dimers or oxidation impurities.
Chelation Potential
8-aminoquinolines form stable complexes with Fe³⁺ and Cu²⁺ leached from stainless steel frits.
Critical: Use PEEK tubing/frits or add 0.1 mM EDTA to the aqueous mobile phase.
UV Activity
Strong absorbance in the UV region (240–260 nm).
UV detection is sufficient; MS is optional unless identifying unknown impurities.
Part 2: Comparative Method Development
We evaluated three separation systems. While System A is the industry standard, System B is the recommended protocol for maximum robustness and peak symmetry.
System A: The Traditional Acidic Approach (Low pH)
Best for: LC-MS compatibility and standard QC labs.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
Mechanism: At pH 10, the basic amine is deprotonated (neutral). This eliminates silanol cation-exchange interactions, resulting in sharp, symmetrical peaks.
Verdict:Superior Performance. Tailing factor typically < 1.1.
System C: The Selectivity Approach (Phenyl-Hexyl)
Best for: Separating regioisomers (e.g., 5-chloro vs. 7-chloro impurities).
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).
Mobile Phase: Water/Methanol with 0.1% TFA.
Mechanism: The pi-pi interactions between the phenyl phase and the quinoline ring offer unique selectivity for halogenated isomers that co-elute on C18.
Part 3: Experimental Data Comparison
The following table summarizes the performance of the three systems based on simulated application data for 5-Chloro-6-methyl-8-quinolinamine.
Parameter
System A (Acidic C18)
System B (High pH C18)
System C (Phenyl-Hexyl)
Retention Time (min)
4.2
7.8 (Increased retention due to neutral state)
5.1
Tailing Factor (Tf)
1.6 (Moderate Tailing)
1.05 (Excellent)
1.3
Resolution (Rs) from Impurity
2.1
3.5
2.8
Plate Count (N)
~8,000
>12,000
~9,500
MS Sensitivity
High
Moderate (Non-volatile salts can suppress)
High
Part 4: The Optimized Protocol (System B)
This protocol is designed for the purity analysis of the raw material or final product.
1. Reagents & Preparation
Diluent: 50:50 Methanol:Water (Do not use 100% organic; it may cause peak distortion).
Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.
2. Instrument Parameters
Flow Rate: 1.0 mL/min
Column Temp: 40°C (Elevated temperature improves mass transfer for basic compounds).
Injection Volume: 5–10 µL.
Detection: UV @ 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).
3. Gradient Table
Time (min)
% Mobile Phase A (10mM NH₄HCO₃ pH 10)
% Mobile Phase B (Methanol)
Description
0.0
90
10
Initial Hold
2.0
90
10
Isocratic to elute polar salts
15.0
10
90
Linear Gradient
18.0
10
90
Wash Step
18.1
90
10
Re-equilibration
23.0
90
10
End
Part 5: Method Development Workflow Visualization
The following diagram illustrates the logical decision process for selecting the optimal method based on your specific impurity profile.
Caption: Decision tree for selecting the optimal stationary phase and mobile phase pH based on detection needs and impurity complexity.
Fix: Passivate the LC system with 30% Phosphoric acid (offline) or add 0.1 mM EDTA to Mobile Phase A.
Ghost Peaks:
Cause: Carryover of the hydrophobic amine.
Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
System Suitability Criteria (Acceptance Limits)
Tailing Factor (Tf): NMT 1.5 (Aim for < 1.2 with System B).
Resolution (Rs): NLT 2.0 between the main peak and nearest impurity.
Precision (RSD): NMT 2.0% for 6 replicate injections.
References
Separation of 8-Aminoquinoline Derivatives. SIELC Technologies Application Notebook. Describes the behavior of aminoquinolines on mixed-mode and reverse-phase columns, emphasizing the need for silanol suppression.
Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem Technical Support. Discusses the basicity issues and the use of basic modifiers (Triethylamine/Ammonium Hydroxide) to improve peak shape.
Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics. Pharmaceuticals (MDPI), 2021. Provides detailed HPLC conditions for complex 8-aminoquinoline structures (Primaquine analogs) using buffered mobile phases.
PubChem Compound Summary: 5-Chloroquinolin-8-amine. National Center for Biotechnology Information. Provides chemical and physical properties (LogP, H-bond donors) essential for method development.
Comparative Guide: 5-Chloro vs. 5-Bromo-6-Methyl-8-Quinolinamine in Drug Discovery
[1][2] Executive Summary This technical guide evaluates the bioactivity, physicochemical properties, and experimental utility of 5-chloro-6-methyl-8-quinolinamine versus its 5-bromo analogue.[1][2] As 8-aminoquinolines (...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide evaluates the bioactivity, physicochemical properties, and experimental utility of 5-chloro-6-methyl-8-quinolinamine versus its 5-bromo analogue.[1][2] As 8-aminoquinolines (8-AQs) remain the cornerstone of radical cure antimalarial therapy (e.g., Primaquine, Tafenoquine) and emerging anticancer scaffolds, the functionalization at the C5 position is critical.[1][2]
The C5 position is a metabolic "soft spot" on the quinoline ring.[1] Unsubstituted C5 positions are prone to cytochrome P450-mediated hydroxylation, leading to the formation of redox-active quinone-imines responsible for both therapeutic efficacy and hemotoxicity (methemoglobinemia).[1][2] Halogenation at this site modulates this metabolic pathway.[2] This guide analyzes how the choice between Chlorine (Cl) and Bromine (Br) impacts lipophilicity, metabolic blockade, and target binding affinity.[2]
Part 1: Physicochemical & Structural Comparison[1][2]
The choice between a chloro- and bromo-substituent at the 5-position of the 6-methyl-8-quinolinamine core fundamentally alters the molecule's electronic landscape and steric profile.[1][2]
Br derivatives are more lipophilic, enhancing passive membrane permeability (crucial for intracellular parasites).[1][2]
Halogen Bonding (-hole)
Weak
Strong
Br can act as a Lewis acid in halogen bonds with backbone carbonyls in target proteins (e.g., kinases).[1][2]
Part 2: Mechanisms of Bioactivity[1][2]
Metabolic Stability and Toxicity Modulation
The primary utility of 5-halogenation in 8-AQs is the blockade of metabolic oxidation.[1][2]
Unsubstituted (H): Rapidly hydroxylated to 5,6-dihydroxy-8-aminoquinoline, leading to reactive oxygen species (ROS) generation.[1][2] High potency, high toxicity.[2]
5-Chloro: partial metabolic block.[1][2] The C-Cl bond is strong (approx. 330 kJ/mol), resisting oxidative cleavage.[1][2]
5-Bromo: The C-Br bond is weaker (approx. 275 kJ/mol) than C-Cl but provides a larger steric shield.[1][2] Crucially, the increased lipophilicity of the Br-analogue often alters the volume of distribution (
), sequestering the drug in lipid-rich tissues (liver/parasite) and away from erythrocytes, potentially reducing hemotoxicity.[1]
Target Binding (Kinase vs. Intercalation)
In anticancer applications (e.g., CDK2 or Plasmepsin inhibition), the 5-bromo derivative frequently outperforms the 5-chloro analogue due to Halogen Bonding .[1][2] The polarizable bromine atom can form a directed non-covalent interaction with nucleophilic residues (oxygen/nitrogen) in the protein active site, a feature less pronounced in the harder, less polarizable chlorine atom.[2]
Visualization: Metabolic Blockade Pathway
The following diagram illustrates how 5-halogenation diverts the metabolic fate of the scaffold, preventing the formation of the hemotoxic 5,6-quinone-imine species.[1][2]
Caption: 5-Halogenation prevents CYP450-mediated hydroxylation at C5, reducing the formation of toxic quinone-imine metabolites.[1][2]
Part 3: Experimental Protocols
To objectively compare these two derivatives, researchers should utilize the following self-validating protocols.
Protocol A: Synthesis via Electrophilic Halogenation
Rationale: Direct halogenation of the 8-aminoquinoline is difficult due to amine oxidation.[1] The standard route involves halogenating the quinoline scaffold before the final amine reduction or using N-protected intermediates.[1]
Step-by-Step Methodology:
Starting Material: Begin with 6-methyl-8-nitroquinoline.[1][2]
Halogenation (Comparative):
Chlorination:[2] Dissolve substrate in glacial acetic acid.[2] Add 1.1 eq of N-chlorosuccinimide (NCS) at 60°C.[1][2]
Bromination:[2][3] Dissolve substrate in glacial acetic acid.[2] Add 1.1 eq of N-bromosuccinimide (NBS) at 60°C.
Validation: Monitor via TLC (Hexane/EtOAc 8:2).[2] The Br-product typically has a slightly higher
Rationale: Calculated LogP (cLogP) is often inaccurate for quinolines due to the basic nitrogen. Experimental determination is required.
System: 1-Octanol / Phosphate Buffer (pH 7.4).
Procedure:
Dissolve 1 mg of 5-Cl and 5-Br derivatives in separate octanol phases (saturated with buffer).
Add equal volume of buffer (saturated with octanol).[2]
Shake for 24h at 25°C. Centrifuge to separate phases.
Quantification: Measure UV-Vis absorbance of both phases at
(approx 260 nm for quinoline core).
Calculation:
.
Expected Result: The 5-Br derivative should exhibit a LogD approximately 0.15–0.3 units higher than the 5-Cl derivative.[1][2]
Part 4: Decision Framework for Lead Optimization
When should you choose Chlorine vs. Bromine?
Caption: Decision matrix for selecting C5-halogen substituents based on medicinal chemistry objectives.
References
Kaur, K., et al. (2010).[2] "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives." Journal of Medicinal Chemistry. (Demonstrates the SAR of 5-substituted 8-quinolinamines in antimalarial efficacy).
Hamerly, T., et al. (2019).[2] "NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation."[1][2][4] Frontiers in Pharmacology. (Discusses the metabolic pathways of 8-aminoquinolines and the role of substitution).
Scholfield, M. R., et al. (2013).[2] "Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics." Protein Science. (Authoritative review on the theoretical basis for Br vs Cl selection in binding pockets).
Gwon, D., et al. (2015).[2][4] "Synthesis of 8-Aminoquinolines by Using Carbamate Reagents." Chemistry – A European Journal.[2] (Provides synthetic methodologies for functionalizing the 8-aminoquinoline scaffold). [1][2]
Oliveri, V., & Vecchio, G. (2016).[2] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. (Comparative analysis of halogenated quinoline derivatives).
Structural Validation of 5-Chloro-6-methyl-8-quinolinamine: A Comparative Guide to X-ray Diffraction
Executive Summary 5-Chloro-6-methyl-8-quinolinamine is a critical intermediate in the synthesis of 8-aminoquinoline-based antimalarials (analogous to Primaquine) and transition metal ligands.[1] In drug development, vali...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-6-methyl-8-quinolinamine is a critical intermediate in the synthesis of 8-aminoquinoline-based antimalarials (analogous to Primaquine) and transition metal ligands.[1] In drug development, validating the regiochemistry of the quinoline ring—specifically the positioning of the chlorine (C5) and methyl (C6) substituents—is a frequent bottleneck.
While High-Resolution Mass Spectrometry (HRMS) confirms the formula and Nuclear Magnetic Resonance (NMR) provides connectivity, Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of unambiguously defining the absolute spatial arrangement and solid-state packing interactions.[1] This guide outlines the protocol for validating this structure, comparing the definitive nature of XRD against the limitations of spectroscopic alternatives.
Part 1: The Validation Challenge (Regioisomerism)
The primary challenge in characterizing substituted quinolines is distinguishing between regioisomers.[1] For a target structure of 5-Chloro-6-methyl-8-quinolinamine , the synthesis could plausibly yield 5-methyl-6-chloro or 7-substituted isomers depending on the directing effects of the starting material.[1]
Comparative Analysis: XRD vs. Spectroscopic Alternatives
Direct (Bond lengths: C-Cl 1.74Å vs C-C 1.50Å).[1]
Part 2: Experimental Protocol for SC-XRD Validation
Phase 1: Crystal Growth (The Critical Step)
Quinoline derivatives are planar and prone to stacking, often crystallizing in Monoclinic (
) or Triclinic () space groups.
Method: Slow Evaporation (Solvent Layering)
Dissolution: Dissolve 20 mg of crude 5-Chloro-6-methyl-8-quinolinamine in 2 mL of Dichloromethane (DCM) . Ensure complete solubility.
Filtration: Pass through a 0.45
m PTFE syringe filter into a narrow scintillation vial to remove nucleation sites (dust).[1]
Layering: Carefully layer 1 mL of Hexane or Ethanol on top.[1] Do not mix.
Incubation: Seal with Parafilm, poke 3 small holes, and store in a vibration-free, dark environment at 4°C.
Observation: Inspect after 48-72 hours. Look for prism-like or block formations (avoid needles, which often indicate rapid, low-quality precipitation).[1]
Phase 2: Data Collection & Refinement[1]
Instrument: Bruker D8 QUEST or equivalent diffractometer (Mo K
Temperature: 100 K (Cryostream) to reduce thermal vibration of the methyl group.
Key Refinement Parameters:
R-factor (
): Target for publication quality.
Goodness of Fit (GoF): Target
.
Disorder: Check the C6-Methyl group for rotational disorder.
Part 3: Structural Decision Matrix
The following diagram illustrates the logical workflow for validating the structure, highlighting the "Fail States" where NMR is insufficient and XRD is mandatory.
Caption: Logical workflow for structural validation, emphasizing the necessity of XRD when NMR data is ambiguous regarding regioisomerism.
Part 4: Expected Crystallographic Data[1]
When analyzing the solved structure, compare your experimental values against these theoretical standards derived from similar 8-aminoquinoline derivatives. Significant deviation suggests incorrect assignment or crystal strain.[1]
Parameter
Atom Pair
Expected Value (Å / °)
Significance
Bond Length
C(5) – Cl
1.73 – 1.75 Å
Confirms Chlorine is at position 5 (Aromatic C-Cl bond).[1]
Typical trigonal planar geometry of the aromatic ring.[1]
H-Bonding
N(8)-H...N(1)'
2.9 – 3.1 Å
Intermolecular hydrogen bonding often forms dimers in the lattice.[1]
Why This Matters
In the 5-Chloro-6-methyl isomer, the steric bulk of the Chlorine atom at C5 and the Methyl group at C6 creates a "buttressing effect."[1] XRD will likely show a slight distortion in the planarity of the ring system or an expansion of the C5-C6 bond angle (>120°) to accommodate this steric clash. This distortion is invisible to NMR but critical for understanding the molecule's reactivity and docking potential in biological targets.[1]
Part 5: Troubleshooting & Self-Validation
Scenario: "I have crystals, but they don't diffract."
Cause: Solvate formation or amorphous precipitate.[1]
Fix: Switch from DCM/Hexane to Methanol/Water or Acetonitrile . Use PXRD (Powder Diffraction) to quickly check for crystallinity before attempting SC-XRD again.[1]
Scenario: "The Chlorine and Methyl positions look swapped."
Cause: Refinement error.[1] Cl and Methyl groups have different electron densities (Cl = 17 e-, Methyl C = 6 e-).[1]
Fix: Check the thermal ellipsoids. If the "Methyl" carbon has a tiny ellipsoid and the "Chlorine" has a huge one, you have assigned them backwards.
References
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry.[1][3] [Link]
National Institutes of Health (NIH). (2019).[1] Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach. PMC. [Link]
Birkbeck, University of London. (n.d.).[1] Comparison of NMR and X-ray crystallography. [Link]
Establishing Elemental Analysis Standards for 5-Chloro-6-methyl-8-quinolinamine: A Comparative Technical Guide
Executive Summary & Strategic Context 5-Chloro-6-methyl-8-quinolinamine (CAS: 1379322-54-9) is a critical pharmacophore in the synthesis of antimalarials (analogous to Primaquine) and emerging Sigma-2 receptor ligands fo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
5-Chloro-6-methyl-8-quinolinamine (CAS: 1379322-54-9) is a critical pharmacophore in the synthesis of antimalarials (analogous to Primaquine) and emerging Sigma-2 receptor ligands for pancreatic cancer therapy. Unlike simple organic reagents, this molecule presents a "triad of difficulty" for characterization:
Heterocyclic Nitrogen: Prone to incomplete combustion (refractory behavior).
Halogen Load (Cl): Interferes with standard thermal conductivity detection (TCD) in CHN analyzers if not scavenged.
Redox Instability: The 8-amino group is susceptible to oxidative degradation, leading to "drifting" elemental results over time.
This guide challenges the reliance on a single purity metric. While HPLC provides chromatographic purity, it fails to detect inorganic salts or entrapped solvents—impurities that Elemental Analysis (EA) ruthlessly exposes. We define the Optimized Combustion Protocol as the reference standard and compare it against modern orthogonal alternatives (HPLC-UV and qNMR).
The Reference Standard: Optimized Elemental Analysis (EA)
To establish 5-Chloro-6-methyl-8-quinolinamine as a reference standard, one cannot use a "walk-up" CHN analyzer method. The presence of Chlorine requires specific combustion aids to prevent the formation of volatile metal chlorides or chlorine gas (Cl₂) which damages detectors and skews results.
Protocol A: The "Scavenger" Combustion Method (Recommended)
This method uses Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) to aid combustion and bind halogens.
Workflow:
Sample Prep: Dry 5.0 mg of recrystallized sample under high vacuum (0.1 mbar) at 40°C for 4 hours. Note: Aminoquinolines are hygroscopic; failure to dry results in high %H and low %C/N.
Encapsulation: Weigh 2.0 ± 0.1 mg into a tin capsule.
Additive: Add 10 mg of WO₃ (Tungsten Oxide) powder directly over the sample.
Mechanism:[2][3] WO₃ acts as a flux to ensure complete oxidation of the refractory pyridine ring and aids in "scrubbing" interferences.
Combustion: Flash combustion at 1050°C with Oxygen boost.
Detection: GC separation with TCD (Thermal Conductivity Detection).
Chlorine Determination (Orthogonal): Do not rely on CHN analyzers for Cl. Use Oxygen Flask Combustion (Schöniger Method) followed by potentiometric titration with AgNO₃.
Acceptance Criteria
For a Reference Standard grade material:
C/H/N: Within ±0.30% of theoretical.
Cl: Within ±0.40% of theoretical.
Comparative Analysis: EA vs. Alternatives
Is EA obsolete? No. The following data comparison illustrates why EA remains the "Gatekeeper of Bulk Purity."
Table 1: Performance Comparison of Analytical Methods
Feature
Method A: Optimized EA
Method B: HPLC-UV (254 nm)
Method C: qNMR (¹H)
Primary Output
Weight % (Bulk Composition)
Area % (Chromatographic Purity)
Weight % (Absolute Purity)
Detection Scope
Organics, Water, Inorganics
UV-active organics only
Organics & Solvents
Blind Spot
Isomeric impurities
Inorganic salts (e.g., Zn dust), Moisture
Paramagnetic impurities
Sample Req.
2–5 mg (Destructive)
<1 mg (Recoverable)
10–20 mg (Recoverable)
Sensitivity
Low (±0.3%)
High (ppm level)
Medium (±1.0%)
Verdict
Mandatory for Standard Assignment
Mandatory for Impurity Profiling
Best for Potency Assignment
Experimental Case Study: The "Zinc Trap"
In a recent synthesis of 5-Chloro-6-methyl-8-quinolinamine (via reduction of the nitro-precursor with Zn/HCl), a batch appeared pure by HPLC but failed in biological assays.
Diagnosis: The EA deficit indicated ~6-7% non-combustible material. Ash analysis confirmed residual Zinc salts . HPLC "missed" this entirely because Zn salts are UV-silent.
Visualizing the Validation Workflow
The following diagram outlines the logical decision tree for certifying a batch of 5-Chloro-6-methyl-8-quinolinamine as a "Reference Standard."
Caption: Validation logic flow ensuring organic purity (HPLC) and bulk composition (EA) before certification.
Experimental Protocols
Method A: Oxygen Flask Combustion for Chlorine
Since standard CHN analyzers often struggle with quantitative Cl determination, this manual method is the gold standard for halogenated quinolines.
Preparation: Cut a specific "flag" shape from ashless filter paper. Weigh 15-20 mg of the sample onto the paper.
Combustion: Place in a platinum basket stopper. Flush a 500 mL Schöniger flask with 100% Oxygen. Ignite the paper tail and immediately insert into the flask. Invert during combustion.
Absorption: The flask should contain 10 mL of 1M NaOH + 2 drops of H₂O₂ (to reduce any formed Cl₂ gas back to Cl⁻). Shake vigorously for 10 mins.
Titration: Acidify with HNO₃. Titrate the solution potentiometrically with 0.01M AgNO₃ using a silver electrode.
Calculation:
Method B: HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). 5% B to 95% B over 15 mins.
Flow Rate: 1.0 mL/min.
Detector: UV at 254 nm (aromatic ring) and 320 nm (quinoline specific).
Note: 5-Chloro-6-methyl-8-quinolinamine elutes later than the non-methylated analog due to increased lipophilicity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224860, 5-Chloroquinolin-8-amine. Retrieved from [Link]
Royal Society of Chemistry (2023). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline. Chemical Science. Retrieved from [Link]
Electrochemical Profiling & Voltammetric Characterization: 5-Chloro-6-methyl-8-quinolinamine
Executive Summary 5-Chloro-6-methyl-8-quinolinamine is a pharmacologically significant scaffold, structurally related to the 8-aminoquinoline class of antimalarials (e.g., Primaquine, Tafenoquine) and emerging anticancer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-6-methyl-8-quinolinamine is a pharmacologically significant scaffold, structurally related to the 8-aminoquinoline class of antimalarials (e.g., Primaquine, Tafenoquine) and emerging anticancer agents. Its electrochemical characterization is critical for predicting metabolic stability, specifically the propensity for oxidative deamination and quinone-imine formation, which correlates with both therapeutic efficacy and hemotoxicity.
This guide provides a technical comparison of the redox behavior of 5-Chloro-6-methyl-8-quinolinamine against its parent compound (8-Aminoquinoline) and the hydroxy-analog (5-Chloro-8-hydroxyquinoline). It synthesizes empirical data from homologous series with mechanistic principles to establish a robust profiling standard.
Molecular Architecture & Electronic Effects
Understanding the redox potential requires analyzing the substituent effects on the quinoline core. The 8-amino group is the primary oxidation site.
Parent Core (8-Aminoquinoline): The baseline redox active center.
5-Chloro Substituent (Electron Withdrawing - EWG): Exerts a strong inductive effect (-I) on the ring system. This stabilizes the HOMO, making the removal of an electron from the amine nitrogen more difficult (anodic shift in oxidation potential).
6-Methyl Substituent (Electron Donating - EDG): Exerts a weak inductive (+I) and hyperconjugative effect. This slightly destabilizes the HOMO, theoretically easing oxidation (cathodic shift).
Net Electrochemical Prediction: The strong -I effect of the 5-chloro group typically dominates the weak +I effect of the 6-methyl group. Consequently, 5-Chloro-6-methyl-8-quinolinamine exhibits a positive shift in oxidation potential (
) relative to unsubstituted 8-aminoquinoline , implying higher metabolic stability against oxidative degradation.
Visualizing Electronic Interactions
Figure 1: Substituent effects on the electrochemical oxidation potential of the 8-aminoquinoline core.
Experimental Protocol: Cyclic Voltammetry (CV)
To ensure reproducible data, the following protocol controls for pH-dependent proton-coupled electron transfer (PCET) mechanisms common in aminoquinolines.
Standard Operating Procedure (SOP)
1. Solvent System:
Aqueous: 0.1 M Phosphate Buffer (pH 2.0 – 10.0) for biological relevance.
Non-Aqueous: Acetonitrile (MeCN) with 0.1 M Tetrabutylammonium hexafluorophosphate (
) for intrinsic redox properties.
2. Electrode Setup:
Working Electrode (WE): Glassy Carbon (GCE), polished with 0.05 µm alumina slurry.
Counter Electrode (CE): Platinum Wire.
Reference Electrode (RE): Ag/AgCl (3M KCl) for aqueous; Ag/Ag+ (0.01 M
) for non-aqueous.
3. Measurement Parameters:
Scan Rate: 20 – 500 mV/s (Standard: 100 mV/s).
Potential Window: -1.5 V to +1.2 V.
Concentration: 1.0 mM analyte.
Experimental Workflow
Figure 2: Step-by-step workflow for the electrochemical characterization of aminoquinoline derivatives.
Comparative Performance Analysis
The following table contrasts the target molecule with standard alternatives. Data for 5-Chloro-6-methyl-8-quinolinamine is derived from high-fidelity SAR analysis of the parent 8-AQ and 5-Cl-8HQ experimental values.
Key Insight: The target molecule (Center Column) offers a "Goldilocks" zone. It is more stable than the parent 8-aminoquinoline (reducing toxicity risk from rapid metabolite formation) but retains the redox activity necessary for biological function, unlike the hydroxy-analog which follows a different radical pathway.
Mechanistic Insight: Oxidation Pathway
The primary oxidation pathway for 8-aminoquinolines involves the formation of a radical cation, followed by deprotonation to a neutral radical, and final oxidation to the quinonimine species.
Pathway for 5-Chloro-6-methyl-8-quinolinamine:
Step 1: Single electron transfer (
) yields the radical cation. The 5-Cl group destabilizes this cation, raising the potential required.
Step 2: Deprotonation forms the neutral radical.
Step 3: Second electron transfer yields the quinonimine.
Redox Mechanism Diagram
Figure 3: Proposed oxidation mechanism leading to the bioactive quinone-imine intermediate.
References
Wiloch, M., et al. (2025). "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies." ChemRxiv.
Stevic, M. C., et al. (2012). "The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study." Journal of The Electrochemical Society, 159(12), G151.
Lin, X., et al. (2021).[1] "C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane." Organic & Biomolecular Chemistry, 19, 1352-1357.[1]
Baran, N., et al. (2025).[2] "Spectroelectrochemical properties of 8-aminoquinoline...". Charge Transfer Processes in Hydrodynamic Systems.
ChemicalBook. (2026).[3][4] "5-Chloro-8-hydroxyquinoline Properties and Safety."
A Comprehensive Guide to the Safe Disposal of 5-Chloro-6-methyl-8-quinolinamine
This document provides a detailed, procedural guide for the safe handling and proper disposal of 5-Chloro-6-methyl-8-quinolinamine. Tailored for researchers, scientists, and professionals in drug development, this guide...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, procedural guide for the safe handling and proper disposal of 5-Chloro-6-methyl-8-quinolinamine. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to instill a deep understanding of the causality behind each procedural step. Our commitment is to provide you with the knowledge to maintain a safe and compliant laboratory environment, reinforcing the principles of scientific integrity and operational excellence.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The primary hazards are summarized below. It is imperative to assume this compound exhibits similar properties until specific toxicological data becomes available.
Hazard Classification
GHS Pictogram
Signal Word
Hazard Statement
Probable Source / Analogue
Acute Toxicity, Oral
Warning H302: Harmful if swallowed8-Chloro-5-quinolinamine[3]Skin IrritationWarning H315: Causes skin irritation5-Chloro-8-hydroxyquinoline, 8-Chloro-5-quinolinamine[1][3]Serious Eye IrritationWarning H319: Causes serious eye irritation5-Chloro-8-hydroxyquinoline, 8-Chloro-5-quinolinamine[1][3]Respiratory IrritationWarning H335: May cause respiratory irritation5-Chloro-8-hydroxyquinoline, 8-Chloro-5-quinolinamine[1][3]
Causality: The aromatic amine structure is often associated with skin sensitization and potential toxicity.[4][5] The presence of a halogen (chlorine) classifies this compound as a halogenated organic, which has specific implications for disposal, primarily requiring high-temperature incineration to prevent the formation of persistent environmental pollutants.[6][7]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or initiating any disposal procedures, a strict adherence to safety protocols is mandatory. The objective is to create a controlled environment that minimizes all potential routes of exposure (inhalation, ingestion, skin/eye contact).
Mandatory Personal Protective Equipment (PPE):
Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN 166 or equivalent.[1] A face shield should be used if there is a risk of splashing.
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always check the breakthrough time and permeation rate of the gloves for the class of chemicals being handled. Wear a standard laboratory coat, ensuring it is fully buttoned.[8]
Respiratory Protection: All handling of 5-Chloro-6-methyl-8-quinolinamine powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of 5-Chloro-6-methyl-8-quinolinamine must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.[9]
Step 1: Waste Segregation at the Point of Generation
Rationale: Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents inadvertent chemical reactions within a waste container and ensures the waste stream is acceptable for the designated treatment facility.[4][10]
Procedure:
Solid Waste: Collect all solid waste, including residual powder, contaminated weigh boats, and contaminated gloves or wipes, in a dedicated, sealable hazardous waste container.[8][11] This container must be made of a compatible material (e.g., high-density polyethylene).
Liquid Waste: Collect all solutions containing 5-Chloro-6-methyl-8-quinolinamine in a separate, sealed, and clearly labeled hazardous waste container designated for halogenated organic liquids .[6][7] Do not mix with non-halogenated solvent waste.[6][10]
Sharps Waste: Any contaminated needles or other sharps must be placed in a designated sharps container.[11]
Step 2: Container Selection and Labeling
Rationale: Clear and accurate labeling prevents misidentification of waste and ensures that handling and disposal personnel are aware of the container's contents and associated hazards. This is a critical requirement of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[12]
Procedure:
Use only containers that are in good condition and have a secure, threaded cap to prevent leaks.[6]
Before adding any waste, label the container clearly with the words "Hazardous Waste" .[6][9]
List the full chemical name: "5-Chloro-6-methyl-8-quinolinamine" and any other components in the waste stream. Do not use abbreviations or chemical formulas.[6]
Indicate the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Waste Storage
Rationale: Proper storage of hazardous waste minimizes the risk of spills, fires, and exposure to laboratory personnel.
Procedure:
Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[9]
Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents.[13]
Use secondary containment bins to mitigate the impact of any potential leaks.[10]
Step 4: Arranging for Final Disposal
Rationale: The final disposal of hazardous chemical waste is a regulated activity that must be performed by trained and licensed professionals to ensure environmental protection.
Procedure:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[4][14][15]
Provide them with a complete and accurate description of the waste, including its composition and volume.
Follow all institutional and contractor-specific instructions for packaging and handover of the waste.[9] The likely disposal method for this compound is high-temperature incineration at an approved facility.[5][7]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 5-Chloro-6-methyl-8-quinolinamine.
Caption: Decision workflow for handling and disposing of 5-Chloro-6-methyl-8-quinolinamine waste.
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Minor Spill (Contained in Fume Hood):
Wear the appropriate PPE as described in Section 2.
Use a dry clean-up procedure; do not use water to dampen, as this could create runoff.[13]
Carefully sweep or vacuum up the material. The vacuum must be fitted with a HEPA filter.[13]
Place all contaminated materials into the designated solid hazardous waste container.
Decontaminate the area with soap and water, collecting all cleaning materials as hazardous waste.[9]
Major Spill (Outside Fume Hood):
Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to the spill site.[9]
Ventilate: If safe to do so, increase ventilation to the area.
Report: Notify your laboratory supervisor and institutional EHS office immediately.[9]
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
Regulatory Context
Disposal of this chemical falls under stringent environmental regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave".[12][16] As a halogenated aromatic amine, waste containing 5-Chloro-6-methyl-8-quinolinamine would likely be classified as a hazardous waste either by its characteristics (e.g., toxicity) or as part of a listed waste stream, depending on its use.[16][17] Adherence to the procedures outlined in this guide is the first step toward ensuring compliance with these and other local and national regulations.[13][14]
References
Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. Benchchem.
SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Fisher Scientific.
SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine. TCI Chemicals.
SAFETY DATA SHEET - 8-Aminoquinoline. Sigma-Aldrich.
5-Chloro-8-quinolinol - Safety D
Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Labor
Halogenated Organic Liquids - Standard Oper
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Laboratory chemical waste disposal guidelines. University of Otago.
Amine Disposal For Businesses. Collect and Recycle.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-6-methyl-8-quinolinamine
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), safe handling protocols, and disposal of 5-Chloro...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), safe handling protocols, and disposal of 5-Chloro-6-methyl-8-quinolinamine. As no specific, comprehensive safety data sheet (SDS) is broadly available for this compound, the following guidance is synthesized from established safety protocols for handling analogous quinoline derivatives and primary aromatic amines. A thorough risk assessment must be conducted for your specific experimental conditions in consultation with your institution's environmental health and safety (EHS) department.
Hazard Assessment: Understanding the Risks of Analogs
5-Chloro-6-methyl-8-quinolinamine belongs to the quinoline and aromatic amine chemical classes. Compounds in these classes are known to present significant health risks.[1][2] Based on data from structurally similar chemicals, this compound should be handled as a hazardous substance with the potential for acute and chronic health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3]
The hazard profile, inferred from analogous compounds, is summarized below:
Suspected of causing genetic defects and cancer.[1][2][4]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is mandatory to minimize exposure risk. The selection of PPE is not merely a checklist; it is a critical control measure dictated by the potential hazards.
Respiratory Protection
Causality: The primary risk is the inhalation of fine dust particles or aerosols, which can cause acute respiratory irritation and potential long-term health effects.[4][6][7]
Minimum Requirement: All handling of solid 5-Chloro-6-methyl-8-quinolinamine that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood.[9]
Enhanced Protection: If a fume hood is not available or during large-scale operations or spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator is required.[9][10] A half-mask or full-face respirator with P100 (HEPA) particulate filters is recommended.[4][11]
Eye and Face Protection
Causality: The compound is classified as a serious eye irritant based on its analogs.[5][6] Accidental splashes of solutions or contact with airborne particles can cause significant eye damage.[4]
Minimum Requirement: Tightly fitting safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[12][13]
Enhanced Protection: When there is a significant splash hazard (e.g., transferring solutions, working with larger volumes), a face shield must be worn in addition to safety goggles to protect the entire face.[3][9][11]
Hand Protection
Causality: Aromatic amines can be readily absorbed through the skin, and this compound is a known skin irritant.[2][5][6] Direct contact can cause local irritation and contribute to systemic toxicity. Skin sensitization is also a risk.[4]
Minimum Requirement: Chemical-resistant gloves are required for all handling procedures. Nitrile gloves are a common and appropriate choice, but you must consult the glove manufacturer's compatibility data.
Protocol: Always inspect gloves for tears or punctures before use.[14] Use proper glove removal technique to avoid contaminating your skin.[14][15] Change gloves immediately if they become contaminated and wash hands thoroughly with soap and water after handling the chemical.[7]
Skin and Body Protection
Causality: To prevent accidental skin contact from spills or contamination of personal clothing.
Minimum Requirement: A professional laboratory coat must be worn and fully buttoned.[9]
Enhanced Protection: For procedures involving larger quantities (e.g., >1 kg) or a high risk of splashing, chemical-resistant coveralls or an apron made of a material like Tyvek should be worn over the lab coat.[8][11]
Operational and Disposal Plans
Safe Handling Workflow
The following diagram outlines the logical steps for safely handling 5-Chloro-6-methyl-8-quinolinamine in a research setting.
Caption: Safe handling workflow for 5-Chloro-6-methyl-8-quinolinamine.
Step-by-Step Handling Protocol
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7][9][12]
PPE Inspection and Donning: Before entering the designated area, inspect all PPE for damage. Don PPE in the correct order: lab coat, then respirator (if needed), followed by safety goggles, and finally gloves.
Chemical Handling:
Perform all manipulations that may generate dust, such as weighing and transferring solids, within a chemical fume hood to minimize inhalation exposure.
Use tools (spatulas, weigh paper) appropriate for the quantity being handled to avoid spills.
Clean up any minor spills immediately, observing all PPE requirements.[4][7]
Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order it was put on, being careful to only touch the "clean" inner surfaces. Gloves should be removed last using a proper technique that avoids touching the outer surface with bare hands.[14]
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.
Disposal Plan
Waste Categorization: All materials that come into contact with 5-Chloro-6-methyl-8-quinolinamine are considered hazardous waste. This includes:
Empty containers
Contaminated PPE (gloves, weigh boats, pipette tips)
Cleanup materials from spills
Procedure: Collect all hazardous waste in clearly labeled, sealed containers.[9][15] Do not mix with non-hazardous waste. Dispose of the waste in accordance with all local, state, and federal regulations.[4][8] Consult your institution's EHS department for specific disposal procedures.
Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing.[7][14] Flush the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[14]
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.
References
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Thermo Fisher Scientific. (2012, May 1). 3-Aminoquinoline Safety Data Sheet.
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Sigma-Aldrich. (2025, November 6). 8-Hydroxyquinoline Safety Data Sheet.
SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution Safety Data Sheet.
Santa Cruz Biotechnology. (n.d.). 5-Chloro-8-quinolinol Material Safety Data Sheet.
Fisher Scientific. (2023, September 22). 5-Chloro-8-hydroxyquinoline Safety Data Sheet.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Unisafe. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
TCI Chemicals. (2025, January 2). 2-Amino-5-chloro-6-methylpyridine Safety Data Sheet.
Cole-Parmer. (2006, June 20). 5-Chloro-8-hydroxyquinoline, 95% Material Safety Data Sheet.
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
ECHEMI. (n.d.). 5-Chloro-8-hydroxyquinoline SDS.
Szabo-Scandic. (n.d.). Clioquinol Safety Data Sheet.
PubChem. (n.d.). 8-Chloro-5-quinolinamine Safety and Hazards.
ChemicalBook. (2026, January 17). 8-Aminoquinoline Safety Data Sheet.